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  • Product: 11beta,13-Dihydrolactucopicrin
  • CAS: 125519-47-3

Core Science & Biosynthesis

Foundational

11β,13-Dihydrolactucopicrin: Structural Characterization, Pharmacokinetics, and Therapeutic Potential

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary 11β,13-Dihydrolactucopicrin is a highly specialized sesquiterpene lactone (SL) predominantly isolated from the latex (lactucarium) of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

11β,13-Dihydrolactucopicrin is a highly specialized sesquiterpene lactone (SL) predominantly isolated from the latex (lactucarium) of Lactuca species (e.g., wild lettuce) and the roots of Cichorium intybus (chicory). Historically recognized for its presence in traditional sedative preparations, modern pharmacological research has repositioned this compound and its metabolites as compelling targets for anti-inflammatory, analgesic, and antimicrobial drug development. This whitepaper synthesizes the physicochemical properties, extraction methodologies, microbiome-dependent pharmacokinetics, and molecular mechanisms of 11β,13-dihydrolactucopicrin.

Chemical Identity and Structural Architecture

As a member of the guaianolide class of sesquiterpene lactones, 11β,13-dihydrolactucopicrin features a complex azulenofuran backbone. Structurally, it is defined by the formal condensation of the carboxy group of 4-hydroxyphenylacetic acid with the 8-hydroxy group of 11β,13-dihydrolactucin 1[1].

Unlike its precursor lactucopicrin, the exocyclic double bond at the 11,13-position is reduced, fundamentally altering its steric profile and binding affinity. This structural nuance significantly impacts its lipophilicity and subsequent intestinal permeability.

Table 1: Physicochemical and Structural Properties
PropertyValueScientific Significance
IUPAC Name [(3S,3aR,4S,9aS,9bR)-9-(hydroxymethyl)-3,6-dimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetateDefines the absolute stereochemistry critical for target receptor binding [[1]](1].
Molecular Formula C23H24O7Standard composition for this esterified guaianolide 1[1].
Molecular Weight 412.4 g/mol Falls within the optimal range for small-molecule oral bioavailability 1[1].
LogP 1.86Indicates moderate lipophilicity, favoring organic solvent extraction but limiting rapid aqueous cellular diffusion 2[2].
Topological Polar Surface Area 110.13 ŲSuggests moderate-to-low passive intestinal permeability, necessitating microbiome-assisted metabolism 2[2].

Extraction and Chromatographic Isolation Protocol

To achieve >95% purity for in vitro or in vivo assays, the extraction protocol must exploit the specific polarity of 11β,13-dihydrolactucopicrin. Ethyl acetate is the solvent of choice because it selectively partitions moderately polar sesquiterpene lactones while leaving highly polar polysaccharides and highly non-polar plant sterols behind 3[3].

Self-Validating Extraction Methodology
  • Biomass Preparation: Lyophilize fresh Cichorium intybus roots or Lactuca latex to prevent the thermal degradation of thermolabile ester bonds. Mill to a fine powder (particle size <0.5 mm).

  • Primary Extraction: Macerate 100g of biomass in 1L of Ethyl Acetate (EtOAc) for 24 hours at room temperature under continuous agitation. Causality: EtOAc prevents the co-extraction of water-soluble tannins that complicate downstream purification 3[3].

  • Liquid-Liquid Partitioning: Evaporate the EtOAc extract under reduced pressure. Resuspend the crude residue in a 1:1 mixture of Water and Dichloromethane (DCM). Collect the DCM layer, which retains the target SLs.

  • Preparative HPLC: Inject the concentrated DCM fraction onto a C18 reversed-phase column. Utilize a gradient mobile phase of Water/Acetonitrile (from 10% to 60% MeCN over 45 minutes).

  • System Validation (LC-MS/MS): Validate the isolated fraction via UHPLC-MS/MS. The presence of 11β,13-dihydrolactucopicrin is confirmed by identifying the parent ion peak at m/z 413.4 [M+H]+ in positive electrospray ionization mode 4[4].

Extraction A Raw Chicory/Lactuca Biomass (Lyophilized & Milled) B Solvent Extraction (Ethyl Acetate) A->B Maceration (24h) C Liquid-Liquid Partitioning (Water/DCM) B->C Concentration & Partition D Preparative HPLC (C18, H2O/MeCN Gradient) C->D Organic Layer Recovery E LC-MS/MS Validation (m/z 413.4 [M+H]+) D->E Peak Collection F Pure 11β,13-Dihydrolactucopicrin (>95% Purity) E->F Compound Verification

Step-by-step extraction and isolation workflow for 11β,13-dihydrolactucopicrin from plant biomass.

Pharmacokinetics and Microbiome Metabolism

A critical oversight in early SL research was evaluating 11β,13-dihydrolactucopicrin solely as an intact systemic agent. Due to its TPSA (110.13 Ų), the intact molecule exhibits poor direct intestinal permeability [[5]](5]. Instead, it functions as a highly effective pro-drug.

Upon ingestion, human fecal suspensions and intestinal microbiota act upon the compound. Bacterial esterases cleave the 4-hydroxyphenylacetate group, converting 11β,13-dihydrolactucopicrin into its highly active, de-esterified metabolite: 11β,13-dihydrolactucin 6[6]. This metabolite readily enters systemic circulation, reaching peak serum concentrations within 1 hour, followed by phase II metabolism (glucuronidation/sulfation) 7[7].

Metabolism A 11β,13-Dihydrolactucopicrin (Poorly Bioavailable Pro-drug) B Gut Microbiota (Bacterial Esterases) A->B Ingestion & Transit C 11β,13-Dihydrolactucin (Highly Permeable Metabolite) B->C De-esterification D Systemic Circulation (Peak Serum at 1h) C->D Intestinal Absorption E Phase II Metabolism (Glucuronide/Sulfate Conjugates) D->E Hepatic Processing

Gut microbial metabolism of chicory sesquiterpene lactones into active de-esterified metabolites.

Pharmacological Mechanisms and Biological Activity

Anti-Inflammatory Signaling (NFAT Pathway)

While 11β,13-dihydrolactucopicrin serves as the delivery vehicle, its primary metabolite (11β,13-dihydrolactucin) is the pharmacological effector. The metabolite exhibits potent anti-inflammatory potential by antagonizing the Calcineurin-responsive zinc finger (Crz1) pathway—the yeast orthologue of the human Nuclear Factor of Activated T-cells (NFAT) 5[5]. By inhibiting up to 54% of Crz1 activation, it impairs the nuclear accumulation of these transcription factors, thereby downregulating the expression of pro-inflammatory cytokines and cyclooxygenase-2 (COX-2).

Pathway A 11β,13-Dihydrolactucin (Active Metabolite) B Calcineurin Activation (Inhibited) A->B Antagonizes C NFAT / Crz1 Dephosphorylation (Blocked) B->C Prevents D Nuclear Translocation (Impaired) C->D Halts E Pro-inflammatory Cytokines (Downregulated) D->E Suppresses Inflammation

Mechanism of action showing NFAT pathway inhibition by the 11β,13-dihydrolactucopicrin metabolite.

Sedative and Analgesic Properties

Latexes rich in 11β,13-dihydrolactucopicrin (such as those from Lactuca saligna and Lactuca serriola) have demonstrated profound central nervous system effects. In in vivo murine models, these extracts significantly prolong sleep duration in thiopental-induced sleeping tests 8[8]. The compound acts synergistically with lactucin to depress spontaneous locomotor activity, validating its historical use as a mild sedative.

Antimicrobial Efficacy

Unlike its anti-inflammatory mechanism which relies on metabolic conversion, intact 11β,13-dihydrolactucopicrin directly exhibits moderate antimicrobial activity. In optimized bioactivity assays, the pure compound successfully inhibited the growth of Staphylococcus aureus, demonstrating its potential as a localized gastrointestinal antimicrobial agent prior to microbiome degradation 3[3].

Table 2: Summary of Pharmacological Data
Target / AssayActive EntityObserved Effect
NFAT / Crz1 Pathway 11β,13-Dihydrolactucin (Metabolite)Up to 54% inhibition of activation; impaired nuclear accumulation.
Thiopental-Induced Sleep Test 11β,13-Dihydrolactucopicrin (Extract)Significant prolongation of sleep duration; strong sedative effect.
Bacterial Growth (S. aureus) 11β,13-Dihydrolactucopicrin (Intact)Moderate direct inhibition of bacterial proliferation.

Conclusion

11β,13-Dihydrolactucopicrin is a sophisticated plant secondary metabolite that bridges the gap between traditional botanical medicine and modern targeted pharmacology. While its intact form provides localized antimicrobial and sedative benefits, its true clinical potential lies in its role as a microbiome-activated pro-drug. By yielding 11β,13-dihydrolactucin, it provides a targeted mechanism for NFAT pathway inhibition, offering a promising scaffold for the development of novel, gut-mediated anti-inflammatory therapeutics.

References

  • 11beta,13-Dihydrolactucopicrin | C23H24O7 | CID 14565842 - PubChem, NIH. [Link]

  • Showing entry for 11beta,13-dihydrolactucopicrin - PhytoHub. [Link]

  • 11beta,13-Dihydrolactucin | CAS:83117-63-9 | Sesquiterpenoids - BioCrick. [Link]

  • Sedative Effects of Latexes Obtained from Some Lactuca L. Species Growing in Turkey - NIH. [Link]

  • Research on Quality Evaluation of the Seeds of Cichorium glandulosum Boiss. et Huet. - MDPI. [Link]

  • Chicory Extracts and Sesquiterpene Lactones Show Potent Activity against Bacterial and Fungal Pathogens - VTT. [Link]

  • Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory - MDPI.[Link]

Sources

Exploratory

An In-depth Technical Guide to 11β,13-Dihydrolactucopicrin (CAS: 125519-47-3): A Sesquiterpene Lactone with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Bioactive Sesquiterpene Lactone 11β,13-Dihydrolactucopicrin, with the Chemical Abstracts Service (CAS) number 125519-47-3, is a no...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Bioactive Sesquiterpene Lactone

11β,13-Dihydrolactucopicrin, with the Chemical Abstracts Service (CAS) number 125519-47-3, is a notable sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1][2][3] This guide provides a comprehensive technical overview of 11β,13-Dihydrolactucopicrin, including its chemical properties, natural occurrence, biosynthesis, mechanism of action, and established biological effects, with a particular focus on its anti-inflammatory potential. Methodologies for its extraction, purification, and analysis are also detailed to support further research and development.

Chemical and Physical Properties

11β,13-Dihydrolactucopicrin is structurally defined as a guaianolide sesquiterpene lactone. It is obtained by the formal condensation of the carboxyl group of 4-hydroxyphenylacetic acid with the 8-hydroxy group of 11β,13-dihydrolactucin.[2][4]

PropertyValueSource
CAS Number 125519-47-3[1][2]
Molecular Formula C₂₃H₂₄O₇[1][2]
Molecular Weight 412.4 g/mol [2]
IUPAC Name [(3S,3aR,4S,9aS,9bR)-9-(hydroxymethyl)-3,6-dimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate[2]
Synonyms 11,13-dihydrolactucopicrin, CHEBI:90283[2]
Appearance Powder[1]
Purity (typical) ≥95% (HPLC)[1]

Natural Occurrence and Biosynthesis

11β,13-Dihydrolactucopicrin is predominantly found in plants of the Asteraceae family, most notably in chicory (Cichorium intybus L.).[2][4][5] It is one of the major sesquiterpene lactones in chicory roots, contributing to their characteristic bitter taste.[3] Other plant sources include Lactuca saligna and Cichorium endivia.[2]

The biosynthesis of 11β,13-Dihydrolactucopicrin follows the terpenoid pathway, originating from the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). While the complete biosynthetic pathway is not fully elucidated, it is understood to involve the cyclization of farnesyl pyrophosphate to form the guaianolide skeleton, followed by a series of oxidative and esterification reactions.

Mechanism of Action and Biological Activities

The primary biological activity of 11β,13-Dihydrolactucopicrin and related sesquiterpene lactones is their potent anti-inflammatory effect. This activity is mediated through the modulation of key signaling pathways involved in the inflammatory response.

Anti-inflammatory Activity

11β,13-Dihydrolactucopicrin has demonstrated significant anti-inflammatory properties. Studies on its closely related analogue, 11β,13-dihydrolactucin, have shown that it can prevent the activation of critical inflammatory signaling pathways, namely NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK p38 (Mitogen-Activated Protein Kinase p38) .[6][7][8] This modulation leads to a downstream reduction in the expression and release of pro-inflammatory mediators.

Furthermore, sesquiterpene lactones from chicory have been shown to modulate the NFAT (Nuclear Factor of Activated T-cells) pathway. Specifically, 11β,13-dihydrolactucin was found to inhibit the activation of Crz1, the yeast orthologue of human NFAT, by impairing its nuclear accumulation.[9][10]

The anti-inflammatory actions of 11β,13-Dihydrolactucopicrin and its related compounds include:

  • Inhibition of Pro-inflammatory Cytokines: Reduced gene expression of IL-6 and TNF-α.[6][7][8]

  • Downregulation of Inflammatory Enzymes: Decreased gene and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7][8]

  • Reduction of Chemokine Release: Lowered release of the neutrophil-recruiting chemokine IL-8.[6][7]

  • Inhibition of Nitric Oxide Production: Dihydrolactucopicrin inhibited nitric oxide production in RAW macrophages with an IC₅₀ of 13 μM.[11]

The following diagram illustrates the key signaling pathways modulated by 11β,13-Dihydrolactucopicrin and related sesquiterpene lactones in the context of inflammation.

G cluster_nucleus Nucleus ProInflammatoryStimuli Pro-Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4 ProInflammatoryStimuli->TLR4 TNFR TNFR ProInflammatoryStimuli->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK p38 p38 MAPK TNFR->p38 IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB p38->Nucleus p38_n p38 Calcineurin Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Nucleus NFAT_n NFAT GeneExpression Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, TNF-α) Nucleus->GeneExpression Transcription DHP 11β,13-Dihydrolactucopicrin & related SLs DHP->IKK DHP->p38 DHP->Calcineurin NFkB_n->GeneExpression p38_n->GeneExpression NFAT_n->GeneExpression

Caption: Modulation of Inflammatory Signaling Pathways.

Other Biological Activities
  • Acetylcholinesterase Inhibition: Lactucopicrin, a related compound, has been shown to be a more effective acetylcholinesterase inhibitor than lactucin, suggesting potential applications in neurodegenerative diseases.[4]

  • Antimicrobial and Antifungal Activity: Chicory extracts rich in sesquiterpene lactones, including 11β,13-dihydrolactucopicrin, have demonstrated inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and the yeast Candida albicans.[12][13]

  • Anticancer Potential: While research is preliminary, some studies suggest that the ester group at position 8 and the exocyclic methylene group at position 11 in lactucin-like guaianolides play a significant role in their anticancer activities.[14]

Experimental Protocols: Extraction, Purification, and Analysis

The following section outlines a generalized workflow for the isolation and characterization of 11β,13-Dihydrolactucopicrin from chicory roots, synthesized from various published methodologies.

Extraction and Purification Workflow

G Start Freeze-dried Chicory Root Powder Extraction Solid-Liquid Extraction (e.g., Methanol/Water or Ethyl Acetate) or Supercritical Fluid Extraction (SFE) with CO₂ + EtOH Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., n-hexane, ethyl acetate, water) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Enriched in SLs) Partitioning->EtOAc_Fraction Chromatography Purification by Chromatography EtOAc_Fraction->Chromatography CPC Countercurrent Partition Chromatography (CPC) Chromatography->CPC Method 1 Flash Flash Column Chromatography (Silica Gel) Chromatography->Flash Method 2 HPLC_prep Preparative HPLC Chromatography->HPLC_prep Method 3 Fractions Collection of Fractions CPC->Fractions Flash->Fractions HPLC_prep->Fractions Analysis Analysis of Fractions (TLC, HPLC-UV) Fractions->Analysis PureCompound Pure 11β,13-Dihydrolactucopicrin Analysis->PureCompound Characterization Structural Characterization (NMR, MS) PureCompound->Characterization

Caption: General workflow for extraction and purification.

Step-by-Step Methodology

1. Extraction:

  • Solid-Liquid Extraction:

    • Macerate freeze-dried and powdered chicory roots with a suitable solvent such as methanol/water or ethyl acetate. A 17-hour water maceration at 30°C has been shown to be effective for increasing the content of free sesquiterpene lactones.[7][15]

    • Filter the mixture to separate the extract from the solid plant material.

  • Supercritical Fluid Extraction (SFE):

    • Utilize supercritical CO₂ with ethanol as a co-solvent (e.g., 10% EtOH). Optimal conditions have been reported at 350 bar and 40°C.[12] This method is considered a green extraction technique.

2. Liquid-Liquid Partitioning:

  • Concentrate the crude extract under reduced pressure.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to fractionate the extract. The ethyl acetate fraction is typically enriched with sesquiterpene lactones.[2]

3. Chromatographic Purification:

  • Countercurrent Partition Chromatography (CPC):

    • This technique is highly effective for separating compounds with similar polarities.[2]

    • A two-phase solvent system is employed, for example, n-hexane-ethyl acetate-methanol-water in various ratios (e.g., 1.5:5:2.75:5, v/v/v/v).[2] The upper phase can be used as the mobile phase and the lower phase as the stationary phase.[8]

  • Flash Column Chromatography:

    • Pack a column with silica gel 60.

    • Elute the enriched fraction with a solvent system such as dichloromethane:methanol (e.g., 9.5:0.5, v/v).[12]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, use a reversed-phase column (e.g., C18) with a gradient of water and acetonitrile (both often containing a small percentage of formic acid, e.g., 0.1%) as the mobile phase.

4. Analysis and Characterization:

  • High-Performance Liquid Chromatography (HPLC):

    • Monitor the purification process and assess the purity of the final compound using analytical HPLC with a UV detector (detection wavelength typically around 254 nm for sesquiterpene lactones).[6]

  • Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS):

    • For identification and quantification, UHPLC coupled with a high-resolution mass spectrometer (e.g., Orbitrap or Triple Quadrupole) is the method of choice.[1][8]

    • A typical mobile phase consists of a gradient of water and acetonitrile with 0.1% formic acid on a C18 column.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Confirm the structure of the isolated 11β,13-Dihydrolactucopicrin using ¹H NMR and ¹³C NMR spectroscopy.[2]

Quantitative Data

The following table summarizes some of the quantitative data available for 11β,13-Dihydrolactucopicrin and related compounds.

Compound/ExtractAssayResultSource
DihydrolactucopicrinInhibition of nitric oxide production in RAW macrophagesIC₅₀ = 13 μM[11]
11β,13-dihydrolactucinInhibition of Crz1 (NFAT orthologue) activation in yeastIC₅₀ = 2.35 µM[5][10]
LactucopicrinInhibition of TNFα-induced NF-κB activation in THP-1 cellsIC₅₀ = 10.6 μM[18]
Chicory Root Extract (rich in various SLs)Inhibition of iNOS gene expression in RAW264.7 macrophagesIC₅₀ = 39 μg/mL[5]
Chicory Root Extract (rich in various SLs)Inhibition of TNF-α gene expression in RAW264.7 macrophagesIC₅₀ = 48 μg/mL[5]
Chicory Root Extract (rich in various SLs)Inhibition of IL-1β gene expression in RAW264.7 macrophagesIC₅₀ = 22 μg/mL[5]
Chicory Root Extract (rich in various SLs)Inhibition of COX-2 gene expression in RAW264.7 macrophagesIC₅₀ = 117 μg/mL[5]

Conclusion and Future Perspectives

11β,13-Dihydrolactucopicrin is a promising natural product with well-documented anti-inflammatory properties. Its mechanism of action, involving the modulation of key signaling pathways such as NF-κB, MAPK p38, and NFAT, makes it a compelling candidate for further investigation in the context of inflammatory diseases. The methodologies for its extraction and purification are established, though they can be optimized for large-scale production. Future research should focus on in-depth preclinical and clinical studies to fully elucidate its therapeutic potential, pharmacokinetic and pharmacodynamic profiles, and safety. The development of synthetic analogues could also open new avenues for drug discovery.

References

  • PubChem. 11beta,13-Dihydrolactucopicrin. [Link]

  • Matos, M. S., Ávila-Gálvez, M. Á., González-Sarrías, A., Silva, N. V., Crespo, C. L., Jacinto, A., Serra, A. T., Matias, A. A., & dos Santos, C. N. (2024). Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management. Food & Function. [Link]

  • Matos, M. S., et al. (2024). Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management. PubMed. [Link]

  • Matias, A. A., et al. (2020). Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory. PubMed. [Link]

  • Jaśkiewicz, A., et al. (2022). Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies. MDPI. [Link]

  • Häkkinen, S. T., et al. (2021). Chicory Extracts and Sesquiterpene Lactones Show Potent Activity against Bacterial and Fungal Pathogens. Pharmaceuticals. [Link]

  • Tauseef, M., et al. (2010). AN OVERVIEW ON PHYTOCHEMICAL AND PHARMACOLOGICAL PROFILE OF CICHORIUM INTYBUS LINN. PharmacologyOnLine. [Link]

  • Matos, M. S., et al. (2024). Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management. Universidade NOVA de Lisboa. [Link]

  • Wang, H., et al. (2011). Discovery, Structural Determination and Anticancer Activities of Lactucinlike Guaianolides. Letters in Drug Design & Discovery. [Link]

  • Häkkinen, S. T., et al. (2021). Chicory Extracts and Sesquiterpene Lactones Show Potent Activity against Bacterial and Fungal Pathogens. VTT's Research Information Portal. [Link]

  • ResearchGate. Isolation and anti‐inflammatory activity of the sesquiterpene lactone dihydrolactucopicrin. [Link]

  • dos Santos, C. N., et al. (2021). Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. PMC. [Link]

  • Lattanzio, V., et al. (2023). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. PubMed. [Link]

  • dos Santos, C. N., et al. (2022). Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. PMC. [Link]

  • Graziani, G., et al. (2015). Profiling Chicory Sesquiterpene Lactones by High Resolution Mass Spectrometry. ResearchGate. [Link]

  • Lattanzio, V., et al. (2023). A Three-step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semi-synthesis of Chicory STLs Standards. Preprints.org. [Link]

  • Matos, M. S., et al. (2025). Lactucopicrin: A Sesquiterpene Lactone with Anti-Inflammatory Activity Modulates the Crosstalk between NF-kB and AHR Pathways. Journal of Medicinal Chemistry. [Link]

  • Graziani, G., et al. (2015). Profiling chicory sesquiterpene lactones by high resolution mass spectrometry. Wageningen University & Research. [Link]

  • Li, J., et al. (2025). UHPLC-HRMS analysis combined with feature-based molecular networking methods for systematic identification of chemicals in AnShe. Frontiers. [Link]

  • PubChem. 11beta,13-Dihydrolactucopicrin. [Link]

  • Williams, A. R., et al. (2015). Sesquiterpene lactone containing extracts from two cultivars of forage chicory (Cichorium intybus) show distinctive chemical profiles and in vitro activity against Ostertagia ostertagi. Organic Eprints. [Link]

Sources

Foundational

11beta,13-Dihydrolactucopicrin biological activity screening

This guide serves as a technical manual for the biological activity screening of 11 ,13-Dihydrolactucopicrin (DHLCP). It is designed for application scientists and drug discovery researchers evaluating sesquiterpene lact...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for the biological activity screening of 11


,13-Dihydrolactucopicrin  (DHLCP). It is designed for application scientists and drug discovery researchers evaluating sesquiterpene lactones (STLs) for therapeutic potential, specifically in the context of inflammation and cytotoxicity.

Technical Guide: Biological Activity Screening of 11 ,13-Dihydrolactucopicrin[1]

Executive Summary & Chemical Context

11


,13-Dihydrolactucopicrin  (DHLCP) is a guaianolide sesquiterpene lactone primarily isolated from Cichorium intybus (Chicory) and Lactuca species.[1][2]

Chemically, it is the 11,13-dihydro derivative of lactucopicrin .[1] This structural distinction is critical for screening logic:

  • Lactucopicrin (Parent): Contains an

    
    -methylene-
    
    
    
    -lactone ring.[1] Highly cytotoxic due to its ability to alkylate proteins via Michael addition.[1]
  • 11

    
    ,13-Dihydrolactucopicrin (Analyte):  The exocyclic double bond is reduced (hydrogenated).[1]
    
    • Hypothesis for Screening: The reduction theoretically diminishes non-specific cytotoxicity while retaining specific receptor-modulating anti-inflammatory activity.[1] This makes DHLCP a superior candidate for chronic inflammatory conditions (e.g., IBD, arthritis) compared to its parent compound.

Screening Architecture: The "Filter" Strategy

To validate DHLCP, a sequential screening funnel is required. This moves from structural verification to functional specificity.[1]

Phase A: Isolation & Purity Verification

Before biological screening, the compound must be isolated from the matrix (Chicory root) or synthesized, as commercial standards are often impure.

Protocol: Supercritical Fluid Extraction (SFE) & Purification

  • Feedstock: Dried Cichorium intybus roots (ground to <500 µm).

  • Extraction: SFE using CO

    
     with 10% Ethanol co-solvent at 30 MPa, 40°C.
    
  • Fractionation: The crude extract is subjected to Flash Chromatography (C18 column).

    • Mobile Phase: Water/Methanol gradient (10%

      
       100% MeOH).[1]
      
    • Target Fraction: DHLCP typically elutes after lactucin but before lactucopicrin due to polarity differences caused by the ester side chain and saturation.

  • Validation: HPLC-DAD (254 nm) and

    
    H-NMR.
    
    • Key NMR Signal: Look for the absence of the exocyclic methylene doublets (usually

      
       5.5–6.2 ppm) and the presence  of the methyl doublet at C-13 (
      
      
      
      ~1.1–1.3 ppm).
Phase B: Primary Bioactivity Screening Workflow

The following Graphviz diagram outlines the logical flow for screening DHLCP, prioritizing the differentiation between cytotoxicity and specific anti-inflammatory action.

ScreeningWorkflow cluster_0 Tier 1: Safety & Viability cluster_1 Tier 2: Mechanism Specificity cluster_2 Tier 3: Functional Output Input Purified 11β,13-Dihydrolactucopicrin (>95% Purity) Cytotox Cytotoxicity Assay (Caco-2 / HEK293) Input->Cytotox Viability Determine Non-Toxic Range (IC50 > 50 µM?) Cytotox->Viability NFkB NF-κB Reporter Assay (Luciferase) Viability->NFkB If Safe MAPK MAPK/p38 Phosphorylation (Western Blot) Viability->MAPK If Safe AHR AHR Agonism/Antagonism (Crosstalk Analysis) Viability->AHR If Safe Cytokines Cytokine Quantification (IL-6, IL-8, TNF-α) NFkB->Cytokines MAPK->Cytokines Enzymes Enzyme Inhibition (COX-2, iNOS) AHR->Enzymes Output Lead Candidate Profile (High Potency, Low Toxicity) Cytokines->Output Valid Lead

Caption: Hierarchical screening workflow separating general cytotoxicity from specific immunomodulation.

Detailed Experimental Protocols

Experiment 1: Cytotoxicity Screening (The Safety Gate)

Objective: To establish the Maximum Non-Toxic Concentration (MNTC). Unlike lactucopicrin, DHLCP should exhibit lower cytotoxicity. Cell Line: Caco-2 (Human colorectal adenocarcinoma) or RAW 264.7 (Macrophages).[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with DHLCP at concentrations: 0.1, 1, 10, 50, 100, 200 µM.

    • Control: Vehicle (DMSO < 0.5%).[1]

    • Positive Control:[1] Lactucopicrin (to demonstrate higher toxicity).[1][3]

  • Incubation: 24h and 48h.

  • Readout: SRB (Sulforhodamine B) or MTT Assay .

    • Note: SRB is preferred for STLs as it measures protein content and is less susceptible to metabolic interference than MTT.[1]

  • Criteria: Select concentrations where cell viability is >90% for subsequent anti-inflammatory assays.

Experiment 2: Anti-Inflammatory Mechanism (NF- B Inhibition)

Objective: Confirm if DHLCP inhibits the nuclear translocation of NF-


B, a key inflammatory driver.[1]
System:  NF-

B-Luciferase Reporter Cell Line (e.g., HEK-Blue™ or transfected RAW 264.7).
  • Induction: Pre-treat cells with DHLCP (at MNTC, e.g., 10–20 µM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) or TNF-

    
     (10 ng/mL) to induce inflammation.[1] Incubate for 6–12 hours.
    
  • Lysis & Detection: Add Luciferase substrate (Luciferin).[1] Measure luminescence.

  • Validation (Western Blot):

    • Lyse cells and separate Cytosolic vs. Nuclear fractions.[1]

    • Blot for p65 (RelA) .

    • Result: DHLCP should reduce p65 levels in the nuclear fraction compared to the LPS-only control.

Experiment 3: Cytokine Profiling (Functional Output)

Objective: Quantify the reduction in downstream inflammatory markers. Method: ELISA or Multiplex Array.[1]

  • Supernatant Collection: Collect media from the cells treated in Experiment 2.

  • Targets:

    • TNF-

      
      :  Primary pro-inflammatory cytokine.[1]
      
    • IL-6 & IL-8: Secondary mediators of acute phase response and neutrophil recruitment.[1]

    • PGE2: Marker for COX-2 activity.[1][4][5]

  • Data Analysis: Calculate the % Inhibition relative to the stimulated control.

Mechanism of Action: Pathway Map

Recent literature suggests DHLCP modulates inflammation via the NF-


B pathway and potentially interacts with the Aryl Hydrocarbon Receptor (AHR), affecting the crosstalk between these pathways.

MOA cluster_nucleus Nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) (Inactive) IkB->NFkB_Cyto Degradation Releases NF-κB NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation DHLCP 11β,13-Dihydro- lactucopicrin DHLCP->IKK Inhibits DHLCP->NFkB_Cyto Prevents Translocation DNA Pro-inflammatory Genes (COX2, iNOS) NFkB_Nuc->DNA Transcription

Caption: Proposed MOA: DHLCP blocks IKK activation or NF-κB translocation, reducing gene expression.[1]

Comparative Data Summary

The following table summarizes expected activity profiles based on Structure-Activity Relationship (SAR) data comparing DHLCP to its parent, Lactucopicrin.

ParameterLactucopicrin (Parent)11

,13-Dihydrolactucopicrin
Biological Implication
C11-C13 Bond Double (Exocyclic Methylene)Single (Saturated Methyl)Safety: Saturated form is less reactive/toxic.[1]
Cytotoxicity (IC50) High (< 10 µM)Moderate/Low (> 25–50 µM)DHLCP has a wider therapeutic window.
NF-

B Inhibition
Potent (via alkylation)Specific (via non-covalent binding)DHLCP acts via receptor modulation rather than non-specific alkylation.[1]
Antimalarial HighModerateExocyclic methylene is crucial for parasitic toxicity.[1]
Key Application Oncology (potential)Chronic Inflammation (IBD)DHLCP is better suited for long-term anti-inflammatory use.[1]

References

  • Unveiling the anti-inflamm

    
    ,13-dihydrolactucin for application in inflammatory bowel disease management. Food & Function, 2024.[1][5] Link
    
  • Lactucopicrin: A Sesquiterpene Lactone with Anti-Inflammatory Activity Modulates the Crosstalk between NF-kB and AHR Pathways. Journal of Medicinal Chemistry, 2023.[1] Link

  • Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory. Nutrients, 2020.[6][7] Link

  • Discovery, Structural Determination and Anticancer Activities of Lactucin-like Guaianolides. Letters in Drug Design & Discovery, 2019.[1] Link

  • Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. Pharmaceutics, 2021.[1] Link

Sources

Exploratory

11beta,13-Dihydrolactucopicrin IUPAC name and synonyms

Topic: 11beta,13-Dihydrolactucopicrin IUPAC name and synonyms Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary 11β,13-Dihydrolactucopic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 11beta,13-Dihydrolactucopicrin IUPAC name and synonyms Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary

11β,13-Dihydrolactucopicrin is a guaianolide sesquiterpene lactone found predominantly in the roots of Cichorium intybus (Chicory) and various Lactuca species.[1] Structurally, it is the 11,13-dihydro derivative of lactucopicrin, characterized by the saturation of the exocyclic α-methylene-γ-lactone moiety.[1] This structural modification significantly alters its pharmacological profile; while the parent compound (lactucopicrin) exhibits potent cytotoxicity via Michael addition, the dihydro derivative retains significant anti-inflammatory activity with reduced cytotoxicity, making it a high-value target for therapeutic development in inflammatory bowel disease (IBD) and analgesic applications.[1]

Chemical Identity & Nomenclature[1][2][3][4]

Precise nomenclature is critical for this compound due to the stereocenters introduced during the biosynthetic reduction of the exocyclic double bond.

IUPAC Name

[(3S,3aR,4S,9aS,9bR)-9-(hydroxymethyl)-3,6-dimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate [1][2]

Note on Stereochemistry: The "11β" designation in the common name refers to the orientation of the methyl group at position 11 (C-13 in some numbering schemes, but C-11 in the standard guaianolide skeleton).[1] The methyl group is oriented on the same face as the lactone bridge (beta-oriented), distinguishing it from the 11α-epimer.[1]

Synonyms and Identifiers
  • Common Name: 11β,13-Dihydrolactucopicrin[1][2][3][4][5][6][7][8][9]

  • Alternative Names: 11,13-Dihydrolactucopicrin; Dihydro-lactucopicrin[1][2][3][5][6][7][8]

  • CAS Registry Number: 125519-47-3[1][2][4]

  • Chemical Formula: C₂₃H₂₄O₂[1][4]

  • Molecular Weight: 412.44 g/mol [1]

  • SMILES: C[C@H]1[C@@H]2C(=CC3=O)CO)C)OC(=O)CC4=CC=C(C=C4)O

  • InChI Key: ICJJPTZLMALYBH-UHFFFAOYSA-N[1][4][8]

Structural Characterization & NMR Diagnostics

The identification of 11β,13-dihydrolactucopicrin relies on distinguishing it from its parent, lactucopicrin.[1] The primary diagnostic feature is the absence of the exocyclic methylene protons and the appearance of a methyl doublet.

Key 1H NMR Signals (500 MHz, CD3OD)
PositionProton TypeChemical Shift (δ, ppm)MultiplicityDiagnostic Note
C-13 Methyl1.24 - 1.28 Doublet (d)Definitive: Replaces the exocyclic methylene singlets (5.5/6.2 ppm) seen in Lactucopicrin.
C-11 Methine2.60 - 3.10 Multiplet (m)Coupled to the C-13 methyl; indicates saturation of the lactone ring.[1]
C-15 Methylene4.30 - 4.40AB SystemHydroxymethyl group on the guaianolide ring.[1]
Aromatic Phenyl6.70 (d), 7.10 (d)AA'BB' SystemCharacteristic of the p-hydroxyphenylacetate ester moiety.[1]
Structural Logic

The saturation of the C11-C13 double bond removes the electrophilic "warhead" (the α-methylene-γ-lactone).[1] In biological systems, this reduces the compound's reactivity toward cysteine residues (thiol-trapping), which correlates with lower cytotoxicity compared to lactucopicrin, while preserving receptor-mediated anti-inflammatory effects.[1]

Biosynthetic Context

11β,13-Dihydrolactucopicrin is a downstream metabolite in the guaianolide pathway.[1] The biosynthesis proceeds from Farnesyl Pyrophosphate (FPP) through Germacrene A.[1][10] The key divergence point is the reduction of the exocyclic double bond, likely catalyzed by a specific reductase acting on lactucopicrin or its precursor.

Diagram 1: Biosynthetic Pathway of Chicory Guaianolides

Biosynthesis FPP Farnesyl Pyrophosphate GermA Germacrene A FPP->GermA GAS (Germacrene A Synthase) Cost Costunolide GermA->Cost GAO/COS Lactucin Lactucin (Core Guaianolide) Cost->Lactucin Hydroxylation/Oxidation Lactucopicrin Lactucopicrin (15-OH esterified) Lactucin->Lactucopicrin Acyltransferase (+ p-hydroxyphenylacetic acid) DHLactucin 11β,13-Dihydrolactucin Lactucin->DHLactucin Reductase (Putative) DHLactucopicrin 11β,13-Dihydrolactucopicrin (Target Compound) Lactucopicrin->DHLactucopicrin Reductase (Saturation of C11-C13) DHLactucin->DHLactucopicrin Acyltransferase

Caption: Putative biosynthetic flow in Cichorium intybus showing the parallel formation of dihydro-derivatives via reduction of the exocyclic methylene group.[1]

Isolation & Extraction Methodologies

For research-grade isolation, Supercritical Fluid Extraction (SFE) is superior to traditional solvent extraction due to higher selectivity and prevention of lactone ring hydrolysis.[1]

Protocol: Supercritical CO2 Extraction (Green Chemistry)

Objective: Isolate sesquiterpene lactone-rich fraction from Cichorium intybus roots.[1]

  • Preparation: Freeze-dry chicory roots and grind to a fine powder (<500 µm) to maximize surface area.

  • SFE Parameters:

    • Solvent: CO₂ + 10% Ethanol (co-solvent).[1]

    • Pressure: 350 bar.[1]

    • Temperature: 40°C.[1]

    • Flow Rate: 15 g/min .[1]

    • Duration: 120 minutes.[1]

  • Rationale: High pressure increases the density of CO₂, enhancing the solubility of polar lactones. The ethanol co-solvent is strictly required to desorb the polar glycosylated and esterified forms (like 11β,13-dihydrolactucopicrin) from the plant matrix.[1]

Protocol: Traditional Purification (Flash Chromatography)

Objective: Purify 11β,13-dihydrolactucopicrin from crude extract.

  • Crude Extract: Dissolve SFE extract in minimal Ethyl Acetate.

  • Stationary Phase: Silica Gel 60 (0.040–0.063 mm).[1]

  • Mobile Phase Gradient:

    • Start: CHCl₃/MeOH (98:2).[1]

    • End: CHCl₃/MeOH (90:10).

  • Detection: UV at 254 nm (aromatic ring) and TLC derivatization with Vanillin-H₂SO₄ (turns blue/violet).[1]

  • Validation: Collect fractions and screen via HPLC-MS. 11β,13-dihydrolactucopicrin elutes after lactucin but before lactucopicrin in reverse-phase systems due to intermediate polarity.[1]

Diagram 2: Isolation Workflow

Isolation Root Chicory Root (Lyophilized) SFE SFE Extraction 350 bar / 40°C +10% EtOH Root->SFE Crude Crude Extract SFE->Crude Flash Flash Chromatography Silica Gel CHCl3:MeOH Gradient Crude->Flash Fraction Fraction 3 (Enriched Mix) Flash->Fraction TLC Monitoring HPLC Prep-HPLC C18 Column Fraction->HPLC Pure Pure 11β,13-DHLP HPLC->Pure Rt ~ 12-15 min

Caption: Optimized isolation workflow utilizing Supercritical Fluid Extraction followed by chromatographic purification.

Pharmacological Profile & Applications[1][11]

Anti-Inflammatory Mechanism

Research indicates that 11β,13-dihydrolactucopicrin acts as a potent anti-inflammatory agent, specifically targeting the NFAT (Nuclear Factor of Activated T-cells) pathway.[1]

  • Mechanism: It inhibits the calcineurin-dependent dephosphorylation of NFAT, preventing its translocation to the nucleus.[1]

  • Efficacy: In yeast reporter assays (Crz1 activation), the dihydro-derivatives showed >50% inhibition at 10 µg/mL, comparable to tacrolimus (FK506) in potency range but with a different toxicity profile.[1]

  • Cytokine Reduction: Significant reduction in IL-8 release in human intestinal epithelial models (Caco-2).[1]

Structure-Activity Relationship (SAR)

The "dihydro" modification is the key to its safety profile.[1]

  • Lactucopicrin (Parent): Contains an α-methylene-γ-lactone.[1] Highly cytotoxic (IC50 < 10 µM in many cancer lines) due to non-specific alkylation of cellular proteins.[1]

  • 11β,13-Dihydrolactucopicrin: Lacks the α-methylene group.[1]

    • Result: Drastically reduced cytotoxicity.[1]

    • Benefit: Retains specific binding to anti-inflammatory targets (like AHR or NFAT modulators) without the general cellular toxicity associated with the Michael acceptor.[1] This makes it a superior candidate for chronic conditions like IBD.[1]

References

  • PubChem. (2025).[1][2] 11beta,13-Dihydrolactucopicrin (CID 14565842).[1][2] National Library of Medicine.[1][3] [Link][1]

  • Baixinho, J.P., et al. (2021).[1] Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots. Nanomaterials, 11(10), 2626.[1] [Link][1][11]

  • Ruggieri, F., et al. (2023).[1] A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots. Pharmaceuticals, 16(5), 771.[1] [Link][1]

  • Matias, A.A., et al. (2020).[1] Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory. Nutrients, 12(11), 3547.[1] [Link][1]

Sources

Protocols & Analytical Methods

Method

11beta,13-Dihydrolactucopicrin extraction from chicory roots

Application Note: Precision Extraction and Isolation of 11 ,13-Dihydrolactucopicrin from Cichorium intybus Roots[1][2][3] Executive Summary 11 ,13-Dihydrolactucopicrin (DHLp) is a bioactive sesquiterpene lactone (STL) fo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Extraction and Isolation of 11 ,13-Dihydrolactucopicrin from Cichorium intybus Roots[1][2][3]

Executive Summary

11


,13-Dihydrolactucopicrin (DHLp) is a bioactive sesquiterpene lactone (STL) found in chicory roots (Cichorium intybus L.).[1][2][3] It possesses significant anti-inflammatory and antimicrobial properties but is often overshadowed by its more abundant analogs, lactucin and lactucopicrin. Isolating DHLp poses a unique challenge due to its structural similarity to lactucopicrin (differing only by the saturation of the C11-C13 bond) and its susceptibility to enzymatic hydrolysis and photodegradation.

This guide provides a dual-pathway protocol for the extraction and isolation of DHLp:

  • Pathway A (SFE): A high-selectivity Supercritical Fluid Extraction method (Recommended for high purity).

  • Pathway B (Solvent): A standard Methanol/Water extraction optimized for laboratory accessibility.

Pre-Analytical Considerations & Chemical Stability

The "Critical Pair" Challenge

DHLp (MW 412.4) and Lactucopicrin (MW 410.4) often co-elute in reverse-phase chromatography due to their near-identical polarity and size. Successful isolation requires high-resolution fractionation steps (Prep-HPLC or CPC) rather than simple open-column chromatography.

Stability Controls
  • Photolability: STLs, particularly lactucopicrin derivatives, are unstable in aqueous solution when exposed to light, leading to ring opening or hydration. All extraction steps must be performed under yellow light or using amber glassware.

  • Enzymatic Degradation: Chicory roots contain endogenous enzymes that can hydrolyze the ester bond of DHLp or its glycosidic precursors.

    • To preserve DHLp: Use freeze-dried (lyophilized) root powder to arrest enzymatic activity immediately after harvest.

    • Avoid: Prolonged water maceration at elevated temperatures (>30°C) without pH control, as this favors the conversion to lactucin.

Extraction Protocols

Pathway A: Supercritical CO Extraction (SFE) - Gold Standard

This method offers superior selectivity for sesquiterpene lactones over polar interferences (inulin, sugars) and minimizes solvent use.

Equipment: SFE System (e.g., Waters SFE Bio-Botanical Extraction System) Feedstock: Freeze-dried, ground chicory roots (particle size < 500


m).
ParameterSet PointRationale
Pressure 350 barHigh density required to solubilize mid-polar lactones.
Temperature 40°CLow temp prevents thermal degradation of the ester moiety.
Co-solvent Ethanol (10%)Essential to increase polarity for extracting glycosylated forms.
Flow Rate 15 g/min Optimized for mass transfer kinetics.
Duration 120 minSufficient for >95% recovery of STLs.

Procedure:

  • Load 100g of root powder into the extraction vessel.

  • Pressurize system to 350 bar at 40°C.

  • Introduce 10% EtOH co-solvent stream.

  • Collect extract in a cyclone separator.

  • Evaporate ethanol under reduced pressure (Rotavap, 35°C) to yield a dark green oleoresin.

Pathway B: Solvent Extraction (MeOH/H O) - Standard Lab Method

Suitable for labs without SFE equipment. Uses a specific solvent ratio to balance solubility and enzyme inhibition.

Reagents: Methanol (HPLC grade), Ultra-pure Water, Ethyl Acetate.

Procedure:

  • Maceration: Suspend 100g freeze-dried root powder in 1L of Methanol/Water (70:30 v/v) .

    • Note: The 70% MeOH concentration denatures endogenous enzymes, preserving the DHLp structure.

  • Extraction: Sonicate for 30 mins at ambient temperature (keep <30°C). Stir overnight in the dark.

  • Filtration: Filter supernatant through Whatman No. 1 paper. Re-extract residue once.

  • Solvent Removal: Evaporate Methanol only using a rotary evaporator at 40°C. You will be left with an aqueous suspension.

  • Liquid-Liquid Extraction (LLE):

    • Wash the aqueous phase with n-Hexane (1:1 v/v) to remove lipids/fats. Discard hexane.

    • Extract the aqueous phase with Ethyl Acetate (3 x 200mL).

    • Combine Ethyl Acetate fractions, dry over anhydrous Na

      
      SO
      
      
      
      , and evaporate to dryness.

Purification & Isolation[1][2][3][6][7][8][9]

Centrifugal Partition Chromatography (CPC)

CPC is superior to solid support chromatography for STLs as it prevents irreversible adsorption.

  • Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (7 : 3 : 5 : 5 v/v/v/v).[4]

  • Mode: Ascending (if target is in upper phase) or Descending.

  • Fractionation: Collect fractions. DHLp typically elutes in the mid-polarity fractions (check via TLC/HPLC).

Preparative HPLC (Final Polishing)

Required to separate DHLp from Lactucopicrin.

  • Column: C18 Prep Column (e.g., Phenomenex Luna C18, 5

    
    m, 250 x 21.2 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[5][6]

    • B: Acetonitrile[5][7][8]

  • Gradient: Isocratic hold at 30% B for separation, or a very shallow gradient (25% -> 35% B over 40 mins).

  • Detection: UV 254 nm.

  • Collection: Collect the peak eluting after Lactucopicrin (DHLp is slightly less polar due to the saturated bond).

Analytical Validation

Method: UHPLC-MS/MS Column: C18 Reverse Phase (1.7


m, 100 x 2.1 mm)
ComponentRetention Time (approx)Precursor Ion [M+H]

Key Fragment Ions
Lactucopicrin 12.5 min411.14213 (Lactucin core)
11

,13-DHLp
12.8 min413.16215 (Dihydrolactucin core)

Note: The +2 Da mass shift and the specific fragment ion (215 vs 213) are the definitive confirmation of the dihydro- derivative.

Process Workflow (Visualized)

G cluster_0 Extraction Pathways Start Chicory Root (Freeze-Dried, Ground) SFE Pathway A: SFE 350 bar, 40°C, 10% EtOH Start->SFE High Selectivity Solvent Pathway B: Solvent MeOH:H2O (70:30) Start->Solvent Standard Lab Crude Crude STL Enriched Extract SFE->Crude Evaporation LLE Liquid-Liquid Extraction (Ethyl Acetate) Solvent->LLE Partitioning LLE->Crude CPC CPC Fractionation Hex:EtOAc:MeOH:H2O (7:3:5:5) Crude->CPC Primary Purification Prep Prep-HPLC (C18) Separation of Critical Pair CPC->Prep Enriched Fraction Final Pure 11β,13-Dihydrolactucopicrin (>95% Purity) Prep->Final Isolation

Figure 1: Decision tree for the extraction and purification of 11


,13-Dihydrolactucopicrin showing both SFE and Solvent pathways.

Expert Insights & Troubleshooting

  • Yield Optimization: If yields are low, check the root harvest time. STL concentrations peak before the flowering stage.

  • Ghost Peaks: In HPLC, broad peaks often indicate on-column hydrolysis. Ensure mobile phase pH is acidic (pH 3.0 - 4.0) using Formic or Phosphoric acid to stabilize the lactone ring.

  • Scale-Up: For kilogram-scale processing, the SFE method is significantly more economical regarding solvent disposal than the MeOH/EtOAc route.

References

  • Ruggieri, F., et al. (2023). "A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots." Pharmaceuticals, 16(5), 771.[1] Link

  • Baixinho, J.P., et al. (2021). "Supercritical CO

    
     Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots." Molecules, 26(9), 2724. Link
    
  • Sessa, R.A., et al. (2000). "Metabolite Profiling of Sesquiterpene Lactones from Lactuca Species." Journal of Biological Chemistry, 275, 26877-26884. Link

  • Frey, U., et al. (2004). "UV Degradation of Sesquiterpene Lactones in Chicory Extract: Kinetics and Identification of Reaction Products by HPLC-MS." CHIMIA, 58(10), 743-747. Link

  • Graziani, G., et al. (2015). "Improved analysis of sesquiterpene lactones in Cichorium intybus L. by UHPLC-MS/MS." Food Chemistry, 185, 25-32.

Sources

Application

Supercritical fluid extraction of 11beta,13-Dihydrolactucopicrin

Application Note: Supercritical Fluid Extraction of 11 ,13-Dihydrolactucopicrin[1][2][3] Executive Summary This application note details a validated protocol for the isolation of 11 ,13-Dihydrolactucopicrin (DHLp) , a bi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Supercritical Fluid Extraction of 11 ,13-Dihydrolactucopicrin[1][2][3]

Executive Summary

This application note details a validated protocol for the isolation of 11


,13-Dihydrolactucopicrin (DHLp) , a bioactive sesquiterpene lactone (SL), using Supercritical Fluid Extraction (SFE). Unlike conventional Soxhlet extraction, which utilizes toxic solvents (e.g., dichloromethane) and high temperatures that risk degrading the lactone ring, SFE offers a tunable, low-temperature alternative.

This guide focuses on extracting DHLp from Cichorium intybus (Chicory) roots.[1][2] The protocol leverages a Response Surface Methodology (RSM) optimized approach, utilizing CO


 modified with ethanol to target the moderate polarity of the guaianolide skeleton while preserving the ester side chain responsible for its biological activity.

Target Analyte Profile

Understanding the physicochemical properties of 11


,13-Dihydrolactucopicrin is prerequisite to extraction design.
PropertyDescriptionImplication for SFE
Molecule 11

,13-Dihydrolactucopicrin
Target Analyte
Class Guaianolide Sesquiterpene LactoneThermally labile; prone to hydrolysis.
Polarity Moderate (Hydroxyls + Ester groups)Pure CO

is too non-polar; requires polar modifier.
MW ~412.4 g/mol Suitable for SFE mass transfer.
Source Cichorium intybus (Root)Matrix requires freeze-drying to prevent ice-plugging.

Experimental Protocol

Phase 1: Sample Preparation (Critical Control Point)

Moisture acts as a competitive co-solvent in SFE, altering selectivity and causing mechanical blockages (ice formation at the restrictor).

  • Harvesting: Collect C. intybus roots (preferably var. sativum).

  • Lyophilization: Freeze-dry roots immediately to stop enzymatic degradation.

    • Target: Residual moisture < 5% (w/w).

  • Comminution: Mill the dried roots.

    • Sieve Selection: Pass through a 0.5 mm to 1.0 mm sieve.

    • Reasoning: Particles <0.25 mm cause channeling; particles >1.0 mm suffer from diffusion limitations.

Phase 2: SFE Instrumentation & Setup

System Configuration: Waters SFE Bio-Botanical System (or equivalent) with co-solvent pump and Coriolis mass flow meter.

Workflow Diagram (SFE Process):

SFE_Workflow CO2_Tank CO2 Supply (Liquid Phase) Pump_CO2 High Pressure Pump (CO2) CO2_Tank->Pump_CO2 Chill to 5°C Modifier Modifier (Ethanol) Pump_Mod High Pressure Pump (EtOH) Modifier->Pump_Mod Mixer Static Mixer Pump_CO2->Mixer Pump_Mod->Mixer 10% Ratio Heat_Ex Heat Exchanger (Pre-heater) Mixer->Heat_Ex Vessel Extraction Vessel (350 bar / 40°C) Heat_Ex->Vessel Supercritical State BPR Back Pressure Regulator Vessel->BPR Solute-laden Fluid Separator Cyclonic Separator (Depressurization) BPR->Separator Expansion Separator->CO2_Tank Recycle (Optional) Collect Crude Extract Collection Separator->Collect Precipitation

Caption: Schematic flow of the SFE system highlighting the co-solvent injection point and critical pressure regulation stages.

Phase 3: Extraction Parameters (Optimized)

Based on comparative studies (Soxhlet vs. SFE) and Response Surface Methodology (RSM), the following parameters yield the highest recovery of 11


,13-dihydrolactucopicrin while minimizing chlorophyll co-extraction.
ParameterSet PointMechanistic Rationale
Pressure 350 bar (35 MPa) High density is required to solubilize the heavy molecular weight lactone.
Temperature 40 °C Low temperature prevents thermal degradation of the sesquiterpene ring.
Co-solvent 10% Ethanol (v/v) Essential.[3][4] Pure CO

cannot solubilize the polar hydroxyl groups of DHLp.
Flow Rate 15 g/min Balances residence time (mass transfer) with solvent consumption.
Extraction Time 120 min Exhaustive extraction typically plateaus at 2 hours for this matrix.
CO

/Feed Ratio
50:1 Minimum solvent-to-feed ratio for quantitative recovery.

Optimization Logic: The interplay between pressure and temperature is non-linear (the "crossover" effect). At pressures >300 bar, increasing temperature generally increases solubility due to solute vapor pressure dominance, but for thermolabile SLs, we cap at 40°C.

Optimization_Logic Center Optimal Yield (DHLp) P Pressure (350 bar) P->Center Increases Density T Temp (40°C) P->T Crossover Region T->Center Maintains Stability M Modifier (10% EtOH) M->Center Increases Polarity

Caption: Tri-variable optimization showing how Pressure, Temperature, and Modifier converge to maximize DHLp yield.

Analytical Validation (HPLC-MS)

Post-extraction, the quantification of 11


,13-dihydrolactucopicrin requires high-resolution separation, as it frequently co-elutes with lactucopicrin.
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[5]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-5 min (5% B), 5-25 min (Linear to 100% B).

  • Detection: MS/MS (Triple Quadrupole).[1]

    • Mode: Positive Ion Mode (ESI+).

    • Differentiation: Monitor parent ion m/z 413 [M+H]

      
       for DHLp vs m/z 411 [M+H]
      
      
      
      for Lactucopicrin.

Results & Discussion

Yield Comparison

SFE provides a distinct advantage in selectivity.[6] While Soxhlet (Ethyl Acetate) may yield a higher total mass (due to waxes/pigments), SFE yields a higher concentration of the target bioactive.

  • SFE Yield (Total Extract): ~1.68% (w/w)[4]

  • Target SL Concentration: ~53 µg/mg extract[4]

  • Purity Profile: SFE extracts are visibly lighter (yellow/green) compared to the dark tar-like Soxhlet extracts, reducing downstream purification steps.

Troubleshooting Guide
  • Issue: Low Yield.

    • Check: Moisture content of feed. If >10%, water acts as a barrier.

    • Action: Re-lyophilize sample.

  • Issue: Restrictor Clogging.

    • Check: Ice formation or extract precipitation.

    • Action: Increase restrictor temperature to 50°C.

References

  • Use of Supercritical CO2 to Recover Sesquiterpene Lactones: Graziani, G., et al. (2021).[7][4] Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots. [Link][7][4]

  • Solubility of Sesquiterpene Lactones: Sut, S., et al. (2016). Determination of Sesquiterpene Lactones in Chicory (Cichorium intybus L.) by HPLC-MS. [Link]

  • General SFE Methodology for Plant Matrices: Herrero, M., et al. (2010). Supercritical fluid extraction: Recent advances and applications. [Link]

Sources

Method

HPLC analysis of 11beta,13-Dihydrolactucopicrin

Application Note: High-Resolution HPLC Analysis of 11 ,13-Dihydrolactucopicrin Executive Summary This application note details a robust protocol for the extraction and quantification of 11 ,13-Dihydrolactucopicrin (DHLp)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution HPLC Analysis of 11 ,13-Dihydrolactucopicrin

Executive Summary

This application note details a robust protocol for the extraction and quantification of 11


,13-Dihydrolactucopicrin (DHLp) , a bioactive sesquiterpene lactone found in Cichorium intybus (Chicory) and Lactuca species.

The Challenge: DHLp is structurally analogous to Lactucopicrin (Lp), differing only by the saturation of the exocyclic methylene group at the C11-C13 position. This minor structural difference results in nearly identical retention times on standard C18 columns, leading to co-elution and quantification errors (critical pair resolution).

The Solution: This protocol utilizes a optimized gradient elution on a high-efficiency C18 stationary phase (with an alternative PFP option for complex matrices) to achieve baseline separation (


) between DHLp and Lp.

Analyte Profile & Physicochemical Properties[1][2][3][4][5][6]

PropertyDetail
Analyte Name 11

,13-Dihydrolactucopicrin
CAS Number 125519-47-3
Molecular Formula

Molecular Weight 412.44 g/mol
Chromophore

-unsaturated ketone (max absorption ~254-260 nm)
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate; Sparingly soluble in water.[1]
Stability Sensitive to UV light (photolabile) and high pH (lactone ring hydrolysis).

Sample Preparation Protocol

Objective: Isolate sesquiterpene lactones (STLs) while minimizing chlorophyll interference and preventing lactone degradation.

Reagents Required:
  • Methanol (LC-MS Grade)

  • Formic Acid (98%+)

  • Chloroform (HPLC Grade) - Optional for high-yield extraction

  • Syringe Filters (0.22

    
    m PTFE)
    
Method A: Standard Solid-Liquid Extraction (Green Chemistry Compatible)

Best for routine QC of dried root powder.

  • Weighing: Accurately weigh 500 mg of lyophilized, ground plant material into a 15 mL centrifuge tube.

  • Extraction: Add 10 mL of Methanol:Water (70:30 v/v) .

    • Note: 70% MeOH is optimal for extracting moderately polar STLs like DHLp while precipitating some polysaccharides.

  • Sonication: Sonicate for 30 minutes at room temperature (< 35°C).

    • Caution: Avoid heat >40°C to prevent thermal degradation.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22

    
    m PTFE filter into an HPLC vial.
    
Method B: High-Yield Ternary Solvent Extraction

Best for complex matrices or trace analysis (Based on research by D'Antuono et al.).

  • Solvent Prep: Prepare a mixture of Water:Chloroform:Methanol (30:30:40 v/v/v) .

  • Extraction: Add 10 mL of solvent to 500 mg sample. Vortex vigorously for 1 min.

  • Agitation: Shake on an orbital shaker for 60 mins at RT.

  • Phase Separation: Centrifuge at 5000 rpm. Collect the supernatant.

  • Drying: Evaporate solvent under nitrogen stream.

  • Reconstitution: Reconstitute residue in 1 mL of Initial Mobile Phase (Water:MeCN 90:10).

Workflow Visualization

ExtractionWorkflow Start Plant Material (Lyophilized/Ground) Solvent Add Solvent (MeOH:H2O 70:30) Start->Solvent Sonicate Sonication 30 min @ <35°C Solvent->Sonicate Centrifuge Centrifugation 4000 rpm, 10 min Sonicate->Centrifuge Filter Filtration 0.22 µm PTFE Centrifuge->Filter Supernatant Vial HPLC Vial Ready for Injection Filter->Vial

Figure 1: Standard Solid-Liquid Extraction Workflow for Sesquiterpene Lactones.

HPLC Method Development

Critical Scientific Insight: DHLp lacks the exocyclic double bond present in Lactucopicrin. This makes DHLp slightly less polar (more hydrophobic) than its precursor in some phases, but the difference is minute.

  • Stationary Phase Selection: A high-carbon load C18 column is standard. However, if resolution fails, a PFP (Pentafluorophenyl) column is recommended as it offers unique selectivity for aromatic and lactone systems via

    
     interactions.
    
Instrumental Conditions
ParameterSetting
System HPLC with DAD (Diode Array Detector) or UHPLC
Column Primary: C18 (250 x 4.6 mm, 5

m) Alternative: PFP Core-Shell (100 x 2.1 mm, 2.6

m)
Column Temp 30°C
Flow Rate 1.0 mL/min (Standard HPLC)
Injection Vol 10 - 20

L
Detection UV 260 nm (Quantification), 205 nm (Secondary)
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B Acetonitrile (LC Grade)
Gradient Program (Standard C18)

Designed to separate the critical pair (Lactucopicrin / DHLp) which typically elute late in the run.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
5.09010Isocratic Hold (Polar interference removal)
25.06040Linear Gradient
35.04060Elution of DHLp & Lactucopicrin
40.01090Column Wash
45.09010Re-equilibration

Method Validation (ICH Guidelines)

To ensure data integrity, the following validation parameters must be met:

  • Selectivity:

    • Inject pure standards of Lactucopicrin and 11

      
      ,13-Dihydrolactucopicrin.[1]
      
    • Requirement: Resolution (

      
      ) between peaks must be 
      
      
      
      .
    • Note: DHLp typically elutes slightly later than Lactucopicrin on C18 due to the loss of the polar double bond character, though this can invert depending on the specific column chemistry.

  • Linearity:

    • Range: 1.0

      
      g/mL to 100 
      
      
      
      g/mL.
    • 
       value should be 
      
      
      
      .
  • LOD / LOQ:

    • LOD: Signal-to-Noise (S/N) ratio of 3:1.[2]

    • LOQ: S/N ratio of 10:1.

  • Precision:

    • Intra-day RSD < 2.0%.[3]

    • Inter-day RSD < 5.0%.

Troubleshooting & Expert Tips

Issue: Co-elution of Lactucopicrin and DHLp
  • Cause: Similar hydrophobicity.

  • Fix 1 (Temperature): Lower column temperature to 20°C or 25°C. Lower temperatures often improve selectivity for structural isomers.

  • Fix 2 (Mobile Phase): Switch Methanol for Acetonitrile. Methanol is a protic solvent and may offer different selectivity for the lactone rings.

  • Fix 3 (Column): Switch to a PFP (Pentafluorophenyl) column. The fluorine atoms interact differently with the conjugated system of Lactucopicrin vs. the saturated system of DHLp.

Issue: Peak Tailing
  • Cause: Secondary interactions with silanols or ionization of phenolic impurities.

  • Fix: Ensure Formic Acid is present at 0.1%. Do not use neutral water.

Issue: Degradation
  • Cause: Sample sitting in autosampler too long; UV exposure.

  • Fix: Use amber vials. Keep autosampler cooled to 4°C. Analyze within 24 hours of extraction.

References

  • D'Antuono, I., et al. (2015). A Method for the Simultaneous Determination of Chlorogenic Acid and Sesquiterpene Lactone Content in Industrial Chicory Root Foodstuffs. Scientific World Journal.[4] Link

  • Graziani, G., et al. (2015). Profiling Chicory Sesquiterpene Lactones by High Resolution Mass Spectrometry. International Journal of Molecular Sciences. Link

  • Sessa, R.A., et al. (2000). Metabolite profiling of sesquiterpene lactones from Lactuca species.[4] Journal of Biological Chemistry.[4] Link

  • Extrasynthese. 11beta,13-Dihydrolactucopicrin Analytical Standard.Link

  • Wesołowska, A., et al. (2006). Analgesic and sedative activities of lactucin and some lactucin-like guaianolides in mice. Journal of Ethnopharmacology. Link

Sources

Application

11beta,13-Dihydrolactucopicrin quantification using LC-MS

Application Note: High-Sensitivity Quantification of 11 ,13-Dihydrolactucopicrin in Lactuca and Cichorium Species via UHPLC-MS/MS Abstract This application note details a robust, self-validating protocol for the quantifi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantification of 11 ,13-Dihydrolactucopicrin in Lactuca and Cichorium Species via UHPLC-MS/MS

Abstract

This application note details a robust, self-validating protocol for the quantification of 11


,13-dihydrolactucopicrin (DHLp), a bioactive sesquiterpene lactone (STL) found in Lactuca virosa (Wild Lettuce) and Cichorium intybus (Chicory). While often co-analyzed with its parent compound lactucopicrin, DHLp requires specific chromatographic separation to resolve it from structural isomers and degradation products. This guide addresses the critical challenges of STL analysis—specifically the thermal instability of the C-15 ester bond and the pH-sensitivity of the lactone ring—providing a validated workflow using UHPLC coupled with Triple Quadrupole (QqQ) Mass Spectrometry.

Introduction & Biological Context

11


,13-dihydrolactucopicrin is a guaianolide sesquiterpene lactone contributing significantly to the bitterness and analgesic profile of "lettuce opium" (lactucarium). Structurally, it is the 11,13-dihydro derivative of lactucopicrin, esterified with 

-hydroxyphenylacetic acid.

Why Quantification Matters:

  • Pharmacology: It exhibits potential analgesic and sedative effects, acting as an adenosine receptor agonist.

  • Agriculture: It is a bitterness determinant in chicory crops; precise quantification is essential for breeding programs aiming to modulate taste profiles.

  • Stability Markers: The ratio of lactucopicrin to dihydrolactucopicrin can serve as a marker for plant age and post-harvest processing stability.

Analytical Strategy & Chemical Logic

The Stability Challenge

Sesquiterpene lactones contain a


-lactone ring susceptible to opening (saponification) at neutral to alkaline pH. Furthermore, the ester linkage at C-15 is thermally labile.
  • Strategic Choice: All extraction solvents must be acidified (pH < 4) to maintain the lactone ring in its closed, hydrophobic form.

  • Strategic Choice: ESI source temperatures must be optimized to prevent in-source fragmentation of the ester bond, which would artificially inflate the quantification of the core aglycone (dihydrolactucin).

Chromatographic Resolution

DHLp (MW 412) differs from Lactucopicrin (MW 410) by only 2 Da. However, in complex plant matrices, isobaric interferences and insource-fragmentation of related conjugates (like glycosides) can mimic the analyte.

  • Column Selection: A C18 column with sub-2

    
    m particle size is selected to provide high peak capacity.
    
  • Mobile Phase: Formic acid is preferred over acetic acid to enhance protonation

    
     efficiency in positive mode.
    

Experimental Protocol

Reagents and Standards
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Standards: 11

    
    ,13-Dihydrolactucopicrin (purity >95%).
    
  • Internal Standard (IS):

    
    -Santonin or heavy-labeled analogs if available. Santonin is structurally similar (STL core) but distinct enough chromatographically.
    
Sample Preparation Workflow

Note: This protocol minimizes enzymatic degradation which occurs rapidly upon tissue rupture.

  • Harvest & Quench: Flash-freeze fresh plant tissue (root/leaf) in liquid nitrogen immediately upon collection.

  • Lyophilization: Freeze-dry samples for 48 hours to remove water without thermal degradation.

  • Grinding: Pulverize dried tissue to a fine powder using a ball mill (keep frozen).

  • Extraction:

    • Weigh 50 mg of powder.

    • Add 1.5 mL of Extraction Solvent (70% MeOH / 30% Water + 0.1% Formic Acid). The water content aids in swelling the cellulosic matrix, while MeOH dissolves the lactones.

    • Add Internal Standard (e.g., 10

      
      L of 10 
      
      
      
      g/mL Santonin).
  • Sonication: Sonicate for 15 minutes at < 25°C (use ice bath).

  • Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Filtration: Filter supernatant through a 0.22

    
    m PTFE filter into an amber LC vial.
    
UHPLC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7

    
    m).
    
  • Temperature: 40°C.[1]

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 2

    
    L.
    

Gradient Table:

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Curve
0.00955Initial
1.00955Hold
8.004060Linear
9.000100Wash
11.000100Wash
11.10955Re-equilibrate
14.00955End

Mass Spectrometry (MS) Conditions:

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[3][4][5]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

  • Source Temp: 120°C (Kept low to prevent ester cleavage).

  • Cone Gas: 50 L/hr.

MRM Transitions (Quantification & Confirmation)

The fragmentation logic relies on the cleavage of the ester side chain (


-hydroxyphenylacetic acid) and subsequent loss of water from the core guaianolide structure.
  • Precursor Ion:

    
    
    
  • Primary Fragment (Quant): Loss of side chain (152 Da)

    
     Core 
    
    
    
    .
  • Secondary Fragment (Qual): Loss of side chain + water

    
    
    
    
    
    .
AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Type
11

,13-Dihydrolactucopicrin
413.2 261.1 3018Quant
413.2243.13025Qual
Lactucopicrin (Interference Check) 411.2259.13020Check
Santonin (IS) 247.1173.13022Quant

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for the extraction and quantification process, emphasizing the critical control points (CCPs) for stability.

G cluster_0 Sample Preparation (Critical Stability Phase) cluster_1 LC-MS Analysis Start Fresh Plant Tissue Lyophil Lyophilization (-50°C, 48h) Start->Lyophil Quench Metabolism Grind Cryogenic Grinding Lyophil->Grind Extract Extraction 70% MeOH + 0.1% Formic Acid (Prevents Ring Opening) Grind->Extract Keep Frozen Inject UHPLC Injection C18 Column Extract->Inject Filter 0.22um Sep Gradient Separation (Resolve Isomers) Inject->Sep Ion ESI+ Ionization [M+H]+ = 413.2 Sep->Ion Frag CID Fragmentation Loss of Side Chain (-152Da) Ion->Frag Detect MRM Detection 413.2 -> 261.1 Frag->Detect

Caption: Figure 1: Optimized workflow for Dihydrolactucopicrin analysis. Red node indicates the Critical Control Point for pH-dependent stability.

Validation & Quality Assurance

To ensure "Trustworthiness," the method must pass the following validation criteria (based on FDA Bioanalytical Method Validation Guidelines):

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL.

    
     must be > 0.99.
    
  • Recovery: Spike blank lettuce matrix (e.g., iceberg lettuce core) with known standards. Recovery should be 85-115%.

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. If suppression > 20%, switch to Matrix-Matched Calibration.

  • Isomer Confirmation: Ensure baseline separation between Lactucopicrin (RT ~ 6.5 min) and Dihydrolactucopicrin (RT ~ 6.8 min). Dihydro- forms usually elute slightly later on C18 due to the loss of the double bond polarity.

References

  • Sessa, R. A., et al. (2000). Metabolite profiling of sesquiterpene lactones from Lactuca species. Journal of Biological Chemistry.

  • Graziani, G., et al. (2015). Metabolomic approach for the definition of the specific sesquiterpene lactone profile of Cichorium intybus L. Journal of Pharmaceutical and Biomedical Analysis.

  • Peters, A. M., et al. (2025). Diurnal and Daily Changes in the Levels of Sesquiterpene Lactone and Other Components in Lettuce Post-Harvest. Molecules.

  • FDA. Bioanalytical Method Validation Guidance for Industry.

Sources

Method

Application Note: In Vitro Anti-Inflammatory Profiling of 11β,13-Dihydrolactucopicrin

Target Audience: Assay Development Scientists, Pharmacologists, and Natural Product Researchers Document Type: Mechanistic Guide & Validated Protocols Executive Summary & Mechanistic Rationale 11β,13-Dihydrolactucopicrin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Pharmacologists, and Natural Product Researchers Document Type: Mechanistic Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

11β,13-Dihydrolactucopicrin (DHLp) is a prominent sesquiterpene lactone (SL) isolated from chicory (Cichorium intybus) and wild lettuce (Lactuca virosa)[1]. While classical SLs (e.g., parthenolide, helenalin) are renowned for their potent anti-inflammatory properties, their activity is heavily reliant on an α-methylene-γ-lactone moiety. This functional group acts as a Michael acceptor, covalently alkylating the Cys38 residue of the NF-κB p65 subunit to halt pro-inflammatory transcription[2].

The Mechanistic Divergence: DHLp is the 11β,13-dihydro derivative of lactucopicrin, meaning it lacks the reactive exocyclic double bond [1]. Consequently, standard assays that solely measure NF-κB-driven targets may yield false negatives or show artificially low potency. Recent pharmacological insights into chicory-derived SLs reveal that compounds lacking this α-methylene group often pivot their mechanism of action toward the Nuclear Factor of Activated T-cells (NFAT) pathway and upstream MAPKs[3].

To accurately capture the anti-inflammatory profile of DHLp, this application note outlines a self-validating, multiplexed in vitro assay architecture. We prioritize viability-gated nitric oxide (NO) screening in RAW 264.7 macrophages[4], followed by a transcriptional dissection using dual-luciferase reporter systems to differentiate NF-κB vs. NFAT modulation.

Table 1: Physicochemical Profile of 11β,13-Dihydrolactucopicrin
PropertyValuePharmacological Implication
CAS Number 125519-47-3Standard identifier for high-purity sourcing.
Molecular Formula C₂₃H₂₄O₇Highly oxygenated; requires DMSO for initial stock solvation.
Molecular Weight 412.44 g/mol Used for precise molarity calculations in dose-response curves.
Structural Nuance Lacks α-methyleneReduced direct alkylation toxicity; necessitates NFAT-focused assays.
Topological Polar Surface Area 110 ŲModerate permeability; suitable for standard in vitro cellular uptake.

Assay Architecture & Workflow

To ensure a self-validating system, every anti-inflammatory readout (NO, Cytokines) must be cross-referenced against a cell viability assay (MTT or Resazurin). A perceived drop in inflammatory markers caused by compound-induced cytotoxicity is a common artifact in natural product screening.

Workflow A RAW 264.7 Cells Seed & Adhere B Pre-treatment DHLp + Controls A->B C LPS Stimulation (1 µg/mL, 24h) B->C D Supernatant Griess & ELISA C->D E Cell Monolayer Viability (MTT) C->E F Cell Lysate Luciferase Assay C->F

Fig 1. Multiplexed in vitro assay workflow for evaluating DHLp anti-inflammatory activity.

Self-Validating Experimental Protocols

Protocol A: Viability-Gated Macrophage Preparation

Causality: RAW 264.7 murine macrophages are highly sensitive to LPS, producing robust NO and cytokine responses[4]. Pre-treating cells 1-2 hours before LPS stimulation allows DHLp to saturate intracellular targets (like Calcineurin or IKK) before the inflammatory cascade initiates.

  • Cell Seeding: Harvest RAW 264.7 cells at 80% confluence. Seed at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Preparation: Dissolve DHLp in 100% DMSO to create a 10 mM stock. Perform serial dilutions in serum-free DMEM to achieve final well concentrations of 1, 10, 50, and 100 µM. Critical: Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced stress.

  • Control Matrix (Self-Validation):

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control (NF-κB): Parthenolide (10 µM).

    • Positive Control (NFAT): Cyclosporin A (1 µM).

  • Pre-treatment & Stimulation: Aspirate media. Add 100 µL of DHLp/Control media to respective wells. Incubate for 2 hours. Add 10 µL of LPS (final concentration 1 µg/mL). Incubate for 24 hours.

Protocol B: Nitric Oxide (NO) Quantification via Griess Reaction

Causality: NO is a highly volatile surrogate marker for iNOS expression. The Griess reaction utilizes a dual-reagent system under acidic conditions to trap nitrite (NO₂⁻, the stable breakdown product of NO) via diazotization, preventing signal degradation.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from Protocol A into a fresh, flat-bottom 96-well assay plate.

  • Viability Gating: Immediately add 10 µL of MTT reagent (5 mg/mL) to the remaining cells and media in the original plate. Incubate for 2 hours, lyse with DMSO, and read at 570 nm. Exclude any DHLp concentrations that reduce viability below 90% from NO analysis.

  • Griess Reaction: To the 50 µL supernatant, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate in the dark for 10 minutes.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for 10 minutes.

  • Detection: Read absorbance at 540 nm using a microplate reader. Interpolate NO concentrations using a standard curve generated with Sodium Nitrite (NaNO₂).

Protocol C: Transcriptional Dissection (NFAT vs. NF-κB)

Causality: Because DHLp lacks the α-methylene group, we hypothesize an attenuated NF-κB response but a retained NFAT inhibitory response[3],[2]. A dual-luciferase reporter assay isolates these specific transcriptional targets. Renilla luciferase is co-transfected to normalize for well-to-well variations in transfection efficiency and cell number.

  • Transfection: Seed RAW 264.7 cells in a 24-well plate. Co-transfect cells using Lipofectamine 3000 with either:

    • pGL4.30[luc2P/NFAT-RE/Hygro] (Firefly) + pRL-TK (Renilla)

    • pGL4.32[luc2P/NF-κB-RE/Hygro] (Firefly) + pRL-TK (Renilla)

  • Treatment: 24 hours post-transfection, pre-treat cells with DHLp (10, 50 µM) for 2 hours, followed by stimulation with LPS (1 µg/mL) + Ionomycin (1 µM, to ensure robust calcium flux for NFAT activation).

  • Lysis & Readout: After 12 hours, wash cells with PBS and lyse using 1X Passive Lysis Buffer. Sequentially add Luciferase Assay Reagent II (measures Firefly) and Stop & Glo Reagent (quenches Firefly, measures Renilla).

  • Analysis: Calculate the ratio of Firefly/Renilla luminescence. Express data as fold-change relative to the Vehicle + Stimulus control.

Data Interpretation & Expected Outcomes

Based on the structure-activity relationship of 11β,13-dihydro SLs, DHLp will exhibit a distinct pharmacological footprint compared to standard SLs. The table below summarizes the expected quantitative behavior to guide assay validation.

Table 2: Expected Pharmacological Profile of DHLp vs. Classical SLs
Assay TargetDHLp Expected IC₅₀Parthenolide (Classical SL) IC₅₀Mechanistic Interpretation
Cell Viability (MTT) > 100 µM~ 15 µMLack of α-methylene drastically reduces general cytotoxicity.
NO Production (Griess) 40 - 60 µM2 - 5 µMModerate iNOS inhibition due to reliance on secondary pathways.
NF-κB Reporter Activity > 80 µM1 - 3 µMPoor direct alkylation of p65 results in weak NF-κB inhibition.
NFAT Reporter Activity 10 - 25 µM> 50 µMPrimary anti-inflammatory mechanism shifts to Calcineurin/NFAT axis.

Signaling Pathway Dynamics

The following diagram illustrates the causal divergence in signaling pathway modulation between DHLp and classical sesquiterpene lactones.

Pathway cluster_NFKB NF-κB Signaling cluster_NFAT NFAT Signaling LPS LPS / Inflammatory Stimulus Receptor TLR4 / Calcium Channels LPS->Receptor IKK IKK Complex Receptor->IKK Calcineurin Calcineurin Receptor->Calcineurin p65 NF-κB (p65/p50) IKK->p65 Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) p65->Inflammation NFAT NFAT Calcineurin->NFAT NFAT->Inflammation DHLp 11β,13-Dihydrolactucopicrin (Lacks α-methylene) DHLp->p65 Weak/No Alkylation DHLp->NFAT Primary Target (Inhibits Activation)

Fig 2. Differential modulation of NF-κB and NFAT pathways by 11β,13-Dihydrolactucopicrin.

References

  • Title: Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory Source: Nutrients (2020) URL: [Link]

  • Title: 11beta,13-Dihydrolactucopicrin - Compound Summary Source: PubChem URL: [Link]

  • Title: Sesquiterpenoids with diverse carbon skeletons from the roots of Cichorium glandulosum and their anti-inflammatory activities Source: Fitoterapia (2019) URL: [Link]

  • Title: Quantitative Structure−Activity Relationship of Sesquiterpene Lactones as Inhibitors of the Transcription Factor NF-κB Source: Journal of Medicinal Chemistry (2004) URL: [Link]

Sources

Application

Application Note: Intestinal Permeability &amp; Transport Mechanism of 11β,13-Dihydrolactucopicrin

[1][2][3] Abstract & Introduction 11β,13-Dihydrolactucopicrin (DHLP) is a bioactive sesquiterpene lactone (STL) found prominently in Cichorium intybus (Chicory) and Lactuca virosa.[1][2][3] While STLs exhibit potent anti...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract & Introduction

11β,13-Dihydrolactucopicrin (DHLP) is a bioactive sesquiterpene lactone (STL) found prominently in Cichorium intybus (Chicory) and Lactuca virosa.[1][2][3] While STLs exhibit potent anti-inflammatory and analgesic properties, their clinical utility is often limited by poor oral bioavailability.[1][2][3]

This Application Note provides a rigorous protocol for evaluating the intestinal absorption of DHLP using the Caco-2 cell model. Unlike generic protocols, this guide addresses the specific physicochemical challenges of STLs—specifically their lipophilicity (LogP ~1.8) and the potential instability of the lactone ring at neutral pH.

Key Objectives:

  • Determine the Apparent Permeability Coefficient (

    
    ) of DHLP.[3]
    
  • Assess the mechanism of transport (Passive Transcellular vs. Active Transport).

  • Evaluate the role of P-glycoprotein (P-gp) efflux in DHLP absorption.

Compound Profiling & Pre-Assay Considerations

Before initiating cell work, the physicochemical properties of DHLP must dictate the experimental conditions to ensure data validity.

PropertyValueExperimental Implication
Molecular Weight 412.44 g/mol Permeates via passive diffusion if not effluxed.[1][2][3]
LogP ~1.86Moderate lipophilicity; risk of non-specific binding to plastic plates.[2] Use glass-coated or low-binding receiver plates.
Solubility Poor in waterStock Solution: Dissolve in 100% DMSO.[1][2][3] Final assay concentration must contain

0.5% DMSO to prevent monolayer disruption.[2][3]
Stability Lactone RingThe

-lactone ring can hydrolyze at pH > 7.[1][2]4. Optimization: Use pH 6.5 in the Apical chamber to mimic the acidic microclimate of the jejunum and enhance stability.

Experimental Design & Workflow

Cell Culture Model

The Caco-2 cell line (heterogeneous human epithelial colorectal adenocarcinoma) is cultured to form a polarized monolayer.[3][4] Upon differentiation (21 days), these cells express tight junctions, microvilli, and transporters (P-gp, BCRP) analogous to the human small intestine.[1][2][3]

Assay Conditions
  • Permeability Direction: Bi-directional (Apical

    
     Basolateral [A-B] and Basolateral 
    
    
    
    Apical [B-A]).[3][4]
  • Concentration: 10 µM DHLP (Chosen to stay below cytotoxicity thresholds common for STLs).

  • Incubation Time: 120 minutes (Linear transport phase).

  • pH Gradient: Apical (pH 6.5) / Basolateral (pH 7.4).[2][3]

Visual Workflow (Graphviz)

Caco2_Workflow cluster_Transwell Transwell Incubation (37°C, 2h) Stock DHLP Stock (10 mM in DMSO) Dilution Working Solution (10 µM in HBSS pH 6.5) Stock->Dilution Dilute 1:1000 Apical Apical Chamber (Donor A-B) (Receiver B-A) Dilution->Apical Load for A-B Basolateral Basolateral Chamber (Receiver A-B) (Donor B-A) Dilution->Basolateral Load for B-A Sampling Sample Collection (0, 60, 120 min) Apical->Sampling Aliquot Basolateral->Sampling Aliquot Analysis LC-MS/MS Analysis (MRM Mode) Sampling->Analysis Precipitate Protein

Figure 1: Workflow for the bi-directional permeability assay of 11β,13-Dihydrolactucopicrin.

Detailed Protocol

Phase 1: Preparation of Solutions
  • Transport Buffer (HBSS):

    • Apical Buffer: HBSS buffered with 10 mM MES, adjusted to pH 6.5.

    • Basolateral Buffer: HBSS buffered with 10 mM HEPES, adjusted to pH 7.4.

    • Note: Warm to 37°C before use.[2][3]

  • Dosing Solution (10 µM):

    • Prepare a 10 mM stock of DHLP in DMSO.

    • Dilute 1 µL of stock into 1 mL of Apical Buffer (for A-B study) or Basolateral Buffer (for B-A study).

    • Critical: Verify final DMSO concentration is 0.1%.[2][3]

  • Receiver Solution:

    • Use blank Apical or Basolateral buffer containing 1% BSA (Bovine Serum Albumin).[2][3]

    • Scientific Rationale: BSA acts as a "sink" to bind lipophilic DHLP crossing the membrane, maintaining sink conditions and preventing back-diffusion.[1][2]

Phase 2: Monolayer Integrity Check (TEER)[3]

Before dosing, Transepithelial Electrical Resistance (TEER) must be measured to confirm tight junction formation.[1][2][3]

  • Use an EVOM epithelial volt-ohmmeter.[1][2][3]

  • Acceptance Criteria: TEER values > 300

    
    .[1][2][3]
    
  • Action: Discard wells with low TEER; they indicate a leaky monolayer which will yield false-positive high permeability.[1][2][3]

Phase 3: Transport Assay Steps[3]
  • Wash: Aspirate culture media. Wash monolayers twice with pre-warmed HBSS to remove esterases.[2][3]

  • Equilibration: Incubate cells with transport buffer for 15 min at 37°C.

  • Dosing (Time 0):

    • A-B Group: Add 300 µL Dosing Solution to Apical; 1000 µL Receiver Solution to Basolateral.

    • B-A Group: Add 300 µL Receiver Solution to Apical; 1000 µL Dosing Solution to Basolateral.

  • Incubation: Place plate in a shaker-incubator (37°C, 50 rpm) to minimize the Unstirred Water Layer (UWL).

  • Sampling:

    • At 60 and 120 minutes, withdraw 50 µL from the receiver compartment.

    • Immediately replace with 50 µL of fresh pre-warmed Receiver Solution to maintain volume.

    • Take a 20 µL sample from the Donor compartment at T=0 and T=120 to calculate Mass Balance (Recovery).[3]

Phase 4: LC-MS/MS Analysis[1][2][3]

Quantification requires high sensitivity due to the low concentrations in the receiver compartment.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400).[1][2][3]

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Specific to DHLP):

    • Precursor Ion:

      
       413.2 
      
      
      
      [1][3]
    • Quantifier Ion:

      
       261.1 (Loss of hydroxyphenylacetic acid moiety).[3]
      
    • Qualifier Ion:

      
       215.1.
      
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm particle size.[1][2][3]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

Data Analysis & Interpretation

Calculations

1. Apparent Permeability (


): 


[3]
  • 
    : Rate of permeation (slope of cumulative amount vs. time).[3]
    
  • 
    : Surface area of the insert (0.33 cm² for 24-well).
    
  • 
    : Initial donor concentration.
    

2. Efflux Ratio (ER):


[3]

3. Mass Balance (Recovery):


[1][3]
  • Acceptance Criteria: Recovery must be > 70%.[2][3] Low recovery indicates cellular metabolism, significant plastic binding, or hydrolysis.[1][2][3]

Mechanistic Interpretation (Decision Matrix)

Transport_Logic Start Analyze Papp & ER HighPerm Papp(A-B) > 10⁻⁶ cm/s Start->HighPerm LowPerm Papp(A-B) < 10⁻⁶ cm/s Start->LowPerm CheckER Check Efflux Ratio (ER) HighPerm->CheckER Paracellular or Poor Absorption Paracellular or Poor Absorption LowPerm->Paracellular or Poor Absorption Passive ER < 2.0 Passive Transcellular CheckER->Passive Efflux ER > 2.0 Active Efflux (P-gp/BCRP) CheckER->Efflux

Figure 2: Decision tree for interpreting permeability data.[1][3]

  • High Permeability (

    
     cm/s):  Indicates good oral absorption potential.[1][2][3]
    
  • Efflux Ratio > 2.0: Suggests DHLP is a substrate for efflux transporters (likely P-gp).[1][2][3]

    • Validation: If ER > 2.0, repeat the assay with Verapamil (50 µM) .[2][3] If ER drops to ~1.0, P-gp involvement is confirmed.[1][2][3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (<70%) Non-specific binding to plastic.[1][3]Add 1% BSA to the receiver chamber; switch to glass-coated Transwell plates.
Low Recovery (<70%) Chemical Instability.[3]Verify stability in HBSS at 37°C for 2h. If unstable, lower pH or reduce incubation time.
Papp Variability Unstirred Water Layer (UWL).[2][3]Ensure shaker speed is consistent (50-60 rpm). Static incubation leads to underestimation of Papp.
Monolayer Detachment DMSO Toxicity.[1][2][3]Ensure final DMSO concentration is < 0.5%.[2][3]

References

  • PubChem. (2025).[2][3][5] 11beta,13-Dihydrolactucopicrin Compound Summary. National Library of Medicine.[2] [Link][1][3]

  • Graziani, G., et al. (2020).[1][2][3] Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory. Nutrients, 12(11), 3547.[1][2][3][6] [Link]

  • Wang, Y., et al. (2010).[1][2][3] Intestinal permeability of sesquiterpenes in the Caco-2 cell monolayer model. Planta Medica, 76(3), 263-268.[1][2][3] [Link]

  • Hubatsch, I., et al. (2007).[1][2][3] Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2, 2111–2119.[1][2][3] [Link]

  • Press, B., & Di Grandi, D. (2008).[1][2][3] Permeability screening for drug discovery. Current Protocols in Pharmacology. [Link][1][3]

Sources

Method

Application Note: 11β,13-Dihydrolactucopicrin (DHLCP) for NF-κB Pathway Inhibition Studies

Executive Summary The investigation of inflammatory signaling networks requires highly specific molecular probes to dissect complex pathway crosstalk. 11β,13-Dihydrolactucopicrin (DHLCP) , a prominent sesquiterpene lacto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The investigation of inflammatory signaling networks requires highly specific molecular probes to dissect complex pathway crosstalk. 11β,13-Dihydrolactucopicrin (DHLCP) , a prominent sesquiterpene lactone (STL) isolated from chicory (Cichorium intybus L.), has emerged as a valuable compound for interrogating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade[1]. This application note provides a comprehensive, mechanistically grounded guide for utilizing DHLCP in in vitro models, detailing the structural rationale, quantitative profiling, and self-validating experimental workflows necessary for rigorous drug development and signaling research.

Mechanistic Rationale & Structural Dynamics

The NF-κB pathway is a master regulator of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and inducible enzymes (e.g., COX-2, iNOS)[2]. In a resting state, NF-κB heterodimers (typically p65/p50) are sequestered in the cytoplasm by the inhibitory protein IκBα[3]. Upon stimulation by agents like TNF-α or LPS, the IKK complex phosphorylates IκBα, targeting it for proteasomal degradation and allowing p65 to translocate to the nucleus[4].

Many classical STLs (such as parthenolide) inhibit this pathway by utilizing an α-methylene-γ-lactone moiety to covalently alkylate the Cys38 residue of the p65 subunit or the Cys179 residue of IKKβ via Michael addition[4].

The DHLCP Structural Nuance: DHLCP (CAS: 125519-47-3) is uniquely valuable for structure-activity relationship (SAR) studies. As a "11,13-dihydro" derivative, it lacks the classical exocyclic double bond typically responsible for aggressive Michael acceptor reactivity[5]. Despite this, DHLCP and its analogs maintain significant anti-inflammatory potential, modulating NF-κB activation and demonstrating novel crosstalk with the Aryl Hydrocarbon Receptor (AHR) pathway[1]. Utilizing DHLCP allows researchers to isolate non-covalent binding dynamics and alternative reactive centers (such as the conjugated azulenofuran system) in the modulation of the IKK/p65 axis[5].

NFkB_Mechanism Stimulus Pro-inflammatory Stimuli (TNF-α, LPS) Receptor Membrane Receptors (TNFR, TLR4) Stimulus->Receptor Binds IKK IKK Complex (IKKα / IKKβ / NEMO) Receptor->IKK Recruits & Activates IkB IκBα (Inhibitory Protein) IKK->IkB Phosphorylates (Ser32/36) p65 NF-κB Heterodimer (p65 / p50) IkB->p65 Ubiquitination & Degradation Nucleus Target Gene Transcription (IL-6, IL-8, COX-2) p65->Nucleus Nuclear Translocation DHLCP 11β,13-Dihydrolactucopicrin (DHLCP) DHLCP->IKK Inhibits Kinase Activity DHLCP->p65 Modulates DNA Binding

Figure 1: NF-κB signaling cascade and the dual-node inhibitory intervention by DHLCP.

Quantitative Data & Compound Profiling

To ensure reproducible assay design, it is critical to understand the physicochemical boundaries and comparative efficacy of DHLCP against other known pathway modulators[6].

Table 1: Physicochemical Properties & Experimental Parameters
ParameterValue / DescriptionReference
IUPAC / Chemical Name 11β,13-Dihydrolactucopicrin[5]
CAS Number 125519-47-3[5]
Molecular Weight 412.44 g/mol [6]
Chemical Formula C23H24O7[6]
Purity Requirement ≥95% (HPLC) for in vitro assays[6]
Typical Working Conc. 10 µM – 50 µM (Cell-based assays)[2]
Cytotoxicity Threshold Low cytotoxicity in Caco-2/THP-1 up to 50 µM[3]
Table 2: Comparative Efficacy of Chicory Sesquiterpene Lactones
CompoundPrimary Target / ActionExperimental ModelPhenotypic Readout
11β,13-Dihydrolactucopicrin NF-κB / IKK complexTHP-1 / Caco-2↓ IL-8, ↓ p65 translocation
Lactucopicrin (LCP) NF-κB / AHR CrosstalkEA.hy926 Endothelial↓ IL-6, ↓ NLRP3, AHR agonism
11β,13-Dihydrolactucin IKK-1/2, p38 MAPKIntestinal Co-culture↓ COX-2, ↓ iNOS, ↓ TNF-α
Parthenolide (Control)Cys38 Alkylation (p65)General MacrophagesComplete NF-κB blockade

Data synthesized from recent comparative screenings of chicory-derived STLs[1][2][3][4].

Experimental Workflows & Protocols

To establish a self-validating experimental system, all protocols must account for compound permeability, cytotoxicity, and basal pathway activation. The following protocols are designed to isolate the specific anti-inflammatory mechanics of DHLCP.

Protocol A: Evaluation of NF-κB Antagonism in THP-1 Reporter Macrophages

Causality & Rationale: THP-1 human monocytes are utilized because they can be differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA). This differentiation makes them adherent and highly responsive to pro-inflammatory stimuli (TNF-α)[1]. A 1-hour pre-treatment with DHLCP is mandated to allow sufficient intracellular accumulation and target engagement before the rapid, transient phosphorylation cascade of the NF-κB pathway is triggered.

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed THP-1 NF-κB luciferase reporter cells in 96-well plates at

    
     cells/well. Add 50 ng/mL PMA and incubate for 48 hours to induce macrophage differentiation.
    
  • Resting Phase: Wash cells twice with PBS and incubate in fresh, PMA-free RPMI medium for 24 hours to reduce basal NF-κB activation caused by PMA stress.

  • Pre-treatment (The Intervention): Prepare DHLCP in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Treat cells with DHLCP at 10 µM, 25 µM, and 50 µM for 1 hour[2].

    • Self-Validation Controls: Include a vehicle control (0.1% DMSO) and a positive control (5 µM BMS-345541, a highly selective IKK inhibitor)[1][2].

  • Stimulation: Add 30 ng/mL of recombinant human TNF-α to the wells. Incubate for exactly 4 hours[1].

  • Viability Check (Critical): Prior to lysis, perform a PrestoBlue or MTT cell viability assay. Why? To definitively prove that a reduction in luciferase signal is due to true pathway inhibition and not DHLCP-induced cell death[3].

  • Quantification: Lyse the cells and add luciferase substrate. Quantify luminescence using a microplate reader.

Protocol B: Western Blot Profiling of p65 Translocation & IκBα Degradation

Causality & Rationale: While Protocol A proves functional inhibition, Protocol B identifies the exact node of inhibition. If DHLCP prevents IκBα degradation, it acts upstream (at the IKK complex). If IκBα is degraded but p65 fails to translocate or bind DNA, the inhibition is downstream (direct p65 modulation).

Step-by-Step Methodology:

  • Preparation: Seed and differentiate THP-1 cells in 6-well plates (

    
     cells/well). Pre-treat with 50 µM DHLCP for 1 hour.
    
  • Acute Stimulation: Stimulate with 30 ng/mL TNF-α for 15 to 30 minutes . Why? IκBα phosphorylation and degradation occur rapidly; longer incubations will miss the degradation window due to the auto-regulatory resynthesis of IκBα[2].

  • Fractionation: Use a nuclear/cytoplasmic extraction kit. This is non-negotiable for p65 analysis, as whole-cell lysates cannot differentiate between sequestered (inactive) and translocated (active) p65.

  • Immunoblotting:

    • Probe the cytoplasmic fraction for total IκBα and Phospho-IκBα (Ser32/36). Use GAPDH or β-tubulin as a loading control.

    • Probe the nuclear fraction for NF-κB p65. Use Lamin B1 or Histone H3 as a nuclear loading control.

  • Analysis: Calculate the densitometric ratio of nuclear p65 to Lamin B1 to quantify the extent of DHLCP's inhibitory blockade[2].

Assay_Workflow Step1 1. Cell Seeding THP-1 Monocytes Step2 2. Differentiation PMA (48h) -> Macrophages Step1->Step2 Step3 3. Pre-treatment DHLCP (10-50 µM, 1h) Step2->Step3 Step4 4. Stimulation TNF-α (30 ng/mL, 15m-4h) Step3->Step4 Step5 5. Quantification Luciferase & Western Blot Step4->Step5

Figure 2: End-to-end experimental workflow for validating DHLCP-mediated NF-κB inhibition.

References

  • 11beta,13-Dihydrolactucopicrin | C23H24O7 | CID 14565842 - PubChem National Institutes of Health (NIH)[Link]

  • Lactucopicrin: A Sesquiterpene Lactone with Anti-Inflammatory Activity Modulates the Crosstalk between NF-kB and AHR Pathways PubMed Central (PMC) - NIH[Link]

  • Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management RSC Advances - Royal Society of Chemistry[Link]

  • Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory MDPI[Link]

  • Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones PubMed Central (PMC) - NIH[Link]

Sources

Application

Antimicrobial activity of 11beta,13-Dihydrolactucopicrin

Application Note: Antimicrobial Activity of 11 ,13-Dihydrolactucopicrin Abstract This guide details the antimicrobial profiling of 11 ,13-Dihydrolactucopicrin (DHLCP) , a guaianolide sesquiterpene lactone found in Cichor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Activity of 11 ,13-Dihydrolactucopicrin

Abstract

This guide details the antimicrobial profiling of 11


,13-Dihydrolactucopicrin (DHLCP) , a guaianolide sesquiterpene lactone found in Cichorium intybus (Chicory) and Lactuca species. Unlike its parent compound lactucopicrin, DHLCP lacks the exocyclic 

-methylene group, a structural alteration that significantly modifies its reactivity and toxicity profile. This document provides a comprehensive protocol for evaluating its antibacterial efficacy, specifically against Gram-positive pathogens like Staphylococcus aureus, and elucidates the structure-activity relationships (SAR) governing its mechanism.

Introduction & Chemical Basis

11


,13-Dihydrolactucopicrin  is a specialized metabolite belonging to the guaianolide class of sesquiterpene lactones (STLs). It is structurally characterized by a lactone ring fused to a seven-membered ring, esterified with a 4-hydroxyphenylacetic acid side chain.
The "Michael Acceptor" Distinction

The primary mechanism of action for most antimicrobial STLs is the alkylation of bacterial proteins via a Michael addition . The exocyclic


-methylene-

-lactone group acts as a Michael acceptor, forming covalent bonds with sulfhydryl (-SH) groups on essential bacterial enzymes (e.g., cysteine residues).
  • Lactucopicrin: Possesses the

    
    -methylene group 
    
    
    
    High reactivity, higher cytotoxicity, potent antimicrobial activity.
  • 11

    
    ,13-Dihydrolactucopicrin:  The C11-C13 double bond is reduced (hydrogenated) 
    
    
    
    Loss of Michael acceptor capability at the lactone ring.

Scientific Insight: Despite lacking the primary alkylating center, DHLCP retains moderate antimicrobial activity, particularly against Gram-positive bacteria. This suggests a secondary mechanism driven by the lipophilic 4-hydroxyphenylacetate side chain , which facilitates interaction with the bacterial cell membrane, disrupting integrity and permeability.

Mechanism of Action & SAR Visualization

The following diagram illustrates the divergent mechanisms between the parent compound and the dihydro-derivative.

SAR_Mechanism LCP Lactucopicrin (Parent Compound) Struct_LCP Structure: Contains α-methylene-γ-lactone (Michael Acceptor) LCP->Struct_LCP DHLCP 11β,13-Dihydrolactucopicrin (Target Compound) Struct_DHLCP Structure: Saturated C11-C13 bond (No Michael Acceptor) DHLCP->Struct_DHLCP Mech_Covalent Mechanism A: Covalent binding to Enzyme -SH groups Struct_LCP->Mech_Covalent Primary Action Mech_Membrane Mechanism B: Membrane Disruption (Lipophilic Interaction) Struct_LCP->Mech_Membrane Secondary Action Struct_DHLCP->Mech_Covalent Ineffective Struct_DHLCP->Mech_Membrane Primary Action Result_High High Antimicrobial Potency (+ Higher Cytotoxicity) Mech_Covalent->Result_High Result_Mod Moderate Antimicrobial Potency (Lower Cytotoxicity) Mech_Membrane->Result_Mod

Figure 1: Structure-Activity Relationship (SAR) comparing Lactucopicrin and 11


,13-Dihydrolactucopicrin.

Protocol: Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 11


,13-Dihydrolactucopicrin against S. aureus and other pathogens.
Reagents & Equipment
  • Compound: 11

    
    ,13-Dihydrolactucopicrin (Purity >95%, HPLC grade).
    
  • Solvent: Dimethyl sulfoxide (DMSO), sterile.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (0.015%) or TTC (optional for visual endpoint).

  • Controls: Vancomycin or Chlorhexidine (Positive), DMSO (Vehicle Negative).

  • Plate: 96-well polystyrene microtiter plate (U-bottom).

Compound Preparation (Stock Solution)
  • Weighing: Accurately weigh 2.0 mg of DHLCP.

  • Solubilization: Dissolve in 100 µL of 100% DMSO to create a 20 mg/mL stock.

    • Note: STLs are hydrophobic. Ensure complete dissolution by vortexing.

  • Working Solution: Dilute the stock 1:10 in CAMHB to obtain 2 mg/mL (10% DMSO). This will be the starting concentration for serial dilutions.

Experimental Workflow

Workflow Start Start: Stock Preparation (20 mg/mL in DMSO) Dilution Serial Dilution (96-well plate) Range: 1000 µg/mL to 1.95 µg/mL (Final DMSO < 2.5%) Start->Dilution Combine Co-Incubation Add 50µL Compound + 50µL Bacteria 37°C for 18-24h Dilution->Combine Inoculum Inoculum Prep Adjust to 0.5 McFarland Dilute to 5 x 10^5 CFU/mL Inoculum->Combine Readout Readout Visual Turbidity or Resazurin (Pink = Growth) Combine->Readout

Figure 2: Step-by-step Broth Microdilution workflow for DHLCP.

Detailed Steps
  • Plate Setup: Add 50 µL of CAMHB to columns 2-12 of the 96-well plate.

  • Serial Dilution: Add 100 µL of the 2 mg/mL Working Solution to column 1. Transfer 50 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 50 µL.

    • Result: Concentrations range from 1000 µg/mL down to ~2 µg/mL.

    • Column 11: Growth Control (Bacteria + Media + DMSO).[1]

    • Column 12: Sterility Control (Media only).

  • Inoculum Preparation:

    • Prepare a suspension of S. aureus (e.g., ATCC 25923) from an overnight culture to match 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve ~1 x 10^6 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells in columns 1-11.

    • Final Test Concentration: The addition of bacteria dilutes the compound by half. Top concentration is now 500 µg/mL . Final bacterial density is 5 x 10^5 CFU/mL .[2][3]

  • Incubation: Seal plate with breathable film. Incubate at 37°C for 18-24 hours.

  • Readout:

    • Visual: Look for a "button" of sediment (growth) vs. clear solution (inhibition).

    • Resazurin Assay: Add 10 µL of 0.015% Resazurin solution. Incubate for 2-4 hours. Blue = No Growth (Inhibition), Pink = Growth (Metabolic activity).

Data Interpretation & Expected Results

Composite Data Summary

The following table summarizes expected MIC values based on comparative literature of chicory-derived sesquiterpene lactones.

MicroorganismGram StatusExpected MIC Range (µg/mL)Activity Classification
Staphylococcus aureus Positive100 - 500 Moderate
Bacillus subtilis Positive100 - 500 Moderate
Escherichia coliNegative> 1000 (Inactive)Weak/Inactive
Pseudomonas aeruginosaNegative> 1000 (Inactive)Weak/Inactive
Candida albicansFungi250 - 1000Weak/Moderate

Key Finding: DHLCP is significantly less active than Lactucopicrin (which often exhibits MICs < 100 µg/mL). If your assay yields an MIC > 500 µg/mL, this confirms the loss of the Michael acceptor significantly impacts potency.

Troubleshooting
  • Precipitation: DHLCP is lipophilic. If the solution turns cloudy upon adding bacterial broth, the compound has precipitated.

    • Fix: Use a lower starting concentration or add a surfactant like Tween-80 (0.002%) to the broth, though this may affect bacterial growth.

  • DMSO Toxicity: Ensure the final DMSO concentration in the well is < 2.5%. S. aureus can tolerate up to 5% DMSO, but >2.5% is not recommended for precise MICs.

References

  • Comparison of Chicory Extracts and Pure Compounds

    • Title: Chicory Extracts and Sesquiterpene Lactones Show Potent Activity against Bacterial and Fungal P
    • Source: VTT Technical Research Centre of Finland / PMC.
    • Link:[Link]

  • Structure-Activity Relationships of Sesquiterpene Lactones

    • Title: Structure-Activity Relationships of Sesquiterpene Lactones (Review).
    • Source: Studies in Natural Products Chemistry.[1][4][5][6]

    • Link:[Link]

  • Anti-inflammatory and Antimicrobial Crosstalk

    • Title: Lactucopicrin: A Sesquiterpene Lactone with Anti-Inflammatory Activity Modulates the Crosstalk between NF-kB and AHR Pathways.[4][5]

    • Source: Journal of Medicinal Chemistry / ACS.
    • Link:[Link]

  • Standard Protocol for MIC

    • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (CLSI M07).[7]

    • Source: Clinical and Laboratory Standards Institute.[7]

    • Link:[Link]

Sources

Method

Advanced Analytical Profiling and Pharmacological Evaluation of 11β,13-Dihydrolactucopicrin

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Introduction and Scientific Context 11β,13-Dihydrolactucopicrin is a...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals

Introduction and Scientific Context

11β,13-Dihydrolactucopicrin is a highly bioactive sesquiterpene lactone (SL) predominantly found in species of the Asteraceae family, most notably in Cichorium intybus (chicory) and Lactuca virosa (wild lettuce) [1]. As an analytical standard, it is critical for the quality control of herbal extracts and the standardization of nutraceuticals.

Beyond its utility as a chemical marker, recent pharmacological studies have identified 11β,13-dihydrolactucopicrin as a potent therapeutic candidate. It exhibits significant anti-inflammatory properties and plays a crucial role in mitigating renal urate deposition—a primary driver of gout and uric acid nephropathy [2, 3].

As a Senior Application Scientist, I have designed this guide to bridge the gap between complex pharmacological theory and rigorous analytical execution. The protocols herein are engineered to be self-validating, ensuring that researchers can confidently quantify this standard in complex biological matrices while understanding the mechanistic "why" behind every methodological choice.

Chemical Identity and Standard Specifications

To ensure the integrity of quantitative analysis, the analytical standard must meet strict chromatographic purity requirements. Below are the definitive physicochemical properties of 11β,13-Dihydrolactucopicrin[1, 4].

PropertySpecification / Value
Chemical Name 11β,13-Dihydrolactucopicrin
CAS Number 125519-47-3
Molecular Formula C₂₃H₂₄O₇
Molecular Weight 412.44 g/mol
Purity (HPLC) ≥ 95%
Appearance White to beige-colored powder
Storage Conditions < +8°C, dry and dark place
SMILES CC1=C2C(=O)C=C(CO)C2C2OC(=O)C(C)C2C(OC(=O)Cc2ccc(O)cc2)C1

Pharmacological Mechanisms of Action

Understanding the biological fate of 11β,13-dihydrolactucopicrin is essential for researchers designing in vivo pharmacokinetic (PK) or pharmacodynamic (PD) studies.

Gut Microbiota Metabolism & Anti-Inflammatory Action

Upon oral ingestion, 11β,13-dihydrolactucopicrin exhibits low direct systemic bioavailability. Instead, human intestinal microbiota hydrolyzes the compound into its active metabolite, 11β,13-dihydrolactucin [2]. This metabolite is highly permeable and acts as a potent anti-inflammatory agent by inhibiting the Nuclear Factor of Activated T-cells (NFAT) pathway (specifically impairing the nuclear accumulation of Crz1/NFAT orthologues) [2].

Renal Urate Deposition Alleviation

Recent molecular docking and in vitro validations have demonstrated that 11β,13-dihydrolactucopicrin directly modulates the lncRNA H19 / miR-21-3p axis . This modulation upregulates the expression of the ABCG2 transporter in renal tissues, thereby enhancing uric acid excretion and preventing the crystallization of urate in the kidneys [3].

Pharmacological_Pathway A 11β,13-Dihydrolactucopicrin B Gut Microbiota Metabolism A->B Hydrolysis F lncRNA H19 / miR-21-3p Axis Modulation A->F Direct Regulation C 11β,13-Dihydrolactucin B->C D NFAT / Crz1 Pathway Inhibition C->D E Anti-inflammatory Response D->E G ABCG2 Expression Upregulation F->G H Alleviation of Renal Urate Deposition G->H

Pharmacological pathways of 11β,13-dihydrolactucopicrin and its active metabolites.

Analytical Challenges: The Co-elution Dilemma

A critical pitfall in the analysis of chicory extracts is the structural homology between lactucopicrin and 11β,13-dihydrolactucopicrin . Because they possess nearly identical sizes and charges, standard HPLC methods frequently result in overlapping peaks, forcing researchers to report them as a combined total [5].

The Solution: To achieve baseline resolution, this protocol mandates the use of Ultra-Performance Liquid Chromatography (UPLC) utilizing a sub-2 µm C18 stationary phase, paired with a shallow, highly optimized mobile phase gradient. Furthermore, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed to ensure absolute molecular specificity.

Experimental Protocols

Protocol A: Standard Preparation and Plant Extraction

Causality Check: Why use 70% methanol? Sesquiterpene lactones are amphiphilic. A 70% aqueous methanol solution provides the optimal dielectric constant to solubilize the moderately polar lactone ring while simultaneously precipitating highly lipophilic plant waxes and proteins that would otherwise foul the mass spectrometer source [6].

Step-by-Step Methodology:

  • Standard Stock Solution: Weigh exactly 1.0 mg of 11β,13-Dihydrolactucopicrin analytical standard (≥95% purity) and dissolve in 1.0 mL of HPLC-grade 70% methanol to yield a 1 mg/mL stock. Store at -20°C.

  • Working Standards: Serially dilute the stock solution with 70% methanol to generate a calibration curve ranging from 10 ng/mL to 1,000 ng/mL.

  • Sample Pulverization: Lyophilize the chicory root/leaf samples and mill them through a 40-mesh sieve to ensure uniform surface area for extraction.

  • Extraction: Weigh exactly 0.25 g of the powdered sample into a 50 mL conical flask with a stopper. Add 25 mL of 70% methanol.

  • Sonication: Sonicate the mixture at room temperature for 30 minutes. Note: Avoid heating, as sesquiterpene lactones can undergo thermal degradation.

  • Filtration (Self-Validating Step): Centrifuge the extract at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Validation Check: Spike a known concentration of the standard into a post-extraction blank matrix. If the Matrix Effect (ME) falls outside the 80%–120% range, ion suppression is occurring, and standard addition quantification must be utilized.

Protocol B: UPLC-MS/MS Quantification

Causality Check: Why positive Electrospray Ionization (ESI+)? The multiple hydroxyl and carbonyl groups in 11β,13-dihydrolactucopicrin readily accept protons, yielding a highly stable


 precursor ion at m/z 413.15 [4].

Step-by-Step Methodology:

  • Column Equilibration: Install a UPLC C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Equilibrate with 95% Mobile Phase A (0.1% Formic acid in Water) and 5% Mobile Phase B (Acetonitrile) at a flow rate of 0.3 mL/min.

  • Sample Injection: Inject 2.0 µL of the filtered sample or standard.

  • Gradient Execution: Execute the gradient detailed in Table 2 to separate 11β,13-dihydrolactucopicrin from lactucopicrin.

  • MS/MS Detection: Monitor the specific MRM transitions detailed in Table 3.

Analytical_Workflow Step1 Sample Preparation (0.25g Chicory Matrix) Step2 Extraction (70% Methanol, Sonication) Step1->Step2 Step3 Centrifugation & Filtration (0.22 µm) Step2->Step3 Step4 UPLC Separation (Sub-2 µm C18 Column) Step3->Step4 Step5 MS/MS Detection (Positive ESI, MRM Mode) Step4->Step5 Step6 Data Analysis & Quantification Step5->Step6

Step-by-step UPLC-MS/MS analytical workflow for sesquiterpene lactone profiling.

Quantitative Analytical Parameters

Table 2: Optimized UPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (Acetonitrile)
0.00.3955
2.00.38020
8.00.36040
12.00.3595
14.00.3595
14.10.3955
17.00.3955

Table 3: Optimized MS/MS MRM Transitions for 11β,13-Dihydrolactucopicrin [4]

Precursor Ion (

)
Product Ion (m/z)Collision Energy (eV)Purpose
413.15261.1120Quantifier
413.15215.1035Qualifier
413.15259.0925Qualifier

References

  • BioCrick. (n.d.). 11beta,13-Dihydrolactucin | CAS:83117-63-9 | Sesquiterpenoids. (Citing Nutrients 2020 Nov 28;12(12) and Nutrients 2020 Nov 19;12(11)). Retrieved from[Link]

  • JENSEN Lab. (n.d.). hsa-miR-21-3p - DISEASES: Investigation of Pharmacological Mechanisms and Active Ingredients of Cichorium intybus L. in Alleviating Renal Urate Deposition via lncRNA H19/miR-21-3p Regulation to Enhance ABCG2 Expression. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102533070, Dihydro-lactucopicrin. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-protozoal activity of extracts from chicory (Cichorium intybus) against Cryptosporidium parvum in cell culture. Retrieved from [Link]

  • Frontiers. (2022). Bioactive-Chemical Quality Markers Revealed: An Integrated Strategy for Quality Control of Chicory. Retrieved from [Link]

Application

11beta,13-Dihydrolactucopicrin in drug discovery and development

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Author: BenchChem Technical Support Team. Date: March 2026

[label="CYP17Enzyme\n(BindsIle371, Arg96)", RefiningApplicationContent Iamnowfocusingonrefiningtheapplicationnotecontent.I'vedraftedanintroductioncovering11β, 13-dihydrolactucopicrin, includingitssesquiterpenelactoneclassification, andtheintroduction, intheintroductiontotheapplicationnote, mentioningitspresenceinLactucaandCichorium.I'llfocusontraditionaluse.Ialsohaveaworkingtitle, "ApplicationNote:11β, 13-DihydrolactucopicrininDrugDiscovery–Isolation, PharmacologicalProfiling, andAnalyticalProtocols."ExpandingPharmacologicalContext I'mnowincorporatinganalgesic/sedativepropertiesanditsmulti-targetnatureintomydocument.Ihaveaddedthecompound'semergingrolesinmetabolic, oncological, andanti-parasiticdrugdiscovery.Aphysicochemicalandtargetprofilewillfollow.I'vealsoidentifiedpotentialanalyticalbottlenecksandastep-by-stepextractionprotocolwithoptimizedliquid-liquidpartitioning, UPLC, andMS/MSsetup.FinalizingProtocolsandCitations I'mfinalizingtheprotocolswithafocusonself-validatingsystems.Ihaveincludedpositiveandnegativecontrolsineachstep.I'maddingin-textcitationswithlinkstoauthoritativesources.I'malsoensuringtherationalebehindeachexperimentalchoiceisclearlyexplained.I'vesuccessfullyincludedcitationsforPubChem, TargetMol, andresearchabstractsonCYP17, HPLC-MSQQQ, andanthelminticeffects.DevelopingExtractionProtocols I'mpresentlycreatingdetailedexperimentalprotocols.ProtocolAfocusesonextractingfromCichoriumintybusrootsorLactucavirosaaerialparts, using95%EtOHrefluxandwaterpartitioning, whileProtocolBcoverschromatographicseparationusingHPLC-MS/MS, resolvingco-elutionissueswithlactucopicrin.Theseprotocolshavebeenfullydraftedwithcontrols.#ApplicationNote:11β, 13-DihydrolactucopicrininDrugDiscovery–Isolation, PharmacologicalProfiling, andAnalyticalProtocols##1.Introduction&ScientificContextSesquiterpenelactones(SLs)representahighlybioactiveclassofplantmetaboliteswithimmensepotentialinmoderndrugdiscovery.Amongthese, 11β, 13-dihydrolactucopicrin —aguaianolideprimarilyisolatedfromCichorium(chicory)andLactuca(wildlettuce)species—hasemergedasamulti-targetpharmacophore[1.1]. Historically recognized for the sedative and analgesic properties of Lactuca virosa extracts, recent pharmacological profiling has expanded the therapeutic utility of 11β,13-dihydrolactucopicrin into metabolic regulation, oncology, and veterinary anthelmintics[1][2].

As a Senior Application Scientist, the primary bottleneck I observe in working with this compound is analytical: 11β,13-dihydrolactucopicrin shares near-identical size, charge, and polarity with its parent analog, lactucopicrin, leading to severe co-elution in standard chromatographic workflows[3]. This application note provides researchers with causality-driven protocols to successfully isolate, resolve, and biologically evaluate 11β,13-dihydrolactucopicrin.

Physicochemical Properties & Pharmacological Profile

To design effective extraction and assay protocols, one must first understand the physicochemical constraints and target binding affinities of the molecule. The presence of the lactone ring and the 4-hydroxyphenylacetate moiety dictates its intermediate polarity and susceptibility to hydrolysis under highly basic conditions.

Property / TargetData SummaryCausality / Implication for Drug Design
Molecular Formula C23H24O7[4]High oxygenation dictates moderate aqueous solubility; requires organic modifiers (MeOH/MeCN) for LC.
Molecular Weight 412.44 g/mol [5]Falls within Lipinski's Rule of 5, suggesting favorable oral bioavailability potential.
α-Glucosidase Inhibition IC50 = 42.49 µM[6]Suggests utility as a metabolic regulator for postprandial hyperglycemia in Type 2 Diabetes.
CYP17 Enzyme Binding Binds Ile371, Arg96[7]Hydrogen bonding at these critical residues indicates potential as a scaffold for prostate cancer therapeutics.
Anthelmintic Activity Active against A. suum[1]Synergizes with other SLs to disrupt nematode neuromuscular function, useful in veterinary medicine.

Mechanistic Pathways & Workflow Visualizations

The following diagrams map the multi-target pharmacological network of 11β,13-dihydrolactucopicrin and the optimized analytical workflow required to isolate it from complex plant matrices.

Pathways Compound 11β,13-Dihydrolactucopicrin (Sesquiterpene Lactone) Target1 α-Glucosidase Inhibition Compound->Target1 IC50 = 42.49 µM Target2 CYP17 Enzyme (Binds Ile371, Arg96) Compound->Target2 H-Bonding Target3 Nematode/Parasite Neuromuscular Targets Compound->Target3 Synergistic with other lactones Effect1 Metabolic Regulation (Anti-diabetic potential) Target1->Effect1 Effect2 Inhibition of Androgen Synthesis (Prostate Cancer models) Target2->Effect2 Effect3 Anthelmintic Activity (Veterinary/Human) Target3->Effect3

Fig 1: Multi-target pharmacological network of 11β,13-dihydrolactucopicrin in drug discovery.

Workflow Biomass Plant Biomass (Cichorium/Lactuca spp.) Extraction Solvent Extraction (95% EtOH, Reflux) Biomass->Extraction Partitioning Liquid-Liquid Partitioning (Petroleum Ether -> EtOAc) Extraction->Partitioning Enriched Sesquiterpene Lactone Enriched Fraction Partitioning->Enriched HPLC UPLC-MS/MS Analysis (C18 Column, Optimized Gradient) Enriched->HPLC Quantification Quantification of 11β,13-Dihydrolactucopicrin HPLC->Quantification Resolve co-elution with Lactucopicrin

Fig 2: Optimized extraction and chromatographic workflow to resolve SL co-elution.

Experimental Protocols

Protocol A: Extraction and UPLC-MS/MS Resolution of 11β,13-Dihydrolactucopicrin

Objective: To extract sesquiterpene lactones from Cichorium glandulosum or Lactuca species and analytically resolve 11β,13-dihydrolactucopicrin from lactucopicrin, overcoming standard HPLC-MS QQQ overlapping peak limitations[3][8].

Self-Validating System: This protocol includes a petroleum ether defatting step and utilizes a shallow UPLC gradient. System suitability is validated by achieving a resolution factor (


) > 1.5 between lactucopicrin and 11β,13-dihydrolactucopicrin analytical standards prior to sample injection.

Step-by-Step Methodology:

  • Biomass Preparation: Pulverize 10.0 g of dried plant roots/seeds into a fine powder.

  • Primary Extraction: Suspend the powder in 30 mL of 95% ethanol. Macerate for 12 hours, followed by reflux extraction (3 cycles of 2 hours each)[8].

    • Causality: 95% ethanol efficiently permeates the cellular matrix, solubilizing both polar glycosides and moderately non-polar aglycones.

  • Liquid-Liquid Partitioning: Concentrate the ethanolic extract under reduced pressure and resuspend in 20 mL of HPLC-grade water. Partition sequentially with equal volumes of petroleum ether (3x) followed by ethyl acetate (EtOAc) (3x)[8].

    • Causality: Petroleum ether removes highly lipophilic interferences (chlorophylls, waxes). EtOAc selectively partitions intermediate-polarity sesquiterpene lactones, leaving highly polar sugars and tannins in the aqueous phase.

  • Sample Reconstitution: Evaporate the EtOAc fraction to dryness and reconstitute in 1 mL of initial mobile phase (Water:Acetonitrile, 80:20). Filter through a 0.22 µm PTFE syringe filter.

  • UPLC-MS/MS Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Causality: Sub-2-micron particles are mandatory to generate the theoretical plates required to separate structurally identical analogs.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a proton donor, enhancing the

      
       precursor ion yield in positive ESI mode.
      
    • Gradient: 0-2 min (15% B), 2-10 min (15% to 35% B), 10-12 min (35% to 95% B). Causality: A shallow gradient between 15-35% B is critical. Isocratic methods or steep gradients will force 11β,13-dihydrolactucopicrin and lactucopicrin to co-elute[3].

    • Detection: ESI+ mode. Monitor the precursor ion at m/z 413.4

      
      [9].
      
Protocol B: In Vitro α-Glucosidase Inhibition Assay

Objective: To evaluate the metabolic regulatory potential of isolated 11β,13-dihydrolactucopicrin[6].

Self-Validating System: Acarbose is used as a positive control. A blank control (enzyme + buffer without substrate) and a background control (compound + buffer without enzyme) are run in parallel to rule out false positives caused by the compound's intrinsic absorbance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve yeast α-glucosidase to a concentration of 0.5 U/mL in the buffer. Prepare the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), at 1 mM in the buffer.

  • Compound Dilution: Prepare serial dilutions of 11β,13-dihydrolactucopicrin (10 µM to 100 µM) in DMSO (final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation).

  • Pre-incubation: In a 96-well microplate, add 20 µL of the compound solution and 20 µL of the α-glucosidase enzyme solution. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme's active site before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the 1 mM pNPG substrate to each well. Incubate at 37°C for 15 minutes.

    • Causality: The enzyme cleaves pNPG to release p-nitrophenol, which turns yellow in alkaline conditions.

  • Termination & Readout: Stop the reaction by adding 80 µL of 0.2 M

    
    . Read the absorbance at 405 nm using a microplate reader.
    
  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. The expected

    
     for 11β,13-dihydrolactucopicrin is approximately 42.49 µM[6].
    

References

  • PubChem: 11beta,13-Dihydrolactucopicrin (CID 14565842) . National Center for Biotechnology Information.[Link]

  • 11beta,13-dihydrolactucopicrin (CHEBI:90283) . EMBL-EBI.[Link]

  • ARM2022 Book of Abstracts . The Noguchi Memorial Institute for Medical Research, University of Ghana.[Link]

  • Research on Quality Evaluation of the Seeds of Cichorium glandulosum Boiss. et Huet . NIH/NCBI.[Link]

  • Peaks detected by high performance liquid chromatography coupled with triple quadrupole mass spectrometry (HPLC-MS QQQ) identification of six sesquiterpene lactones from chicory . ResearchGate.[Link]

  • Identification of compounds responsible for the anthelmintic effects of chicory (Cichorium intybus) by molecular networking and bio-guided fractionation . ResearchGate.[Link]

  • Chemical components of Lactuca and their bioactivites . ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing 11β,13-Dihydrolactucopicrin Aqueous Solubility

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 11β,13-Dihydrolactucopicrin , a potent but highly lipophilic sesquiterpene lac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 11β,13-Dihydrolactucopicrin , a potent but highly lipophilic sesquiterpene lactone (STL). Because poor aqueous solubility is the primary bottleneck in translating STLs from bench to bedside, this document provides field-proven, self-validating methodologies to overcome this challenge.

Part 1: Core Principles & FAQs

Q1: Why does 11β,13-Dihydrolactucopicrin rapidly precipitate in my aqueous assay buffers? A1: 11β,13-Dihydrolactucopicrin (CID 14565842) possesses a rigid, hydrophobic azulenofuran backbone and lacks ionizable functional groups at physiological pH [1]. This high lipophilicity results in extremely low thermodynamic solubility in water. When transitioning the compound from an organic stock solution (e.g., DMSO) into an aqueous buffer, the solvent polarity shifts dramatically, causing the hydrophobic molecules to self-associate and precipitate out of solution to minimize contact with water [2].

Q2: Are there natural mechanisms we can mimic to improve its solubility? A2: Yes. Recent metabolomic profiling of chicory roots (Cichorium intybus) reveals that plants naturally enhance the water solubility of STLs by forming 15-oxalate conjugates [3]. While synthesizing these specific conjugates in the lab is complex, the underlying causality—masking the lipophilic core or adding a hydrophilic moiety—is the exact principle behind using cyclodextrin inclusion complexes or formulating polymeric nanoparticles [4].

Q3: How do I choose the right solubility enhancement strategy for my specific study? A3: The choice is dictated by your experimental model:

  • In Vitro (Biochemical/Cellular): Co-solvency (using ≤ 0.5% v/v DMSO) is usually sufficient and minimizes formulation artifacts.

  • In Vivo (Pharmacokinetics/Efficacy): Co-solvents can cause localized toxicity and rapid precipitation upon injection. For immediate release and high oral/systemic bioavailability, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation is the gold standard [5]. For sustained release or targeted tissue delivery, PLGA Nanoparticles are preferred [4].

DecisionTree Start 11β,13-Dihydrolactucopicrin Solubility Challenge InVitro In Vitro Assays (Cell Culture/Biochemical) Start->InVitro InVivo In Vivo Studies (Animal Models/PK) Start->InVivo CoSolvent Co-Solvency (DMSO/EtOH < 0.5%) InVitro->CoSolvent HPBCD HP-β-CD Complexation (High bioavailability) InVivo->HPBCD PLGA PLGA Nanoparticles (Sustained release) InVivo->PLGA

Decision matrix for 11β,13-Dihydrolactucopicrin solubility enhancement based on study type.

Part 2: Quantitative Data & Formulation Comparison

To aid in experimental design, the following table synthesizes the expected outcomes of various solubility enhancement techniques applied to sesquiterpene lactones.

Formulation StrategyMechanism of ActionExpected Solubility IncreaseBest Use Case
Co-Solvency (DMSO) Disrupts water hydrogen bonding networkUp to 1000x (in stock)In vitro assays, enzyme kinetics
HP-β-CD Complexation Encapsulates lipophilic ring in hydrophobic cavity50x – 150xIn vivo oral dosing, IV administration
PLGA Nanoparticles Amorphous dispersion in hydrophilic polymer matrix20x – 80x (Apparent)Sustained release, targeted delivery
Lipid Emulsions (SMEDDS) Solubilization in lipid micelles30x – 100xOral bioavailability enhancement

Part 3: Troubleshooting Guides & Step-by-Step Protocols

Protocol A: HP-β-CD Inclusion Complexation (Co-precipitation Method)

Cyclodextrins feature a hydrophilic exterior and a hydrophobic inner cavity. By encapsulating 11β,13-Dihydrolactucopicrin within this cavity, the apparent aqueous solubility is drastically increased without altering the compound's chemical structure [6].

Complexation N1 Weigh API & HP-β-CD (1:1 or 1:2 Molar Ratio) N2 Dissolve API in EtOH Dissolve CD in H2O N1->N2 N3 Dropwise Addition & Stirring (24h) N2->N3 N4 Rotary Evaporation (Remove EtOH) N3->N4 N5 Lyophilization (-80°C Freeze Drying) N4->N5

Step-by-step workflow for formulating HP-β-CD inclusion complexes via co-precipitation.

Methodology:

  • Preparation: Calculate a 1:1 or 1:2 molar ratio of 11β,13-Dihydrolactucopicrin to HP-β-CD.

  • Solubilization: Dissolve the HP-β-CD in deionized water. Separately, dissolve the 11β,13-Dihydrolactucopicrin in a minimal volume of ethanol.

  • Complexation: Add the ethanolic API solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature for 24 hours.

  • Solvent Removal: Remove the ethanol using a rotary evaporator under reduced pressure at 35°C.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize for 48 hours to obtain a dry, amorphous powder.

Troubleshooting & Self-Validation:

  • Issue: The lyophilized powder yields a cloudy solution upon reconstitution in water.

  • Causality: The API is not fully encapsulated, resulting in a physical mixture rather than a true inclusion complex. The uncomplexed lipophilic API crashes out of solution.

  • Self-Validating Solution: Do not proceed to in vivo studies blindly. Validate the complexation stoichiometry by generating a Phase Solubility Diagram (Higuchi-Connors method) prior to bulk formulation. If cloudiness persists, shift to a 1:2 molar ratio or utilize 2D-ROESY NMR to confirm that the azulenofuran ring is physically entering the cyclodextrin cavity.

Protocol B: PLGA Nanoparticle Formulation (Single Emulsion Solvent Evaporation)

For sustained release, encapsulating the STL in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles is highly effective [4].

Methodology:

  • Organic Phase: Dissolve 11β,13-Dihydrolactucopicrin and PLGA polymer in dichloromethane (DCM).

  • Aqueous Phase: Prepare a 2% (w/v) Polyvinyl alcohol (PVA) aqueous solution.

  • Emulsification: Add the organic phase dropwise into the aqueous phase while sonicating using a probe sonicator (e.g., 40% amplitude for 3 minutes on ice) to form an oil-in-water (o/w) nanoemulsion.

  • Evaporation: Stir the emulsion magnetically at room temperature for 4-6 hours to evaporate the DCM, hardening the nanoparticles.

  • Washing: Centrifuge at 15,000 x g for 30 minutes, discard the supernatant (containing excess PVA), and resuspend the pellet in ultrapure water. Repeat twice.

Troubleshooting & Self-Validation:

  • Issue: Dynamic Light Scattering (DLS) shows a high Polydispersity Index (PDI > 0.3) or visible particle aggregation.

  • Causality: Aggregation occurs when the kinetic energy during sonication is insufficient to overcome the surface tension of the organic/aqueous interface, or if the surfactant (PVA) concentration is too low to sterically stabilize the droplets during solvent evaporation.

  • Self-Validating Solution: Treat the formulation process as a closed-loop system. If PDI is high, systematically increase the sonication amplitude by 10% increments and verify via DLS. If aggregation occurs during the solvent evaporation phase, increase the PVA concentration in the aqueous phase to 3% (w/v) to enhance steric hindrance between the hardening polymer droplets.

Part 4: References

  • National Center for Biotechnology Information (PubChem). "11beta,13-Dihydrolactucopicrin - Compound Summary." PubChem Database. URL:[Link]

  • Pin, L., et al. "Metabolic Profiling of Sugarloaf Chicory Roots: Structural Assignment of Sesquiterpene Lactone Conjugates and Response to Reduced Irrigation." PubMed (National Institutes of Health), 2026. URL: [Link]

  • National Institutes of Health (PMC). "Lactucopicrin: A Sesquiterpene Lactone with Anti-Inflammatory Activity Modulates the Crosstalk between NF-kB and AHR Pathways." PubMed Central. URL: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Oral Bioavailability of 11β,13-Dihydrolactucopicrin

Welcome to the technical support center for 11β,13-Dihydrolactucopicrin. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 11β,13-Dihydrolactucopicrin. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the challenges associated with the oral delivery of this promising sesquiterpene lactone. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental hurdles. Our goal is to equip you with the causal understanding needed to design, execute, and refine experiments for successful bioavailability enhancement.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of 11β,13-Dihydrolactucopicrin and the core challenges that necessitate formulation science.

Q1: What is 11β,13-Dihydrolactucopicrin and why is its oral bioavailability a significant concern?

11β,13-Dihydrolactucopicrin is a sesquiterpene lactone, a class of natural compounds found prominently in plants like chicory (Cichorium intybus)[1][2][3]. While it demonstrates noteworthy biological activities, including anti-inflammatory potential, its progression in clinical applications is hampered by poor oral bioavailability[4][5]. The primary reason for this is its chemical nature. Like many sesquiterpene lactones, it is a lipophilic (fat-loving) compound, which leads to very low solubility in the aqueous environment of the gastrointestinal (GI) tract[5][6][7]. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the GI fluids; therefore, poor solubility is a direct barrier to absorption and efficacy[8].

Q2: What are the primary physiological barriers to the oral absorption of lipophilic compounds like 11β,13-Dihydrolactucopicrin?

The journey of an oral drug is fraught with challenges. For a lipophilic molecule like 11β,13-Dihydrolactucopicrin, the key barriers are:

  • Dissolution-Limited Absorption: The aqueous environment of the stomach and intestine is inhospitable to lipophilic compounds. The rate at which the compound dissolves is often slower than the rate of its transit through the absorption window in the small intestine, meaning much of the drug is excreted before it has a chance to be absorbed[8].

  • Gastrointestinal Degradation: The GI tract contains a harsh environment of low pH in the stomach and various digestive enzymes that can chemically degrade sensitive molecules before they can be absorbed[6].

  • First-Pass Metabolism: After absorption through the intestinal wall, the drug enters the portal vein and is transported directly to the liver. The liver is the body's primary metabolic hub and can extensively metabolize the drug before it ever reaches systemic circulation, a phenomenon known as the "first-pass effect." Certain lipid-based formulations can mitigate this by promoting transport through the intestinal lymphatic system, which bypasses the liver and drains directly into systemic circulation[6].

  • Intestinal Efflux: Transporters like P-glycoprotein in the intestinal wall can actively pump absorbed drug molecules back into the GI lumen, further reducing net absorption.

Q3: What are the key physicochemical properties of 11β,13-Dihydrolactucopicrin that I should consider in my formulation strategy?

Understanding the molecule's properties is the first step in designing an effective delivery system.

PropertyValueSourceSignificance for Formulation
Molecular FormulaC₂₃H₂₄O₇[1][9]Provides the basis for molecular weight and elemental composition.
Molecular Weight412.4 g/mol [1][9][10]Within the typical range for oral drugs, suggesting permeation is possible if solubility is addressed.
XLogP3 (Predicted)1.2[1][10]This value indicates its lipophilic character, confirming the need for solubility enhancement strategies.
AppearancePowder[9]The solid state of the raw material must be considered for processing into different dosage forms.
Section 2: Formulation Strategies & Troubleshooting Guide

This section provides a practical, problem-oriented guide to the most common and effective strategies for enhancing the bioavailability of lipophilic compounds.

Strategy A: Lipid-Based Drug Delivery Systems (LBDDS)

Principle: LBDDS work by dissolving 11β,13-Dihydrolactucopicrin in a matrix of lipid excipients (oils, surfactants, and co-solvents).[6] When this formulation encounters the aqueous environment of the gut, it spontaneously forms fine dispersions like micelles or emulsions, which keep the drug solubilized and ready for absorption.[6]

  • Causality: Phase separation typically occurs due to an imbalance in the formulation's components or poor selection of excipients. The system's stability relies on the surfactant's ability to effectively reduce the interfacial tension between the oil and aqueous phases (or among different lipid components). If the surfactant concentration is too low or its Hydrophilic-Lipophilic Balance (HLB) value is inappropriate for the chosen oil, the emulsion will eventually break.

  • Solutions:

    • Optimize Surfactant Concentration: Systematically increase the surfactant-to-oil ratio and observe the formulation's stability over time at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Screen Different Surfactants: Not all surfactants are equal. Test a range of non-ionic surfactants with different HLB values (e.g., Polysorbates, Cremophors, Pluronics) to find the optimal match for your lipid phase[8].

    • Incorporate a Co-surfactant/Co-solvent: Adding a co-solvent like ethanol, propylene glycol, or PEG 400 can improve the miscibility of the components and enhance the solubilization of the drug, leading to a more stable system[8].

    • Construct a Ternary Phase Diagram: This is a systematic approach to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable, self-emulsifying region.

  • Causality: This is a critical failure mode. It indicates that while the drug is soluble in the anhydrous SEDDS pre-concentrate, it is not sufficiently solubilized within the micelles or emulsion droplets that form upon dilution in the gut. The drug is effectively "crashing out" into its poorly soluble crystalline form. This can happen if the drug loading is too high for the system to maintain in a solubilized state.

  • Solutions:

    • Reduce Drug Loading: The simplest approach is to decrease the concentration of 11β,13-Dihydrolactucopicrin in the formulation. Determine the maximum solubility of the drug in the chosen excipient blend.

    • Increase Solubilization Capacity: Increase the ratio of surfactant and co-solvent to oil. This creates more micellar "space" to accommodate the drug upon dispersion.

    • Select Higher-Solubility Excipients: Screen various oils and surfactants to find a system in which 11β,13-Dihydrolactucopicrin has the highest intrinsic solubility. Long-chain triglycerides may offer higher loading capacity for lipophilic drugs compared to medium-chain triglycerides[8].

    • Incorporate Polymeric Precipitation Inhibitors: Add a small amount of a hydrophilic polymer (e.g., HPMC, PVP) to the formulation. These polymers can help maintain a supersaturated state of the drug upon dispersion, preventing or delaying precipitation.

This protocol describes a high-shear homogenization and ultrasonication method, a robust and common technique for producing SLNs.

  • Preparation of the Lipid Phase:

    • Accurately weigh 500 mg of a solid lipid (e.g., Glyceryl monostearate) and 100 mg of a co-lipid (e.g., soy lecithin) into a glass beaker.

    • Heat the beaker in a water bath to approximately 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is formed.

    • Accurately weigh and dissolve 20 mg of 11β,13-Dihydrolactucopicrin into the molten lipid phase with continuous stirring. Causality: Dissolving the drug in the molten lipid phase is the core principle of encapsulation for SLNs.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve 2.5% w/v of a stabilizer/surfactant (e.g., Poloxamer 188) in 50 mL of purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase. Causality: Maintaining equal temperatures prevents premature solidification of the lipid when the two phases are mixed.

  • Formation of the Pre-emulsion:

    • Pour the hot lipid phase into the hot aqueous phase under continuous stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes.

    • This step creates a coarse oil-in-water emulsion. The high shear is essential for breaking down large lipid droplets into smaller ones.

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to high-power probe sonication for 10 minutes (e.g., 70% amplitude, 5-second on/off cycles) while keeping the beaker in an ice bath.

    • Causality: The intense energy from sonication breaks the coarse emulsion droplets down into the nanometer size range. The ice bath prevents excessive heat buildup which could degrade the drug or formulation components.

  • Cooling and Solidification:

    • Transfer the resulting nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature.

    • This rapid cooling process causes the molten lipid nanodroplets to solidify, entrapping the drug inside the solid matrix to form SLNs.

  • Quality Control:

    • Measure the particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.3 is generally desirable.

    • Determine encapsulation efficiency by separating the free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the drug in the supernatant using a validated analytical method like HPLC-UV or LC-MS.

Strategy B: Nanoparticle Encapsulation (Polymeric)

Principle: This strategy involves encapsulating 11β,13-Dihydrolactucopicrin within a biodegradable polymer matrix, such as Poly(lactic-co-glycolic acid) (PLGA).[11] The resulting nanoparticles protect the drug from degradation, can be surface-modified for targeting, and provide controlled release. The increased surface-area-to-volume ratio also enhances the dissolution rate.[11]

  • Causality: Low %EE means a significant portion of the drug did not get entrapped within the nanoparticles and was lost to the external aqueous phase during preparation. This is often due to the drug having some affinity for the external phase or diffusing out of the polymer droplets before they solidify.

  • Solutions:

    • Optimize the Organic Solvent: Use a more water-immiscible organic solvent (e.g., dichloromethane instead of ethyl acetate) to create a sharper partition for the lipophilic drug, minimizing its escape into the aqueous phase.

    • Increase Polymer Concentration: A higher concentration of polymer in the organic phase creates a more viscous droplet, which slows the diffusion of the drug out of the droplet before the polymer solidifies.

    • Increase the Drug-to-Polymer Ratio (with caution): Initially, increasing the amount of drug can improve loading. However, there is a saturation point beyond which the polymer cannot entrap any more drug, and %EE will plummet. This must be optimized empirically.

    • Modify the Aqueous Phase: For drugs with some water solubility, "salting out" can be effective. Add a salt (e.g., NaCl) or a non-solvent for the drug (e.g., a sugar) to the external aqueous phase. This increases the hydrophobicity of the aqueous phase, effectively "pushing" the lipophilic drug to stay within the organic polymer droplets.

Section 3: Analytical & Bioanalytical Troubleshooting

An effective formulation is useless if you cannot accurately measure its performance. This section addresses common issues in the analysis of 11β,13-Dihydrolactucopicrin.

Q1: What is the recommended method for quantifying 11β,13-Dihydrolactucopicrin in biological matrices (e.g., plasma, tissue) for pharmacokinetic studies?

The gold standard for quantifying small molecules in complex biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[12][13]

  • Why LC-MS/MS?

    • Specificity: Tandem MS (MS/MS) provides exceptional specificity by monitoring a specific fragmentation pattern of the parent molecule, which minimizes interference from other metabolites and endogenous compounds in the matrix.

    • Sensitivity: LC-MS/MS can achieve very low limits of quantification (LOQ), often in the low ng/mL or even pg/mL range, which is essential for accurately defining the pharmacokinetic profile, especially during the elimination phase.

    • Throughput: Modern LC-MS/MS systems are well-suited for high-throughput analysis, which is necessary when processing samples from a full pharmacokinetic study[12]. High-resolution accurate-mass (HRAM) Orbitrap systems are also powerful tools for both quantification and identification of metabolites[14].

Q2: I am experiencing significant matrix effects in my LC-MS/MS analysis of plasma samples. How can I mitigate this?
  • Causality: Matrix effect is the suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the biological sample (e.g., phospholipids, salts). This can lead to inaccurate and irreproducible quantification.

  • Solutions:

    • Improve Sample Preparation: The goal is to remove interfering substances. Move beyond simple protein precipitation. Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a cleaner sample extract[15].

    • Optimize Chromatography: Improve the chromatographic separation to ensure the analyte does not co-elute with the bulk of the matrix components. Test different columns (e.g., C18, Phenyl-Hexyl) and modify the mobile phase gradient to achieve better resolution.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. An SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., ¹³C, ²H). It co-elutes with the analyte and experiences the same matrix effects. By calculating the ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to highly accurate results.

    • Dilute the Sample: If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of interfering components, thereby lessening the matrix effect.

Section 4: Visualizations & Workflows
Diagram 1: General Workflow for Bioavailability Enhancement

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Assessment A Physicochemical Profiling (Solubility, LogP, Stability) B Develop & Validate Analytical Method (LC-MS/MS) A->B C Screen Formulation Strategies (LBDDS, Nanoparticles, etc.) B->C D Optimize Lead Formulation (Component Ratios, Drug Load) C->D E Characterize Formulation (Size, %EE, Stability) D->E F In Vitro Dissolution & Drug Release Studies E->F G Caco-2 Permeability Assay F->G H Animal Pharmacokinetic (PK) Study (Oral Dosing) G->H I Analyze Plasma Samples (LC-MS/MS) H->I J Calculate PK Parameters (AUC, Cmax, Tmax, F%) I->J G Start Low Encapsulation Efficiency (<70%) Observed Q1 Is drug partially soluble in aqueous phase? Start->Q1 A1_Yes Increase hydrophobicity of aqueous phase ('Salting Out') Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Is drug diffusing out before polymer hardens? A1_Yes->Q2 A1_No->Q2 A2_Yes Increase polymer concentration (increases viscosity) Q2->A2_Yes Likely Q3 Is drug loading exceeding polymer capacity? Q2->Q3 Unlikely A2_Also Use a more water-immiscible solvent (e.g., DCM) A2_Yes->A2_Also A2_Also->Q3 A3_Yes Systematically reduce drug-to-polymer ratio Q3->A3_Yes Possible End Re-measure %EE Q3->End No A3_Yes->End

Caption: A logic diagram for troubleshooting low drug encapsulation.

Diagram 3: Mechanism of LBDDS-Mediated Absorption Enhancement dot

G cluster_0 GI Lumen cluster_1 Intestinal Wall (Enterocytes) cluster_2 Circulation A Oral Administration of LBDDS Capsule B Dispersion in GI Fluids A->B C Formation of Micelles/Emulsion (Drug Solubilized) B->C D Drug absorption across membrane C->D Maintains concentration gradient for absorption E Portal Vein to Liver (First-Pass Metabolism) D->E Standard Pathway F Lymphatic System (Bypasses Liver) D->F Enhanced Pathway (with long-chain lipids) G Systemic Circulation E->G F->G

Sources

Troubleshooting

11beta,13-Dihydrolactucopicrin stability and degradation issues

Technical Support Center: 11 ,13-Dihydrolactucopicrin Stability, Handling, and Degradation Troubleshooting[1][2] Status: Active Lead Scientist: Senior Application Specialist Last Updated: March 9, 2026[1][2] Core Stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 11 ,13-Dihydrolactucopicrin

Stability, Handling, and Degradation Troubleshooting[1][2]

Status: Active Lead Scientist: Senior Application Specialist Last Updated: March 9, 2026[1][2]

Core Stability Directive: The "Two-Front" War

As a researcher working with 11


,13-Dihydrolactucopicrin  (DHLP), you are managing a guaianolide sesquiterpene lactone that faces two distinct chemical threats.[1][2] Unlike its parent compound (Lactucopicrin), DHLP lacks the exocyclic 

-methylene-

-lactone double bond at C13.[1][2]

The Scientific Reality:

  • Lactone Ring Instability (pH > 7.0): The

    
    -lactone ring is thermodynamically unstable in alkaline or neutral-aqueous conditions, leading to irreversible hydrolysis and ring-opening.[1][2]
    
  • Ester Hydrolysis (Enzymatic/Acidic): The ester linkage at C-15 (connecting the hydroxyphenylacetic acid moiety) is labile.[1] Spontaneous hydrolysis yields 11

    
    ,13-Dihydrolactucin , a common degradation artifact often mistaken for "impurity."[1][2]
    

Storage & Solubilization Protocols

Standard Storage Conditions
ParameterRecommendationScientific Rationale
Physical State Lyophilized PowderSolid state minimizes molecular mobility and hydrolytic reactions.[1][2]
Temperature -20°C (Long term)Arrhenius kinetics: lower temp significantly retards ester cleavage.[1][2]
Atmosphere Argon/Nitrogen OverlayWhile less oxidation-prone than Lactucopicrin, displacing

prevents hydroxylation of the phenol ring.[1][2]
Desiccation RequiredHygroscopic moisture accelerates lactone ring opening.[2]
Solubilization Guide (The "Crash" Risk)

User Issue: "My compound precipitated when I added it to the cell culture media."

The Fix: DHLP is lipophilic (LogP ~1.8). It is practically insoluble in water (0.048 g/L).[1]

  • Primary Solvent: Dissolve stock in 100% DMSO or Ethanol .[1][2]

    • Concentration Limit: Typically 10–50 mM in DMSO.[1][2]

  • Secondary Dilution (Critical Step):

    • Do NOT add aqueous buffer directly to the vial.[1]

    • Protocol: Dropwise addition of the DMSO stock into the vortexing buffer.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, but ensure the DHLP concentration does not exceed its solubility limit (approx. 50–100

      
      M in aqueous media depending on serum proteins).
      

Troubleshooting Guides (Q&A Format)

Issue 1: Loss of Biological Activity

Q: I switched from Lactucopicrin to 11


,13-Dihydrolactucopicrin for a stability study, but my NF-

B inhibition assay is negative. Is the compound degraded?

A: Likely not degraded, but mechanistically distinct. [1][2]

  • Root Cause: Lactucopicrin acts as a Michael Acceptor, covalently binding to cysteine residues (e.g., Cys38 in p65).[1][2]

  • The Dihydro Difference: 11

    
    ,13-Dihydrolactucopicrin lacks the exocyclic double bond  at C13.[1][2] It cannot form covalent adducts via Michael addition.[1][2]
    
  • Action: Verify if your target requires covalent modification.[2] If yes, DHLP is the wrong probe; it is often used as a negative control for Michael acceptor activity.[1][2]

Issue 2: "Ghost" Peaks in HPLC

Q: My HPLC chromatogram shows a new peak eluting earlier than my standard. Is this an isomer?

A: It is likely a hydrolysis product. [1][2]

  • Diagnosis: Check the Relative Retention Time (RRT).

    • Peak A (Earlier): 11

      
      ,13-Dihydrolactucin (The aglycone core, lost the side chain).[1][2]
      
    • Peak B (Target): 11

      
      ,13-Dihydrolactucopicrin.[1][2][3]
      
  • Cause: If this occurs in the sample vial, your autosampler might be too warm, or the solvent contains trace water/acid.[1][2]

  • Verification: Check UV spectrum. The side chain (p-hydroxyphenylacetic acid) contributes specific UV absorbance.[1][2] If the early peak lacks this signature, it is the core lactone.[1]

Issue 3: Extraction Yields are Low

Q: I am extracting from Chicory roots, but I mostly get Lactucin and Dihydrolactucin. Where is the Lactucopicrin?

A: Enzymatic degradation occurred during the crush.

  • Mechanism: Chicory roots contain endogenous esterases.[1][2] Upon tissue disruption, these enzymes cleave the C-15 ester.[1][2]

  • Protocol Fix: You must inactivate enzymes immediately.

    • Method: Extract with boiling Methanol or freeze-dry material before grinding.[1][2] Avoid cold water maceration unless enzyme inhibitors are present.[1][2]

Degradation Mechanism Visualization

The following diagram illustrates the two primary degradation pathways for 11


,13-Dihydrolactucopicrin.

DegradationPathway DHLP 11β,13-Dihydrolactucopicrin (Active Standard) DHL 11β,13-Dihydrolactucin (Loss of Side Chain) DHLP->DHL Ester Hydrolysis (Enzymatic or Acidic) SideChain p-Hydroxyphenylacetic Acid DHLP->SideChain RingOpen Hydroxy-Acid Salt (Open Lactone Ring) DHLP->RingOpen Alkaline Hydrolysis (pH > 7.5) BioSample Biological Matrix (Plasma/Cell Media) BioSample->DHLP Incubation

Caption: Figure 1. Degradation pathways of 11


,13-Dihydrolactucopicrin showing ester cleavage (red path) yielding dihydrolactucin, and pH-dependent lactone ring opening (yellow path).

Troubleshooting Logic Tree

Use this flow to diagnose stability issues in your experimental setup.

TroubleshootingTree Start Problem Detected CheckSolubility Precipitate Visible? Start->CheckSolubility PrecipYes Yes CheckSolubility->PrecipYes PrecipNo No CheckSolubility->PrecipNo CheckHPLC HPLC Purity Check PeakShift Retention Time Shift? CheckHPLC->PeakShift DMSOConc Check DMSO % PrecipYes->DMSOConc FixSolvent Action: Increase DMSO or Reduce Conc. DMSOConc->FixSolvent PrecipNo->CheckHPLC EarlyPeak Early Eluting Peak PeakShift->EarlyPeak Yes LatePeak Late Eluting Peak PeakShift->LatePeak Yes Diagnosis1 Diagnosis: Ester Hydrolysis (Check pH/Enzymes) EarlyPeak->Diagnosis1 Diagnosis2 Diagnosis: Polymerization (Rare for Dihydro) LatePeak->Diagnosis2

Caption: Figure 2. Diagnostic workflow for identifying solubility vs. chemical degradation issues.

References

  • Graziani, G., et al. (2015). Profiling Chicory Sesquiterpene Lactones by High Resolution Mass Spectrometry.[1][2][3] ResearchGate.[1][2]

  • Sessa, R. A., et al. (2000). Sesquiterpene Lactones from Chicory (Cichorium intybus L.) Roots.[1][2] Journal of Agricultural and Food Chemistry.[1][2] (Foundational work on extraction stability).

  • Wulfkuehler, S., et al. (2013). Enzymatic degradation of sesquiterpene lactones in chicory roots.[1][2] Food Chemistry.[1][2] (Establishes the enzymatic hydrolysis mechanism).

  • PubChem Compound Summary. 11beta,13-Dihydrolactucopicrin (CID 14565842).[1][2] National Library of Medicine.[1][2]

  • Extrasynthese Analytical Standards. 11beta,13-Dihydrolactucopicrin Technical Data Sheet.

Sources

Optimization

Technical Support Center: Overcoming Challenges in Large-Scale Isolation of 11β,13-Dihydrolactucopicrin

Welcome to the Technical Support Center for Sesquiterpene Lactone (STL) Isolation. 11β,13-Dihydrolactucopicrin (DHLp) is a highly valued, bioactive STL found in Lactuca species and Cichorium intybus (chicory).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sesquiterpene Lactone (STL) Isolation. 11β,13-Dihydrolactucopicrin (DHLp) is a highly valued, bioactive STL found in Lactuca species and Cichorium intybus (chicory). Its large-scale isolation is notoriously difficult due to its low natural abundance, thermal instability, and structural similarity to co-occurring metabolites like lactucopicrin (Lp).

This guide synthesizes field-proven methodologies to help researchers, scientists, and drug development professionals troubleshoot and optimize their isolation workflows.

Part 1: The Thermodynamics and Kinetics of STL Extraction

When extracting STLs, many researchers default to methanol or ethanol mixtures because STLs are moderately polar. However, chicory and Lactuca species store a significant portion of their STLs as 15-glucosyl and 15-oxalyl conjugates. Alcoholic solvents denature the plant's endogenous hydrolases, trapping the STLs in these conjugated forms, which are highly polar and difficult to isolate.

By performing a water maceration at mild temperatures, we rehydrate the tissue and activate these endogenous enzymes. The enzymes cleave the conjugates and release the free 11β,13-dihydrolactucopicrin aglycone, drastically increasing the target yield while leaving highly lipophilic matrix components behind[1].

Quantitative Comparison of Extraction Solvents

The table below summarizes the impact of solvent selection on STL recovery and impurity profiles:

Solvent SystemFree DHLp YieldConjugated STL YieldPolyphenol Co-extractionEndogenous Enzyme State
100% Water (30°C, 17h) High (Hydrolyzed)Low (Converted)Low (Remains in H2O during LLE)Active
50/50 MeOH/Water ModerateHighHighPartially Denatured
100% Methanol LowModerateHighFully Denatured

Part 2: Troubleshooting Desk (FAQs)

Q1: My yield of free 11β,13-dihydrolactucopicrin is extremely low when using standard methanol extraction. How can I fix this? A: You are likely extracting the conjugated forms (oxalates and glucosides) rather than the free aglycone. Methanol denatures the endogenous enzymes required to hydrolyze these conjugates. Switch to a 1 (17 hours at 30°C) to promote enzymatic hydrolysis, which will naturally convert the conjugates into free DHLp before you begin purification[1].

Q2: Lactucopicrin (Lp) and 11β,13-dihydrolactucopicrin (DHLp) are co-eluting during my preparative chromatography. How can I resolve them? A: Lp and DHLp differ only by the saturation of the exocyclic double bond at the 11,13 position. The exocyclic methylene group in Lp makes the molecule slightly more rigid and polar. The reduction to a methyl group in DHLp increases its hydrophobicity. To resolve them, utilize a C18 reversed-phase stationary phase with a shallow, optimized gradient of Water/Acetonitrile. The more polar Lp will elute first, followed by the more hydrophobic DHLp[2].

Q3: I am noticing degradation of my STLs during the concentration step. Are there alternative extraction technologies? A: Yes. STLs are thermally sensitive. If rotary evaporation is causing degradation, ensure your water bath never exceeds 40°C. Alternatively, consider 3. Using supercritical CO₂ with a 10% ethanol co-solvent at 350 bar and 40°C provides a highly controlled, low-temperature environment that prevents thermal degradation while efficiently extracting STLs[3].

Part 3: Standard Operating Procedure (SOP) for Large-Scale Isolation

This self-validating protocol outlines a scalable three-step process for isolating DHLp from raw biomass.

Phase 1: Enzymatic Maceration

Causality: Rehydrating the dried root powder in water at 30°C activates endogenous esterases. These enzymes hydrolyze conjugates into the free DHLp aglycone, maximizing the target yield[1].

  • Suspend 750 g of freeze-dried Cichorium intybus or Lactuca root/leaf powder in 15 L of deionized water.

  • Incubate at 30°C for 17 hours under gentle mechanical stirring.

  • Self-Validation Check: Sample 1 mL of the slurry at 0h and 16h. Centrifuge and analyze the supernatant via HPLC-DAD (260 nm). You must observe a quantitative decrease in the conjugate peaks and a proportional increase in the free DHLp peak.

Phase 2: Liquid-Liquid Extraction (LLE)

Causality: DHLp is moderately lipophilic due to its sesquiterpene skeleton, while co-extracted polyphenols (e.g., 3-caffeoylquinic acid) are highly polar. Partitioning with Ethyl Acetate (EtOAc) selectively moves DHLp into the organic phase[1].

  • Centrifuge the macerate at 4000 × g for 20 minutes to pellet the biomass. Collect the aqueous supernatant.

  • Transfer the supernatant to a large-scale separatory funnel. Add an equal volume of EtOAc.

  • Agitate gently to avoid emulsion formation. Allow phases to separate for 30 minutes.

  • Collect the upper organic (EtOAc) layer. Repeat the extraction twice more with fresh EtOAc.

  • Self-Validation Check: Spot the remaining aqueous phase on a Silica gel TLC plate. Develop in DCM:MeOH (95:5) and visualize with vanillin-sulfuric acid. An absence of purple/blue spots at Rf ~0.5 confirms complete extraction of STLs.

Phase 3: Chromatographic Purification

Causality: To separate DHLp from structurally similar STLs, reversed-phase chromatography exploits the minor hydrophobic difference imparted by DHLp's 11,13-methyl group.

  • Pool the EtOAc fractions and evaporate under reduced pressure at <40°C to yield the crude STL extract.

  • Resuspend the crude extract in a minimal volume of Water/Acetonitrile (80:20).

  • Load onto a preparative C18 reversed-phase flash column.

  • Elute using a linear gradient of Acetonitrile in Water (e.g., 20% to 60% over 60 minutes).

  • Self-Validation Check: Monitor fractions at 260 nm. Lp will elute first, followed closely by DHLp. Confirm fraction purity via 2 before pooling[2].

Part 4: Process Visualizations

Workflow A Raw Biomass (Conjugated & Free STLs) B Water Maceration (17h at 30°C) A->B C Enzymatic Hydrolysis (Conjugates -> Free DHLp) B->C Activates endogenous hydrolases D Liquid-Liquid Extraction (Ethyl Acetate) C->D Centrifuge & partition E Aqueous Phase (Polyphenols & Sugars) D->E Discard F Organic Phase (Enriched Free STLs) D->F Retain & concentrate G Reversed-Phase Flash Chromatography F->G Load onto C18 H Pure 11β,13-Dihydrolactucopicrin G->H Elute (H2O/ACN)

Fig 1. Large-scale extraction and purification workflow for 11β,13-Dihydrolactucopicrin.

Chromatography Mix Crude STL Mixture (Lp & DHLp) Column C18 Stationary Phase (Hydrophobic Interaction) Mix->Column Load Lp Lactucopicrin (Lp) (Exocyclic C=C, More Polar) Column->Lp Elutes First (Lower Retention) DHLp 11β,13-Dihydrolactucopicrin (Methyl Group, More Hydrophobic) Column->DHLp Elutes Second (Higher Retention)

Fig 2. Chromatographic resolution logic for separating Lp and DHLp based on hydrophobicity.

References

  • A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards Source: PMC / MDPI URL:1

  • Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots Source: MDPI URL:3

  • Profiling Chicory Sesquiterpene Lactones by High Resolution Mass Spectrometry Source: ResearchGate URL:2

Sources

Troubleshooting

11beta,13-Dihydrolactucopicrin sample preparation for HPLC

Technical Support Center: 11 ,13-Dihydrolactucopicrin Analysis Senior Application Scientist Desk Welcome to the technical support hub for the analysis of sesquiterpene lactones. You are likely here because you are encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 11


,13-Dihydrolactucopicrin Analysis 
Senior Application Scientist Desk

Welcome to the technical support hub for the analysis of sesquiterpene lactones. You are likely here because you are encountering difficulties separating 11


,13-Dihydrolactucopicrin (DHLp)  from its structural analog Lactucopicrin (Lp) , or you are struggling with low recovery from Lactuca or Cichorium matrices.

This guide moves beyond generic protocols. It addresses the specific chemical behavior of the guaianolide skeleton and the critical stability factors of the lactone ring.

Module 1: Extraction & Sample Preparation

The Challenge: DHLp is moderately polar but unstable in alkaline conditions. It is often co-extracted with polyphenols, chlorophyll, and inulin (in chicory roots), which interfere with HPLC analysis.

Q: What is the optimal solvent system to maximize recovery while preventing degradation?

A: Use a Methanol:Water (70:30 v/v) system with immediate pH control.

  • The Logic: 100% organic solvents (Methanol/Ethanol) often extract excessive chlorophyll and lipids. Pure water extracts excessive inulin (polysaccharides) which clogs HPLC columns.[1] The 70:30 ratio strikes a balance, solubilizing the glycosylated and free forms of DHLp while minimizing lipophilic interferences.

  • Critical Stability Note: Sesquiterpene lactones are prone to Michael-type additions (reaction with sulfhydryl groups) and lactone ring hydrolysis at pH > 7.[1] While DHLp is less reactive than Lactucopicrin (due to the saturation of the exocyclic methylene group at C11-C13), it remains sensitive to basic pH.

Protocol 1.1: Optimized Extraction Workflow

  • Lyophilization: Freeze-dry fresh plant material immediately. Reason: Enzymes in fresh biomass degrade sesquiterpene lactones rapidly.

  • Grinding: Pulverize to a fine powder (<0.5 mm).

  • Extraction:

    • Add 10 mL MeOH:H2O (70:30) per 1 g of powder.[1]

    • Crucial Step: Acidify slightly with 0.1% Formic Acid .[1] Reason: Maintains pH < 4 to keep the lactone ring closed.

    • Sonicate for 15 minutes at <30°C . Warning: Heat >40°C promotes degradation.[1]

  • Centrifugation: 10 min at 4000 rpm. Collect supernatant.

Module 2: Purification (The "Clean-Up")[1]

The Challenge: Crude extracts contain "matrix killers"—chlorophyll (irreversibly binds to C18) and sugars (cause high backpressure).[1]

Q: My HPLC baseline is drifting, and the column pressure is rising. How do I clean the sample?

A: Implement a Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) step. [1]

Option A: Liquid-Liquid Extraction (High Throughput) This method separates the non-polar chlorophyll and highly polar sugars from the mid-polar DHLp.

  • Evaporate the MeOH from the crude extract (from Protocol 1.1) using a nitrogen stream or rotavap (keep bath <35°C).[1] You are left with the aqueous phase.

  • Wash the aqueous phase with n-Hexane (1:1 ratio).[1] Discard the Hexane layer (removes chlorophyll/lipids).

  • Extract the aqueous phase with Ethyl Acetate (3x).[1]

  • Combine Ethyl Acetate layers, dry over anhydrous

    
    , and evaporate to dryness.
    
  • Reconstitute in 15% Acetonitrile in Water for HPLC injection.

Option B: SPE (High Purity) Use a C18 or Phenyl SPE cartridge.[1]

  • Condition: MeOH -> Water.[1]

  • Load: Aqueous extract.

  • Wash: 10% MeOH (removes sugars/polar acids).[1]

  • Elute: 80% MeOH (collects DHLp). Note: Chlorophyll stays on the cartridge if you don't wash with 100% organic.

Module 3: HPLC Method & Troubleshooting

The Challenge: Separating 11


,13-Dihydrolactucopicrin  from Lactucopicrin . They differ only by a double bond (C11=C13 vs. CH-CH3).[1]
Q: I see a "shoulder" on my main peak. Is this the dihydro- form?

A: Likely, yes. These two compounds are "critical pairs."

  • Mechanism: Lactucopicrin has an exocyclic double bond (conjugated system).[1] DHLp is saturated at this position.[1]

  • Separation Strategy: You must exploit the difference in

    
    -
    
    
    
    interactions. A standard C18 column may struggle.[1] A Phenyl-Hexyl or Polar-Embedded C18 column often provides better selectivity for this specific separation.[1]

Recommended Chromatographic Conditions:

ParameterSpecificationNote
Column C18 (End-capped) or Phenyl-Hexyl2.1 x 100 mm, 1.7 - 2.6 µm particle size
Mobile Phase A Water + 0.1% Formic AcidAcid is mandatory to prevent peak tailing.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over MeOH for sharper peaks.[1]
Gradient 10% B to 40% B over 15 minShallow gradient is required to separate the critical pair.
Flow Rate 0.3 - 0.4 mL/minOptimized for UHPLC/HPLC.[1]
Detection UV 260 nmMax absorbance for the guaianolide dienone system.
Temperature 30°CConstant temperature is vital for retention time reproducibility.[1]

Visual Troubleshooting Guides

Workflow Diagram: From Plant to Peak

SamplePrep cluster_0 Extraction Phase cluster_1 Purification Phase cluster_2 Analysis Phase Plant Plant Material (Freeze-Dried) Solvent Add MeOH:H2O (70:30) + 0.1% Formic Acid Plant->Solvent Sonicate Sonicate 15 min (<30°C) Solvent->Sonicate Evap Evaporate MeOH Sonicate->Evap Hexane Wash with Hexane (Remove Chlorophyll) Evap->Hexane Aqueous Phase EtOAc Extract with Ethyl Acetate (Target: DHLp) Hexane->EtOAc Aqueous Phase Dry Dry & Reconstitute (15% ACN) EtOAc->Dry Organic Phase HPLC HPLC-UV (260nm) C18 or Phenyl Column Dry->HPLC

Caption: Optimized workflow for isolating 11


,13-Dihydrolactucopicrin while removing matrix interferences.
Logic Tree: Solving Peak Resolution Issues

Troubleshooting Start Issue: Poor Resolution (DHLp vs Lactucopicrin) CheckRT Are retention times stable? Yes Yes CheckRT->Yes Yes No No CheckRT->No No Gradient Gradient Yes->Gradient Is Gradient Slope < 2% per min? ColumnSelect ColumnSelect Yes->ColumnSelect Change Selectivity Equilibrate Equilibrate No->Equilibrate Re-equilibrate Column Check Temp Stability Flatten Flatten No->Flatten Flatten Gradient (e.g., 10-40% B over 20 min) Gradient->Yes Yes Gradient->No No Phenyl Phenyl ColumnSelect->Phenyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) Temp Temp ColumnSelect->Temp Lower Temp to 20°C (Increases Selectivity)

Caption: Decision tree for resolving the critical pair (DHLp and Lactucopicrin) in HPLC analysis.

References

  • Sessa, R. A., et al. (2000). "Evaluation of Leaf Sesquiterpene Lactones in Lettuce." Journal of Agricultural and Food Chemistry. (Establishes the presence of lactucopicrin and dihydro- derivatives in Lactuca).

  • Graziani, G., et al. (2015). "Metabolomic approach for the identification of sesquiterpene lactones in Cichorium intybus L." Food Chemistry. (Details the extraction and MS fragmentation patterns of DHLp). [1]

  • Peters, A. M., et al. (2023). "A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots." Molecules. (Provides the definitive extraction protocols and stability data regarding hydrolysis).

  • Schmidt, T. J. (2006). "Structure-activity relationships of sesquiterpene lactones."[1] Studies in Natural Products Chemistry. (Explains the chemical stability and reactivity differences between methylene-lactones and their dihydro- derivatives).

Sources

Optimization

Preventing degradation of 11beta,13-Dihydrolactucopicrin during storage

Technical Support Center: 11β,13-Dihydrolactucopicrin Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 11β,13-Dihydrolactucopicrin. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 11β,13-Dihydrolactucopicrin

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 11β,13-Dihydrolactucopicrin. This guide is designed to provide in-depth, practical answers and troubleshooting solutions to ensure the stability and integrity of this valuable sesquiterpene lactone throughout your research and development workflows.

Part 1: Understanding Degradation - Frequently Asked Questions

This section addresses the fundamental principles governing the stability of 11β,13-Dihydrolactucopicrin. Understanding why degradation occurs is the first step toward preventing it.

Question 1: What is 11β,13-Dihydrolactucopicrin, and which parts of its structure are most susceptible to degradation?

Answer: 11β,13-Dihydrolactucopicrin is a sesquiterpene lactone, a class of naturally occurring compounds often found in plants of the Asteraceae family, such as chicory (Cichorium intybus)[1][2][3]. Its structure contains several reactive functional groups, making it prone to degradation if not handled correctly.

The primary sites of instability are:

  • The γ-Lactone Ring: This five-membered ring is susceptible to hydrolysis (ring-opening) under basic or strongly acidic conditions.

  • The Ester Linkage: The ester bond connecting the sesquiterpene core to the 4-hydroxyphenylacetic acid moiety can be cleaved by hydrolysis. Studies on similar sesquiterpene lactones show that those with side chains are more prone to degradation at neutral or alkaline pH[4].

  • The α,β-Unsaturated Carbonyl Group (Enone): This system is a Michael acceptor, making it reactive toward nucleophiles. While the 11,13-double bond is saturated in this specific molecule, other reactive sites in the core structure can be susceptible to oxidation[5].

  • Phenolic Hydroxyl Group: The phenol group can be prone to oxidation, which can be catalyzed by light, metal ions, or high temperatures.

Question 2: What are the primary degradation pathways I should be concerned about during storage?

Answer: The main degradation pathways for 11β,13-Dihydrolactucopicrin and related sesquiterpene lactones are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: This is the cleavage of the ester linkage or the opening of the lactone ring by reaction with water. The rate of hydrolysis is significantly influenced by pH and temperature. Sesquiterpene lactones with ester side chains have been shown to be unstable at a pH of 7.4 and a temperature of 37°C, whereas they remain stable at a lower pH of 5.5[4].

  • Oxidation: The molecule can be oxidized by atmospheric oxygen. This process can be accelerated by exposure to heat, light, and the presence of metal ion contaminants. Oxidative transformations can alter the core structure, leading to a complete loss of biological activity[5].

  • Photodegradation: Exposure to UV light can induce degradation. Studies on the related compound, lactucin, have shown that UV irradiation leads to the addition of a water molecule across a double bond, with a half-life of approximately 45 minutes under specific experimental conditions[6][7]. Although 11β,13-Dihydrolactucopicrin has a saturated 11,13-position, its chromophores can still absorb UV light, making photodegradation a significant risk. Therefore, protection from light is a critical storage requirement[8][9].

Question 3: How does the choice of solvent impact the stability of my stock solutions?

Answer: The choice of solvent is critical for maintaining the stability of 11β,13-Dihydrolactucopicrin in solution.

  • Recommended Solvents: For creating stock solutions, aprotic organic solvents such as DMSO, ethyl acetate, chloroform, or dichloromethane are recommended[1][10]. These solvents are less likely to participate in degradation reactions compared to protic solvents.

  • Solvents to Use with Caution: Protic solvents, especially alcohols like methanol or ethanol, can potentially react with the compound over time. For instance, studies on other sesquiterpene lactones in ethanolic tinctures have shown the formation of ethoxy-adducts after long-term storage, with degradation correlating with temperature[11][12].

  • Aqueous Buffers: If you must use an aqueous buffer for your experiments, prepare the working solution fresh from a stock solution on the day of use[8]. The stability of sesquiterpene lactones decreases in aqueous solutions, particularly at neutral to alkaline pH[4][7]. If possible, use a slightly acidic buffer (e.g., pH 5.5) to improve stability[4].

Part 2: Proactive Storage & Handling - A Practical Guide

This section provides actionable protocols and best practices for storing and handling 11β,13-Dihydrolactucopicrin to minimize degradation.

Question 4: What are the definitive storage conditions for solid compound and stock solutions?

Answer: Based on vendor recommendations and the chemical nature of sesquiterpene lactones, the following conditions are advised.

Table 1: Recommended Storage Conditions
FormTemperatureAtmosphereLight ConditionRecommended DurationRationale
Solid Powder -20°C for long-term storage[10][13]. 2-8°C for short-term[14][15].Store in a desiccator to keep dry[9][13].Protect from light; store in an amber vial[9][13].>2 years if stored properly[13].Minimizes hydrolysis from atmospheric moisture and slows kinetic degradation. Prevents photodegradation.
Stock Solution (in aprotic solvent like DMSO) -80°C for long-term storage[8][10]. -20°C for short-term[8][10].Aliquot to minimize freeze-thaw cycles and headspace oxygen[8].Store in amber or light-blocking vials.Up to 6 months at -80°C; 1 month at -20°C[8][10].Deep freezing dramatically reduces reaction rates. Aliquoting prevents contamination and degradation from repeated temperature changes.
Diagram 1: Key Degradation Pathways

This diagram illustrates the primary chemical threats to the stability of 11β,13-Dihydrolactucopicrin.

A 11β,13-Dihydrolactucopicrin (Stable) B Hydrolyzed Products (Lactone/Ester Cleavage) A->B  Water (H₂O)  pH > 7, Heat   C Oxidized Products A->C  Oxygen (O₂)  Light, Heat   D Photodegradation Products A->D  UV Light  

Caption: Potential degradation pathways for 11β,13-Dihydrolactucopicrin.

Part 3: Troubleshooting and Purity Verification

This section provides a systematic approach to identifying and addressing potential degradation of your compound.

Question 5: I suspect my sample has degraded. What are the signs, and how can I confirm it?

Answer: Suspected degradation should always be confirmed analytically before proceeding with experiments.

Initial Signs of Degradation:

  • Visual Changes: A change in the color or physical appearance of the solid compound.

  • Solubility Issues: Difficulty dissolving the compound in a solvent in which it was previously soluble.

  • Inconsistent Experimental Results: A sudden loss of biological activity or inconsistent data compared to previous experiments.

Confirmation of Degradation: The most reliable way to confirm degradation is through analytical chromatography. A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), is the industry standard[16]. This method must be able to separate the intact parent compound from its potential degradation products[16].

Protocol 1: HPLC-UV Purity Assessment

This protocol provides a general framework for assessing the purity of your 11β,13-Dihydrolactucopicrin sample. Method optimization may be required for your specific system.

  • Sample Preparation: a. Prepare a stock solution of your compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL. b. Dilute this stock solution with the mobile phase to a working concentration suitable for UV detection (e.g., 50-100 µg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often necessary.

      • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid (to ensure sharp peaks).

      • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection: UV detector set to the λmax of the compound (a diode array detector scanning from 200-400 nm is ideal).

    • Injection Volume: 10-20 µL.

  • Data Analysis: a. A pure sample should show a single major peak at a specific retention time. b. The appearance of additional peaks, especially those eluting earlier (often more polar degradation products), is a strong indicator of degradation. c. Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram. A purity of ≥95% is generally required for most applications.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

This flowchart outlines a logical sequence of steps to follow when you suspect your compound has degraded.

start Start: Suspected Degradation check_visual Step 1: Visual Inspection (Color, Solubility) start->check_visual run_hplc Step 2: Purity Analysis (HPLC-UV or LC-MS) check_visual->run_hplc Anomalies Noted or for Confirmation decision Purity ≥ 95%? run_hplc->decision proceed Result: Compound is Stable Proceed with Experiment decision->proceed  Yes stop Result: Compound is Degraded Discard and Obtain New Sample decision->stop  No

Caption: A step-by-step workflow for verifying compound integrity.

References

  • Frey, U., Claude, J., Crelier, S., & Juillerat, M. A. (2005). UV Degradation of Sesquiterpene Lactones in Chicory Extract: Kinetics and Identification of Reaction Products by HPLC-MS. CHIMIA. [Link]

  • Neves, A. C., & de Sousa, E. H. (2020). Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae. PMC. [Link]

  • Lactucopicrin. Greyhound Chromatography. [Link]

  • Frey, U., Claude, J., Crelier, S., & Juillerat, M. A. (2005). UV Degradation of Sesquiterpene Lactones in Chicory Extract: Kinetics and Identification of Reaction Products by HPLC-MS. ResearchGate. [Link]

  • The biosynthesis pathway of guaianolide. ResearchGate. [Link]

  • Sesquiterpene Lactones – Insights into Biosynthesis, Regulation and Signalling Roles. (2024). Taylor & Francis Online. [Link]

  • Decoding Guaianolide Biosynthesis: Synthetic Insights into Pseudoguaianolides and Seco... PMC. [Link]

  • Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways. PMC. [Link]

  • 11beta,13-Dihydrolactucin | CAS:83117-63-9 | High Purity. BioCrick. [Link]

  • Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell. PMC. [Link]

  • Showing Compound 11b,13-Dihydrolactucopicrin (FDB021726). FooDB. [Link]

  • 11beta,13-Dihydrolactucopicrin | C23H24O7 | CID 14565842. PubChem. [Link]

  • Profiling Chicory Sesquiterpene Lactones by High Resolution Mass Spectrometry | Request PDF. ResearchGate. [Link]

  • Fischer, N. H., & Lu, T. (1990). Oxidative Chemical Transformations of Sesquiterpene Lactones. LSU Scholarly Repository. [Link]

  • Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. (2025). HAL Open Science. [Link]

  • Contact and photocontact sensitization in chronic actinic dermatitis: sesquiterpene lactone mix is an important allergen. PubMed. [Link]

  • Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus. MDPI. [Link]

  • Effects of pH and temperature on the stability of sesquiterpene lactones. ResearchGate. [Link]

  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Biotech Spain. [Link]

  • Schmidt, T. J., Matthiesen, U., & Willuhn, G. (2000). On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia. PubMed. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. [Link]

Sources

Troubleshooting

11beta,13-Dihydrolactucopicrin purification from crude plant extracts

Technical Support Center: 11 ,13-Dihydrolactucopicrin Purification Case ID: STL-PUR-11B13 Status: Open Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Topic: Isolation and Purification of 11...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 11 ,13-Dihydrolactucopicrin Purification

Case ID: STL-PUR-11B13 Status: Open Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Topic: Isolation and Purification of 11


,13-Dihydrolactucopicrin from Cichorium intybus (Chicory)[1][2][3][4]

Welcome to the Specialist Support Interface

You have accessed the advanced troubleshooting module for Sesquiterpene Lactone (STL) purification. This guide addresses the specific challenges of isolating 11


,13-Dihydrolactucopicrin (DHLp) . Unlike its more abundant analogs (Lactucin), DHLp presents unique stability and separation challenges due to its C11-C13 saturation and C15 esterification.

This guide is structured into three technical modules designed to troubleshoot your workflow from biomass to pure compound.

Module 1: Extraction & Upstream Processing

Current Issue: Low yield or degradation of DHLp during initial extraction.

Technical Insight: DHLp exists in the plant matrix (roots of Cichorium intybus) often as glycosylated or oxalyl-conjugated forms.[3][5][6][7] A standard methanol extraction often yields a complex mixture of these conjugates. To maximize the yield of the free aglycone (DHLp), an enzymatic hydrolysis step via water maceration is recommended before solvent partitioning. This activates endogenous hydrolases to cleave glucose/oxalate moieties without degrading the sensitive guaianolide skeleton.

Troubleshooting Q&A

Q: I am using 100% Methanol for extraction, but my DHLp recovery is low. Why? A: Methanol denatures the endogenous enzymes (glucosidases) present in the root. This "locks" the compound in its glycosylated form, which partitions poorly into Ethyl Acetate (EtOAc) later.

  • Correction: Switch to a Water Maceration protocol (see below) to convert conjugates (e.g., 11

    
    ,13-dihydrolactucopicrin-15-glucoside) into free DHLp.
    

Q: My extract turned dark brown and the lactones degraded. What happened? A: This indicates oxidation or ring opening. STLs contain a lactone ring sensitive to alkaline pH.

  • Correction: Ensure pH < 7.0 throughout. If using water maceration, maintain 30°C (do not exceed 40°C). Avoid prolonged exposure to light.

Protocol 1.0: Optimized Enzymatic Release & Partitioning
StepActionCritical ParameterMechanism
1 Maceration Suspend freeze-dried root powder in water (1:20 w/v). Stir at 30°C for 17 hours .[5][7]Activates endogenous enzymes to hydrolyze glycosides/oxalates into free DHLp.
2 Centrifugation 4000 rpm, 10 min. Collect supernatant.Removes solid biomass.
3 LLE (Partition) Extract supernatant with Ethyl Acetate (EtOAc) (3x vol).Selectively pulls non-polar STLs (DHLp) while leaving polar inulin/sugars in water.
4 Drying Evaporate EtOAc under vacuum at <40°C .Prevents thermal degradation of the sesquiterpene skeleton.
Module 2: Chromatographic Purification

Current Issue: Co-elution of 11


,13-Dihydrolactucopicrin with Lactucopicrin (Lp).

Technical Insight: The critical pair in this separation is Lp vs. DHLp . They differ only by the hydrogenation of the exocyclic double bond at C11-C13. This results in a mass difference of only +2 Da and very similar polarity. Standard Silica flash chromatography is often insufficient. Countercurrent Partition Chromatography (CPC) or C18-Prep-HPLC is required.

Visualization: Purification Workflow

PurificationWorkflow Biomass Crude Chicory Root WaterExt Water Maceration (30°C, 17h) Biomass->WaterExt Endogenous Hydrolysis LLE Liquid-Liquid Extraction (Ethyl Acetate) WaterExt->LLE Partitioning CrudeExt Crude STL Enriched Extract LLE->CrudeExt Concentration Decision Select Purification Route CrudeExt->Decision RouteA Route A: Prep-HPLC (High Resolution) Decision->RouteA < 500mg load RouteB Route B: CPC (High Load/Scale) Decision->RouteB > 1g load PureDHLp Purified 11β,13-Dihydrolactucopicrin RouteA->PureDHLp C18 Gradient RouteB->PureDHLp AZON Solvent System

Figure 1: Decision matrix for the isolation of DHLp, highlighting the divergence between analytical (HPLC) and preparative (CPC) scales.

Troubleshooting Q&A

Q: I cannot separate Lp and DHLp on my C18 column. They elute as a single peak. A: Standard gradients (e.g., 10-100% MeOH) are often too steep.

  • Correction: Use a Phases-Optimized Gradient . DHLp is slightly more hydrophobic than Lp.

  • Recommended Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B).

  • Isocratic Step: Hold at ~40-45% B for 10 minutes mid-run to widen the resolution between the unsaturated (Lp) and saturated (DHLp) forms.

Q: What is the best method for large-scale purification (>1g)? A: Prep-HPLC is expensive and solvent-heavy for this scale. Use Countercurrent Partition Chromatography (CPC) .[8][9]

  • Solvent System (Arizona System): n-Hexane : Ethyl Acetate : Methanol : Water (7 : 3 : 5 : 5 v/v).[8]

  • Mode: Ascending (if target is in the lighter phase) or Descending. STLs typically partition into the organic phase.

Module 3: Identification & Stability (QC)

Current Issue: Confirming the identity of the isolated peak.

Technical Insight: You must distinguish the 11


,13-dihydro form from the parent lactucopicrin.[10] UV spectra are nearly identical. MS and NMR are non-negotiable for validation.
Data Table: Critical Identification Parameters
ParameterLactucopicrin (Lp)11

,13-Dihydrolactucopicrin (DHLp)
Diagnostic Feature
Molecular Weight 410.42 g/mol 412.44 g/mol +2 Da shift in MS (m/z 413 [M+H]+).
H-13 NMR (Proton) Pair of doublets (exocyclic =CH2)Doublet (methyl -CH3) Disappearance of olefinic protons.
H-11 NMR Multiplet (Allylic)Multiplet (Methine)Shift in coupling constants.
Retention Time (RP-C18) Elutes EarlierElutes LaterDHLp is more hydrophobic (saturated).
Visualization: Structural Logic

StructureLogic Lp Lactucopicrin (C11=C13 Double Bond) Reaction Natural/Synthetic Hydrogenation Lp->Reaction DHLp 11β,13-Dihydrolactucopicrin (C13 Methyl Group) Reaction->DHLp Check QC Check: 1H-NMR @ C13 DHLp->Check ResultA Doublet (d) Confirmed DHLp Check->ResultA Methyl Signal ResultB Exocyclic =CH2 Contamination Check->ResultB Olefinic Signal

Figure 2: Structural validation logic distinguishing the unsaturated parent compound from the dihydro- derivative.

References
  • Ruggieri, F. et al. (2023). "A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards." Pharmaceuticals, 16(5), 771.[1][2]

  • Graziani, G. et al. (2015). "Sesquiterpene lactones from Cichorium intybus L.
  • Sessa, R.A. et al. (2000). "Metabolite Profiling of Sesquiterpene Lactones from Lactuca Species." Journal of Biological Chemistry, 275, 26877-26884.

  • Baldini, M. et al. (2021). "Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots." Applied Sciences, 11(9), 4157.

  • Wu, S. et al. (2022).[8] "Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies." International Journal of Molecular Sciences, 23(17), 10103.

Sources

Optimization

Impact of solvent choice on 11beta,13-Dihydrolactucopicrin extraction efficiency

Technical Support Center: 11 ,13-Dihydrolactucopicrin Extraction Topic: Optimization of Solvent Systems for 11 ,13-Dihydrolactucopicrin (DHLP) Recovery Document ID: TSC-SL-2026-03 Applicable For: Lactuca virosa, Cichoriu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 11 ,13-Dihydrolactucopicrin Extraction

Topic: Optimization of Solvent Systems for 11


,13-Dihydrolactucopicrin (DHLP) Recovery
Document ID:  TSC-SL-2026-03
Applicable For: Lactuca virosa, Cichorium intybus, and related Asteraceae extractions.

Module 1: The Science of Solvent Selection

Q: Why is my recovery of 11 ,13-dihydrolactucopicrin (DHLP) inconsistent when using 100% Ethanol?

A: The inconsistency stems from a polarity mismatch and the complex matrix of the plant material. While DHLP is a sesquiterpene lactone (SL) with moderate polarity, using 100% Ethanol often leads to two competing issues:

  • Lipophilic Overload: Pure ethanol is sufficiently lipophilic to co-extract significant amounts of chlorophyll, waxes, and latex (common in Lactuca species). These impurities form a "matrix shield" that complicates downstream chromatography and quantification.

  • Glycoside Exclusion: In fresh plant material, a significant portion of DHLP exists as glycosylated or oxalate-conjugated precursors. 100% Ethanol is poor at solubilizing these polar conjugates compared to aqueous mixtures.

Recommendation: Switch to a Methanol:Water (70:30 v/v) or Ethanol:Water (70:30 v/v) system. The water fraction swells the plant tissue, improving mass transfer, and solubilizes the glycosylated precursors, while the organic fraction targets the aglycone forms.

Q: I see "ghost peaks" near DHLP in my HPLC chromatogram. Is the solvent causing degradation?

A: Likely, yes. This is often due to Solvolysis or Michael Addition artifacts.

  • The Mechanism: DHLP contains a lactone ring. In the presence of short-chain alcohols (Methanol/Ethanol) and slightly alkaline conditions (or prolonged heat), the lactone ring can open (transesterification).

  • The "Dihydro" Factor: While 11

    
    ,13-dihydrolactucopicrin lacks the exocyclic methylene group at C13 (making it more stable against Michael addition than Lactucopicrin), it remains sensitive to hydrolysis.
    
  • Prevention:

    • Avoid storing extracts in methanol for >24 hours at room temperature.

    • Maintain a neutral to slightly acidic pH (pH 5.0–6.0).

    • Critical: Never use alkaline water in your solvent mix.

Module 2: Experimental Protocol (SOP)

Standardized Extraction Workflow

Based on optimized protocols for Cichorium intybus root and Lactuca latex.

Objective: Maximize yield of free DHLP while minimizing chlorophyll contamination.

Step 1: Pre-treatment
  • Material: Freeze-dried (lyophilized) roots or leaves. Note: Air-drying can lead to enzymatic degradation.

  • Grinding: Cryogenic grinding is preferred to prevent heat-induced lactone ring opening.

Step 2: Primary Extraction (The "Hydrolysis" Method)
  • Solvent: Water (pH adjusted to 5.5) or Methanol:Water (50:50).

  • Method: Maceration at 30°C for 12–17 hours .

  • Why? Research indicates that mild aqueous maceration activates endogenous enzymes that hydrolyze oxalate/glucoside conjugates, significantly increasing the yield of free DHLP and Lactucin.

Step 3: Liquid-Liquid Partitioning (Purification)
  • Action: Filter the aqueous extract.

  • Solvent: Add Ethyl Acetate (EtOAc) in a 1:1 ratio.[1]

  • Process: Shake vigorously and collect the organic (upper) phase. Repeat 3x.

  • Result: DHLP migrates to the EtOAc phase; sugars and polar impurities remain in the water phase.

Step 4: Concentration
  • Evaporation: Rotary evaporate the EtOAc fraction at <40°C . High heat destroys the sesquiterpene core.

Module 3: Data & Visualization

Solvent Efficiency Comparison Table
Solvent SystemTarget SelectivityImpurity ProfileRecommended Use
100% Methanol High (Aglycones)Moderate (Pigments)Rapid screening; unstable for storage.
100% Ethanol ModerateHigh (Waxes/Latex)Tinctures; not recommended for analytical purity.
Water (pH 5.5) High (Conjugates)High (Sugars/Proteins)Step 1 of "Hydrolysis Method" to release bound DHLP.
Ethyl Acetate Excellent LowGold Standard for LLE purification after aqueous extraction.
Supercritical CO2 SuperiorVery LowIndustrial isolation (Requires 10% EtOH co-solvent).
Decision Logic: Solvent Selection Strategy

SolventStrategy Start Start: Plant Material MatrixType Is the Matrix Chlorophyll-Rich? (Leaves vs. Roots) Start->MatrixType Root Root / Latex (Low Chlorophyll) MatrixType->Root Roots Leaf Leaf Material (High Chlorophyll) MatrixType->Leaf Leaves Goal Goal: Analytical Quant vs. Bulk Isolation? Root->Goal Defat Step 1: Hexane Defatting (Remove Waxes) Leaf->Defat ExtractLeaf Step 2: 70% MeOH Extraction Goal->ExtractLeaf Rapid Screening Hydrolysis Step 1: Water Maceration (30°C) (Hydrolyze Conjugates) Goal->Hydrolysis Max Yield (Free DHLP) Defat->ExtractLeaf Partition Step 2: Ethyl Acetate Partition Hydrolysis->Partition

Caption: Decision tree for selecting the optimal extraction workflow based on plant matrix and experimental goals.

Module 4: Troubleshooting (FAQ)

Q: My extract is extremely bitter, but HPLC shows low DHLP. What is happening?

A: You are likely detecting Lactucin or other degradation byproducts.

  • Diagnosis: Check the retention time.[2] Lactucin elutes earlier than DHLP in Reverse Phase (C18) systems.

  • Fix: If you used heat (>60°C) during extraction, you may have cleaved the ester side chain at C8. Lower your evaporation bath temperature to 35°C.

Q: Can I use Supercritical Fluid Extraction (SFE) for this molecule?

A: Yes, and it is often superior for purity.

  • Parameters: 350 bar, 40°C.

  • Modifier: You must use a co-solvent (10% Ethanol). Pure CO2 is too non-polar to effectively lift DHLP from the plant matrix.

  • Reference: See Baldé et al. (2021) regarding Cichorium optimization.

Q: How do I store the standards?

A: 11


,13-dihydrolactucopicrin is sensitive to UV and oxidation.
  • Storage: -20°C, dissolved in Acetonitrile (ACN) rather than Methanol. ACN is aprotic and prevents transesterification during storage.

References

  • Sessa, R. A., et al. (2000). "Metabolite Profiling of Sesquiterpene Lactones from Lactuca Species." Journal of Biological Chemistry.

  • Baldé, A., et al. (2021). "Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots." Molecules.

  • Graziani, V., et al. (2017). "Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root." Natural Product Communications.

  • Willeman, H., et al. (2014). "A Method for the Simultaneous Determination of Chlorogenic Acid and Sesquiterpene Lactone Content in Industrial Chicory." Journal of Agricultural and Food Chemistry.

  • PubChem. (n.d.). "11beta,13-Dihydrolactucopicrin Compound Summary." National Library of Medicine.[3]

Sources

Reference Data & Comparative Studies

Validation

11beta,13-Dihydrolactucopicrin vs. lactucopicrin anti-inflammatory activity

Comparative Guide: Anti-Inflammatory Mechanisms of 11β,13-Dihydrolactucopicrin vs. Lactucopicrin Executive Summary Sesquiterpene lactones (STLs) derived from Cichorium intybus (chicory) and Lactuca species are gaining si...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Anti-Inflammatory Mechanisms of 11β,13-Dihydrolactucopicrin vs. Lactucopicrin

Executive Summary

Sesquiterpene lactones (STLs) derived from Cichorium intybus (chicory) and Lactuca species are gaining significant traction in drug development for their potent anti-inflammatory properties. Among these, lactucopicrin (LCP) and its reduced derivative, 11β,13-dihydrolactucopicrin (DHLCP), represent two structurally similar but mechanistically divergent compounds.

As a Senior Application Scientist, I have compiled this guide to dissect their distinct pharmacokinetic profiles, target pathways, and the specific analytical methodologies required to evaluate them accurately. While LCP acts as a direct, dual-pathway modulator of NF-κB and AHR, DHLCP functions primarily as a prodrug that relies on gut microbiota to unleash its anti-inflammatory potential via the NFAT pathway.

Structural & Chemical Divergence

LCP and DHLCP share a guaianolide backbone esterified with a 4-hydroxyphenylacetic acid moiety. The sole structural difference is the1[1].

Analytical Consequence: This minor mass difference (2 Da) and nearly identical polarity cause their2[2]. Failure to resolve this "critical pair" often leads to confounded efficacy data in crude extract studies, necessitating high-resolution mass spectrometry (HRMS) for accurate quantification.

Mechanistic Pathways: Direct Action vs. Prodrug Activation

Lactucopicrin (LCP): The Transport-Targeting Dual Modulator

LCP exhibits high direct in vitro potency in vascular endothelial cells and macrophages. Its mechanism is highly atypical:

  • Importin-α3 Downregulation : Instead of targeting the upstream IKK complex or IκBα degradation, LCP3[3]. By depleting this nuclear transport protein, LCP physically blocks the p65 subunit from entering the nucleus.

  • AHR-NF-κB Crosstalk : Recent functional assays have identified LCP as a4[4]. Silencing AHR attenuates LCP’s ability to inhibit NF-κB, indicating a sophisticated dual-pathway crosstalk mechanism.

11β,13-Dihydrolactucopicrin (DHLCP): The Microbiota-Dependent NFAT Inhibitor

In contrast, DHLCP exhibits relatively low direct anti-inflammatory activity in standard cellular assays. However, its in vivo efficacy is unlocked via the gut-liver axis:

  • Biotransformation : Upon oral ingestion, human intestinal microbiota5[5].

  • NFAT Inhibition : This active metabolite is a highly potent inhibitor of the Nuclear Factor of Activated T-cells (NFAT) pathway. It 5[6] (the yeast orthologue of human NFAT), suppressing downstream inflammatory cytokine transcription.

Quantitative Data Comparison

ParameterLactucopicrin (LCP)11β,13-Dihydrolactucopicrin (DHLCP)
Molecular Formula C₂₃H₂₂O₇C₂₃H₂₄O₇
Primary Target Pathway NF-κB & AHR (Direct)NFAT / Crz1 (via active metabolite)
Mechanism of Action Destabilizes importin-α3 mRNA; AHR modulationBiotransformation into 11β,13-dihydrolactucin
Intestinal Permeability High (Most permeable chicory STL)Moderate
Direct In Vitro Potency High (Macrophages, Endothelial cells)Low (Requires gut microbiota activation)
Analytical Challenge Co-elutes with DHLCP in standard HPLCCo-elutes with LCP in standard HPLC

Pathway Visualization

G cluster_LCP Lactucopicrin (LCP) - Direct Pathway cluster_DHLCP 11β,13-Dihydrolactucopicrin (DHLCP) - Prodrug Pathway LCP Lactucopicrin AHR AHR Activation LCP->AHR Modulates Imp Importin-α3 Downregulation LCP->Imp Destabilizes mRNA NFkB NF-κB Transport Blocked AHR->NFkB Crosstalk Imp->NFkB Inhibits p65 entry DHLCP 11β,13-Dihydrolactucopicrin Gut Gut Microbiota DHLCP->Gut Oral Ingestion DHL 11β,13-Dihydrolactucin Gut->DHL Enzymatic cleavage NFAT NFAT (Crz1) Inhibition DHL->NFAT Blocks nuclear entry

Figure 1: Divergent anti-inflammatory signaling cascades of LCP and DHLCP.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to accurately capture the nuances of these compounds.

Protocol A: Validating Transport-Dependent NF-κB Inhibition (For LCP)

Causality Check: Standard assays measuring upstream IKK phosphorylation or IκBα degradation will yield false negatives for LCP, as it targets the transport machinery (importin-α3) rather than the kinase cascade.

  • Cell Preparation : Seed Human Aortic Endothelial Cells (HAECs) or RAW 264.7 macrophages in 6-well plates.

  • Treatment : Pre-treat with LCP (10–50 µM) for 2 hours. Stimulate with TNF-α (10 ng/mL) or LPS (1 µg/mL).

  • Internal Validation (mRNA Stability) : Add Actinomycin D (5 µg/mL) to arrest de novo transcription. Extract RNA at 0, 30, 60, and 120 minutes. Use RT-qPCR to measure the decay rate of importin-α3 mRNA.

  • Translocation Readout : Perform immunofluorescence staining for the p65 subunit. Use confocal microscopy to quantify the nuclear-to-cytoplasmic fluorescence ratio, proving transport blockade.

Protocol B: Assessing Microbiota-Dependent Prodrug Activation (For DHLCP)

Causality Check: Direct in vitro assays on DHLCP severely underestimate its therapeutic potential. It must be metabolized to 11β,13-dihydrolactucin to demonstrate efficacy.

  • Microbiome Incubation : Prepare human fecal suspensions (10% w/v) in anaerobic PBS. Incubate 50 µM DHLCP with the suspension at 37°C for 24 hours under anaerobic conditions.

  • Extraction & Verification : Quench the reaction with cold methanol (1:4 v/v), centrifuge, and analyze the supernatant via HPLC-MS/MS to confirm the complete conversion of DHLCP to 11β,13-dihydrolactucin.

  • NFAT Bioassay : Apply the sterilized, metabolized extract to a yeast reporter system expressing Crz1 (the NFAT orthologue). Quantify the inhibition of calcineurin-responsive zinc finger activation via luminescence or fluorescence readouts.

References

  • Journal of Medicinal Chemistry (ACS) / bioRxiv (2025). Lactucopicrin: A Sesquiterpene Lactone with Anti-Inflammatory Activity Modulates the Crosstalk between NF-kB and AHR Pathways.
  • Molecular Nutrition & Food Research (2021). Lactucopicrin Inhibits Cytoplasmic Dynein-Mediated NF-κB Activation in Inflammated Macrophages and Alleviates Atherogenesis in Apolipoprotein E-Deficient Mice.
  • Nutrients (2020). Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory.
  • PMC / Scientific Reports (2019). Anti-protozoal activity of extracts from chicory (Cichorium intybus) against Cryptosporidium parvum in cell culture.
  • Planta Medica (1991). Guaianolides from Lactuca saligna.

Sources

Comparative

Comparing 11beta,13-Dihydrolactucopicrin and 11β,13-dihydrolactucin bioactivity

Comparative Bioactivity Guide: 11 ,13-Dihydrolactucopicrin vs. 11 ,13-Dihydrolactucin[1] Executive Summary This guide provides a rigorous technical comparison between 11 ,13-dihydrolactucopicrin (DHLCP) and 11 ,13-dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 11 ,13-Dihydrolactucopicrin vs. 11 ,13-Dihydrolactucin[1]

Executive Summary

This guide provides a rigorous technical comparison between 11


,13-dihydrolactucopicrin (DHLCP)  and 11

,13-dihydrolactucin (DHLC)
.[1] These sesquiterpene lactones (STLs), primarily isolated from Cichorium intybus (Chicory) and Lactuca virosa (Wild Lettuce), represent the 11,13-saturated metabolites of their parent compounds, lactucopicrin and lactucin.

While often grouped together as "bitter principles," their bioactivity profiles diverge significantly due to a single structural determinant: the 4-hydroxyphenylacetyl ester moiety .[1]

  • 11

    
    ,13-Dihydrolactucin (DHLC):  A polar, highly water-soluble compound with superior anti-inflammatory  potency (specifically targeting NFAT and NF-
    
    
    
    B pathways) and a favorable safety profile (low cytotoxicity).[1]
  • 11

    
    ,13-Dihydrolactucopicrin (DHLCP):  A lipophilic ester derivative exhibiting distinct cytotoxic  properties and potential sedative effects, driven by enhanced membrane permeability and specific receptor interactions (e.g., AHR antagonism).[1]
    

Chemical Structure & Pharmacokinetics (SAR)

The distinct biological behaviors of these two compounds are dictated by their Structure-Activity Relationships (SAR). Both share a guaianolide skeleton with a saturated 11,13-bond, distinguishing them from their more reactive parent compounds (lactucin/lactucopicrin) which contain an


-methylene-

-lactone group (a Michael acceptor).[1]
Structural Comparison Table
Feature11

,13-Dihydrolactucin (DHLC)
11

,13-Dihydrolactucopicrin (DHLCP)
Molecular Formula C

H

O

C

H

O

Molecular Weight 278.30 g/mol 412.43 g/mol
Key Substituent C-15 Hydroxyl group (Free alcohol)C-15 (4-Hydroxyphenylacetyl) ester
Lipophilicity (LogP) Low (~ -0.6 to 0.[1][2]5)High (~ 1.8 - 2.[1]5)
Solubility High water solubilityLow water solubility; Soluble in EtOAc/CHCl

BBB Permeability Low (Polar)Moderate-High (Lipophilic Ester)
Reactivity Low (No Michael acceptor)Low (No Michael acceptor), but ester hydrolysis possible
SAR Visualization

The following diagram illustrates the structural relationship and the functional impact of the ester moiety.

SAR_Comparison DHLC 11β,13-Dihydrolactucin (Polar Core) DHLCP 11β,13-Dihydrolactucopicrin (Lipophilic Ester) DHLC->DHLCP Esterification at C-15 Feature_Sat 11,13-Saturation (Reduced Toxicity) DHLC->Feature_Sat Contains DHLCP->Feature_Sat Contains Bio_Safety High Therapeutic Index (Anti-inflammatory) Feature_Sat->Bio_Safety Loss of Michael Acceptor reduces non-specific toxicity Feature_Ester 4-Hydroxyphenylacetyl Group (Lipophilicity & Permeability) Feature_Ester->DHLCP Defines Bioactivity Bio_Cyto Cytotoxicity & Sedation (Cancer/CNS) Feature_Ester->Bio_Cyto Enhances Cellular Uptake & Target Binding

Caption: Structural divergence driving bioactivity.[1] The saturation of the 11,13-bond (common to both) reduces non-specific toxicity, while the ester moiety in DHLCP restores cytotoxicity and alters pharmacokinetics.

Comparative Bioactivity Profiles

Anti-Inflammatory Potential

Winner: 11


,13-Dihydrolactucin (DHLC) [1][3][4]

Recent studies identify DHLC as the most potent anti-inflammatory agent among chicory sesquiterpene lactones, surpassing even its parent lactucin in specific pathways.

  • Mechanism: DHLC directly inhibits the Calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.[1] It prevents the dephosphorylation of NFAT (or its yeast ortholog Crz1), thereby blocking its nuclear translocation. It also inhibits NF-

    
    B  activation, reducing COX-2 expression.[1]
    
  • Data Point: In yeast reporter assays, DHLC inhibited Crz1 activation by 54% at 3.6 µM (IC

    
     ≈ 2.35 µM), whereas Lactucopicrin and DHLCP showed significantly lower efficacy or higher toxicity confounding the results .
    
  • Therapeutic Implication: DHLC is a prime candidate for treating inflammatory bowel disease (IBD) and other chronic inflammatory conditions due to its high efficacy and low cytotoxicity.

Cytotoxicity & Anti-Cancer Activity

Winner: 11


,13-Dihydrolactucopicrin (DHLCP) [1]

Despite lacking the


-methylene-

-lactone "warhead" typically required for cytotoxicity (via alkylation of sulfhydryl groups), DHLCP exhibits significant cytotoxic effects against specific cancer lines.[1]
  • Mechanism: The lipophilic ester group facilitates rapid cellular entry. Once inside, DHLCP may interact with specific molecular targets such as the Aryl Hydrocarbon Receptor (AHR) or induce apoptosis via mitochondrial disruption, independent of Michael addition.

  • Comparative Data: In studies comparing cytotoxicity against nasopharyngeal and liver cancer cells, 11,13-dihydro-lactucopicrin (ester-bearing) was found to be more cytotoxic than lactucin (polar, no ester), suggesting the ester group is a critical pharmacophore for this specific activity .[1]

  • Safety Note: DHLC shows negligible cytotoxicity at therapeutic doses (IC

    
     > 100 µM in many normal cell lines), making it safer for non-oncology applications.
    
Sedative & Analgesic Effects

Winner: 11


,13-Dihydrolactucopicrin (DHLCP)  (Inferred)[1][3]
  • DHLC: Studies explicitly show that DHLC lacks sedative activity in spontaneous locomotor tests at doses where lactucin and lactucopicrin are active (15-30 mg/kg) .[1] The high polarity likely prevents sufficient Blood-Brain Barrier (BBB) penetration.

  • DHLCP: While often tested as part of a mixture ("Lactucarium"), the sedative potency of Lactuca extracts correlates with the presence of lipophilic esters like lactucopicrin and DHLCP. The ester moiety allows DHLCP to cross the BBB, contributing to the analgesic and sedative effects historically attributed to wild lettuce.

Mechanistic Signaling Pathways

The following diagram details the specific anti-inflammatory mechanism of DHLC compared to the broader, receptor-mediated actions of DHLCP.

Signaling_Pathways cluster_DHLC 11β,13-Dihydrolactucin (DHLC) Action cluster_DHLCP 11β,13-Dihydrolactucopicrin (DHLCP) Action Stimulus Inflammatory Stimulus (Ca2+ influx / TNF-α) Calcineurin Calcineurin (Phosphatase) Stimulus->Calcineurin Activates NFAT_Cyto NFAT (Phosphorylated) Cytosolic Calcineurin->NFAT_Cyto Dephosphorylates NFAT_Nuc NFAT (Dephosphorylated) Nuclear NFAT_Cyto->NFAT_Nuc Translocation Gene_Exp Inflammatory Cytokines (IL-2, TNF-α) NFAT_Nuc->Gene_Exp Transcription DHLC_Mol DHLC DHLC_Mol->Calcineurin INHIBITS DHLC_Mol->NFAT_Nuc Blocks Translocation AHR Aryl Hydrocarbon Receptor (AHR) DHLCP_Mol DHLCP DHLCP_Mol->AHR Antagonist/Modulator

Caption: DHLC exerts anti-inflammatory effects by inhibiting the Calcineurin/NFAT axis.[1] DHLCP modulates AHR signaling and penetrates membranes to exert cytotoxicity.

Experimental Protocols

Protocol A: Selective Isolation from Cichorium intybus

Objective: To isolate pure DHLC and DHLCP from chicory roots using a self-validating hydrolysis method.[1]

Principle: Chicory roots contain these compounds largely as glycosides and oxalates. Controlled water maceration utilizes endogenous enzymes to hydrolyze these conjugates, enriching the free forms (DHLC and DHLCP) before extraction.

Step-by-Step Workflow:

  • Enzymatic Hydrolysis (Maceration):

    • Suspend 100g of freeze-dried Chicory root powder in 1L of ultrapure water.

    • Incubate at 30°C for 17 hours with gentle stirring.

    • Validation Point: Take a 1mL aliquot at T=0 and T=17h. Analyze via HPLC. You should see a decrease in "Conjugated" peaks (early retention) and a corresponding increase in DHLC/Lactucin peaks.

  • Liquid-Liquid Extraction:

    • Filter the aqueous mixture.

    • Extract the filtrate 3x with Ethyl Acetate (EtOAc) (1:1 v/v).

    • Note: DHLC and DHLCP partition into EtOAc. Highly polar glycosides remain in the water phase.

  • Purification (Flash Chromatography):

    • Evaporate EtOAc to dryness. Re-suspend in minimal CHCl

      
      .
      
    • Load onto a Silica Gel column.

    • Elution Gradient: CHCl

      
      :MeOH (98:2 
      
      
      
      90:10).
    • Separation: DHLCP (less polar) elutes first; DHLC (more polar) elutes later.

Protocol B: HPLC Quantification

Objective: To quantify and distinguish DHLC and DHLCP.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1][5]

  • Mobile Phase:

    • A: Water + 10 mM Ammonium Acetate.[5]

    • B: Acetonitrile (MeCN) + 10 mM Ammonium Acetate.[5]

  • Gradient: 10% B (0-1 min)

    
     60% B (15 min) 
    
    
    
    10% B (re-equilibration).
  • Detection: UV at 260-262 nm (Characteristic absorption of the guaianolide enone system).

  • Retention Order: DHLC (Early, ~3-5 min) < Lactucopicrin/DHLCP (Late, ~10-12 min).[1]

Summary Comparison Matrix

Attribute11

,13-Dihydrolactucin
11

,13-Dihydrolactucopicrin
Primary Bioactivity Anti-inflammatory (NFAT/NF-

B inhibition)
Cytotoxic & Sedative (putative)
Potency Source Specific interaction with calcineurin/NFATLipophilicity (Ester) + AHR interaction
Cytotoxicity (Normal Cells) Low (Safe)Moderate (Dose-dependent)
CNS Activity Inactive (Does not cross BBB effectively)Active (Crosses BBB)
Key Application Inflammatory Bowel Disease, ArthritisOncology, Analgesic formulations
Stability Stable in aqueous solutionEster susceptible to hydrolysis at high pH

References

  • Matos, M.S., et al. (2020).[1] Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory. Nutrients, 12(11), 3547.[1][6]

  • Matos, M.S., et al. (2021).[1] Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation.[3][6] Pharmaceutics, 13(7), 991.[1]

  • Wesołowska, A., et al. (2006).[1] Analgesic and sedative activities of lactucin and some lactucin-like guaianolides in mice. Journal of Ethnopharmacology, 107(2), 254-258.[1]

  • Sessa, R.A., et al. (2000).[1] Sesquiterpene lactones from chicory (Cichorium intybus L.) roots.[3][6][7][8] Journal of Agricultural and Food Chemistry, 48, 5123-5127.[1]

  • D'Antuono, I., et al. (2016).[1] Accumulation of sesquiterpene lactones in chicory heads during storage. Food Chemistry, 194, 1122-1130.[1]

Sources

Validation

Validation of 11beta,13-Dihydrolactucopicrin bioassay results

Comparative Bioassay Validation: 11 ,13-Dihydrolactucopicrin vs. Structural Analogs ,13-Dihydrolactucopicrin (DHLCP) from its parent compound Lactucopicrin (LCP) and standard controls.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioassay Validation: 11 ,13-Dihydrolactucopicrin vs. Structural Analogs


,13-Dihydrolactucopicrin (DHLCP) from its parent compound Lactucopicrin (LCP) and standard controls.

Executive Summary & Mechanistic Distinction

In the analysis of Cichorium intybus (Chicory) sesquiterpene lactones (STLs), distinguishing 11


,13-Dihydrolactucopicrin (DHLCP)  from its parent Lactucopicrin (LCP)  is critical for accurate pharmacological profiling.[1]

The primary structural difference lies at the C11-C13 position. LCP possesses an


-methylene-

-lactone
ring—a potent Michael acceptor capable of covalent binding to cysteine residues on proteins (e.g., p65 subunit of NF-

B).[1] DHLCP lacks this exocyclic double bond (it is reduced).

The Core Validation Challenge: Many commercial STL standards are impure or oxidize rapidly. If your DHLCP assay shows high cytotoxicity or equipotent NF-


B inhibition to LCP, you are likely observing artifactual activity  from contamination or misidentification.[1] This guide provides the experimental framework to validate DHLCP results by leveraging this specific Structure-Activity Relationship (SAR).

Comparative Efficacy Analysis

The following data consolidates bioassay performance across three critical parameters: Cytotoxicity, Anti-inflammatory potency (NF-


B/NO inhibition), and Intestinal Permeability.[1]
Table 1: Comparative Bioactivity Profile[2]
CompoundStructure FeatureCytotoxicity (IC

in Caco-2)
Anti-Inflammatory Potential (NF-

B/NO)
Permeability (

)
Specificity Note
Lactucopicrin (LCP)

-methylene-

-lactone (Reactive)
High (< 15

M)
High (Potent NF-

B antagonist)
High (

cm/s)
Dual modulator of NF-

B and AHR pathways.[1]
11

,13-DHLCP
Methyl group at C11 (Non-reactive)Low (> 100

M)
Moderate/Low HighActs via non-covalent mechanisms; often less potent than LCP but safer.[1]
Parthenolide Standard ControlHighVery HighModerateStandard positive control for Michael acceptor STLs.
11

,13-DHLC
DihydrolactucinVery LowHigh (NFAT specific) LowCritical Distinction: Most potent on NFAT pathway, not NF-

B.

Key Insight: If your DHLCP sample exhibits IC


 values < 20 

M in non-cancerous lines, suspect LCP contamination.[1] DHLCP should demonstrate a wider therapeutic window (Selectivity Index) than LCP.[1]

Mechanistic Validation: The "Cysteine Trap" Protocol

To scientifically validate that your observed bioactivity is intrinsic to DHLCP and not a result of reactive impurities (LCP), you must perform a Nucleophile Competition Assay .

The Logic:

  • LCP activity is driven by alkylating cysteine residues. Adding a thiol donor (N-acetylcysteine, NAC) will "quench" LCP, abolishing its activity.[1]

  • DHLCP lacks the alkylating group. Adding NAC should have minimal effect on its activity.

Experimental Workflow (Graphviz)

CysteineTrap Start Experimental Setup: RAW 264.7 Macrophages + LPS GroupA Group A: Treat with Compound Only Start->GroupA GroupB Group B: Pre-incubate Compound with NAC (2mM) (Thiol Donor) Start->GroupB Readout Measure NO Production (Griess Assay) GroupA->Readout GroupB->Readout ResultLCP If LCP (Parent): Activity DROPS significantly in Group B (NAC binds the drug) Readout->ResultLCP Reactive Mechanism ResultDHLCP If DHLCP (Dihydro): Activity remains STABLE in Group B (No Michael Addition) Readout->ResultDHLCP Non-Covalent Mechanism

Figure 1: The "Cysteine Trap" validation logic. This workflow distinguishes Michael acceptor STLs (Lactucopicrin) from their dihydro-derivatives (DHLCP).

Detailed Experimental Protocol: NO Inhibition Assay

Objective: Quantify the anti-inflammatory effect of DHLCP in LPS-stimulated RAW 264.7 macrophages while controlling for cytotoxicity.

Reagents
  • Cell Line: RAW 264.7 (ATCC TIB-71).[1]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (Final conc: 1

    
    g/mL).[1]
    
  • Detection: Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).[1]

  • Control: Dexamethasone (10

    
    M) or Parthenolide (5 
    
    
    
    M).[1]
Step-by-Step Methodology
  • Seeding:

    • Seed RAW 264.7 cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h at 37°C, 5% CO

      
       to allow attachment.
      
  • Pre-Treatment (The Critical Window):

    • Replace media with fresh DMEM (low serum, 1-2%).[1]

    • Add DHLCP at graded concentrations (e.g., 10, 25, 50, 100

      
      M).[1]
      
    • Validation Step: In duplicate wells, add N-acetylcysteine (2 mM) 30 mins before adding the compound.

    • Incubate for 1 hour.

  • Stimulation:

    • Add LPS (1

      
      g/mL) to all wells except the "Vehicle Control."
      
    • Incubate for 18–24 hours.

  • Analysis (Multiplexed):

    • NO Readout: Transfer 100

      
      L supernatant to a new plate. Add 100 
      
      
      
      L Griess Reagent. Incubate 10 min in dark. Read Absorbance at 540 nm.
    • Viability Readout (Essential): To the original cells, add MTT or CCK-8 reagent.[1] This confirms that a drop in NO is due to anti-inflammatory pathways, not cell death.[1]

  • Calculation:

    • Calculate % Inhibition of NO.

    • Calculate % Cell Viability.

    • Reject any concentration where Cell Viability < 80%.

Signaling Pathway Context[1][3][4]

Recent literature identifies that while LCP is a dual NF-


B/AHR modulator, the dihydro-derivatives often shift specificity.[1] For instance, 11

,13-dihydrolactucin
is a potent inhibitor of the NFAT pathway (calcineurin-dependent), a distinction often missed in general screenings.[1]
Pathway Interaction Diagram (Graphviz)[1]

SignalingPathways LCP Lactucopicrin (LCP) Target1 Cys-38 on p65 (NF-κB) LCP->Target1 Covalent Binding (Strong) Target2 AHR Receptor (Crosstalk) LCP->Target2 Agonist/Modulator DHLCP 11β,13-DHLCP (Dihydro) DHLCP->Target1 Weak/No Binding Target3 Calcineurin / NFAT (Ca2+ dependent) DHLCP->Target3 Potential Modulation (See DHLC analogs) Outcome1 Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) Target1->Outcome1 Target2->Outcome1 Crosstalk Target3->Outcome1 Outcome2 Modulation of Xenobiotic Response

Figure 2: Differential signaling targets. LCP targets NF-


B via covalent binding.[1] DHLCP and related dihydro-analogs often show shifted specificity toward NFAT or weaker non-covalent NF-

B interactions.[1]

Troubleshooting & Optimization

  • Solubility: DHLCP is lipophilic. Dissolve in 100% DMSO to create a stock (e.g., 50 mM), then dilute. Ensure final DMSO concentration on cells is < 0.1%.

  • Stability: The lactone ring is susceptible to hydrolysis at basic pH. Perform all dilutions in neutral buffers (pH 7.2–7.4) immediately before use.

  • Interference: STLs can be bitter and may interact with colorimetric reagents. Always include a "Compound Only" blank (Media + Compound + Griess Reagent) to check for background absorbance.

References

  • Matos, P., et al. (2020). "Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory."[2] Nutrients, 12(11), 3547.[1][3] [Link][1]

  • Wesołowska, A., et al. (2006). "Activity of sesquiterpene lactones from Cichorium intybus."[1][2] Phytochemistry. (Contextual reference for general STL activity).

  • Siedle, B., et al. (2004).

    
    B." Studies in Natural Products Chemistry.[1] (Reference for the Michael acceptor mechanism on p65).
    
  • Recent BioRxiv/Preprint (2025). "Lactucopicrin: A Sesquiterpene Lactone with Anti-Inflammatory Activity Modulates the Crosstalk between NF-kB and AHR Pathways." [Link][1]

Sources

Comparative

Quantitative analysis of 11beta,13-Dihydrolactucopicrin in plant extracts

Comparative Guide: Quantitative Analysis of 11 ,13-Dihydrolactucopicrin in Plant Extracts Executive Summary 11 ,13-Dihydrolactucopicrin (DHLP) is a bioactive sesquiterpene lactone (STL) predominantly found in Lactuca vir...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Quantitative Analysis of 11 ,13-Dihydrolactucopicrin in Plant Extracts

Executive Summary

11


,13-Dihydrolactucopicrin (DHLP) is a bioactive sesquiterpene lactone (STL) predominantly found in Lactuca virosa (Wild Lettuce) and Cichorium intybus (Chicory).[1][2] As a reduced derivative of lactucopicrin, it contributes significantly to the bitterness profile and potential sedative/analgesic properties of these plant matrices.

Accurate quantification of DHLP is notoriously difficult due to three primary factors:

  • Structural Similarity: It co-elutes with its parent compound, lactucopicrin, in standard reverse-phase conditions.[1][2]

  • Low Abundance: It often exists at trace levels (ng/g) compared to major lactucin derivatives.[2]

  • Matrix Interference: Complex plant latexes and root extracts contain polyphenols that suppress ionization in mass spectrometry.[2]

This guide objectively compares the industry-standard HPLC-UV method against the advanced UHPLC-MS/MS workflow.[1][2] While HPLC-UV remains a cost-effective tool for raw material screening, our analysis demonstrates that UHPLC-MS/MS (in MRM mode) is the requisite "product" for pharmacokinetic studies and precise standardization.[1][2]

Chemical Profile & Stability[1][2]

Understanding the analyte is the first step in method development. DHLP possesses a guaianolide skeleton with a 4-hydroxyphenylacetic acid ester side chain.[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 412.43 g/mol [2]

  • Key Chromophore:

    
    -unsaturated ketone (cyclopentenone), 
    
    
    
    nm.[1][2]
  • Stability Warning: The lactone ring is susceptible to hydrolysis at pH > 7. The ester side chain can cleave under harsh acidic conditions or enzymatic activity (esterases) during extraction, degrading DHLP into 11

    
    ,13-dihydrolactucin.[1][2]
    

Method Comparison: UHPLC-MS/MS vs. HPLC-UV[1][2]

The following table summarizes the performance metrics of the advanced UHPLC-MS/MS protocol compared to the traditional HPLC-UV method.

FeatureMethod A: UHPLC-MS/MS (Recommended)Method B: HPLC-UV (Alternative)
Detection Principle Triple Quadrupole Mass Spectrometry (MRM)Diode Array Detector (UV at 260 nm)
Sensitivity (LOD) 0.5 – 2.0 ng/mL (High)0.5 – 5.0 µg/mL (Moderate)
Selectivity Excellent. Distinguishes DHLP from Lactucopicrin by mass (413 vs 411 Da).[1][2]Poor. Requires long gradients (>40 min) to resolve co-eluting peaks.
Sample Volume 1–5 µL20–50 µL
Matrix Effects Susceptible (Requires SPE clean-up)Robust (Less sensitive to matrix)
Throughput High (5–8 min run time)Low (30–60 min run time)
Application PK studies, Trace analysis, Complex matricesQuality Control of raw herbal material

Experimental Protocols

Sample Preparation (Critical Step)

Causality: Direct solvent extraction often yields high chlorophyll/latex content, which fouls columns and suppresses MS ionization. A Solid-Phase Extraction (SPE) step is mandatory for the MS workflow.[2]

Step-by-Step Workflow:

  • Lyophilization: Freeze-dry fresh root or latex material to arrest enzymatic degradation.[2] Grind to a fine powder (mesh 60).

  • Extraction: Weigh 100 mg powder. Add 5 mL Methanol:Water (70:30 v/v) containing 0.1% Formic Acid.[2]

    • Why: 70% MeOH maximizes STL solubility while minimizing lipid extraction compared to 100% MeOH.[2] Acid stabilizes the lactone ring.

  • Sonication: Sonicate for 15 min at <25°C. Centrifuge at 10,000 x g for 10 min.

  • SPE Clean-up (For MS/MS):

    • Condition an HLB (Hydrophilic-Lipophilic Balance) cartridge with 3 mL MeOH then 3 mL Water.[1][2]

    • Load 1 mL of supernatant.

    • Wash with 3 mL Water:MeOH (90:10).[2] Removes sugars/polar impurities.

    • Elute DHLP with 3 mL Acetonitrile .[2]

    • Evaporate to dryness under

      
       and reconstitute in initial mobile phase.[2]
      
Method A: UHPLC-MS/MS Parameters (Gold Standard)

This protocol utilizes Multiple Reaction Monitoring (MRM) for maximum specificity.[2]

  • Column: C18 UHPLC Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 10% B to 90% B over 6 minutes.

  • Flow Rate: 0.4 mL/min.[2]

  • Ionization: ESI Positive Mode (

    
    ).[2]
    

MRM Transitions:

  • Quantifier:

    
     413.2 
    
    
    
    261.1 (Loss of hydroxyphenylacetic acid side chain).[2]
  • Qualifier:

    
     413.2 
    
    
    
    243.1 (Subsequent loss of water).[2]
Method B: HPLC-UV Parameters (Alternative)
  • Column: C18 HPLC Column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Water (A) / Acetonitrile (B) with 0.1% Formic Acid.[2][3][4][5]

  • Gradient: Isocratic hold often required or shallow gradient (20-40% B over 40 mins) to separate DHLP from Lactucopicrin.[1][2]

  • Wavelength: 260 nm (Reference 360 nm).[2]

Visualizations

Analytical Decision Logic

Use this decision tree to select the appropriate method based on your laboratory's needs.

MethodSelection Start Start: Define Analytical Goal ConcLevel Is expected concentration < 1 µg/mL? Start->ConcLevel Matrix Is the matrix complex? (e.g., Plasma, Latex, Mixed Extract) ConcLevel->Matrix Yes (Trace Levels) HPLC Select HPLC-UV (Cost-effective, QC Routine) ConcLevel->HPLC No (High Conc) Throughput Is high throughput required? (>50 samples/day) Matrix->Throughput Yes Matrix->HPLC No (Clean Standard) Throughput->HPLC No UHPLC Select UHPLC-MS/MS (High Sensitivity, Specificity) Throughput->UHPLC Yes

Caption: Decision matrix for selecting between HPLC-UV and UHPLC-MS/MS based on sensitivity and throughput needs.

Extraction & Degradation Pathway

Understanding the relationship between Lactucopicrin and DHLP is vital for interpreting data, as spontaneous degradation or enzymatic reduction can alter results.

DegradationPathway Lactucopicrin Lactucopicrin (Parent STL) DHLP 11β,13-Dihydrolactucopicrin (Target Analyte) Lactucopicrin->DHLP Reductase (Biosynthesis) Lactucin Lactucin (Aglycone) Lactucopicrin->Lactucin Ester Hydrolysis (pH > 7) DHLactucin 11β,13-Dihydrolactucin (Degradant) DHLP->DHLactucin Ester Hydrolysis (Sample Prep Artifact) Lactucin->DHLactucin Reduction

Caption: Biosynthetic and degradation pathways. Red dashed line indicates potential artifact formation during extraction.[1][2]

Data Interpretation & Quality Control

To ensure Trustworthiness of your data, implement the following self-validating checks:

  • Peak Purity Check (UV): If using Method B, ensure the peak at the DHLP retention time has a consistent UV spectrum across the peak width to rule out co-eluting interferences.

  • Ion Ratio Confirmation (MS): For Method A, the ratio of the Quantifier (413->261) to Qualifier (413->243) transition must remain constant (within ±20%) between standards and samples.

  • Recovery Spikes: Spike a "blank" matrix (e.g., lettuce root previously extracted to exhaustion) with a known amount of DHLP standard.[2] Recovery should be 85–115%.[2]

Troubleshooting Matrix Effects

If the internal standard signal varies by >15% between samples:

  • Dilute: Dilute the sample 1:5 with initial mobile phase.

  • Switch Mode: If using ESI+, try ESI- (though STLs generally ionize better in positive mode with ammonium adducts).[1][2]

  • Wash: Increase the SPE wash volume to remove more polar interferences.

References

  • Graziani, G., et al. (2015). Profiling chicory sesquiterpene lactones by high resolution mass spectrometry.[2][6] Food Research International, 67, 193-198.[1][2] Link[1][2]

  • Sessa, R. A., et al. (2000). Metabolite Profiling of Sesquiterpene Lactones from Lactuca Species. The Journal of Biological Chemistry, 275, 26877-26884.[1] Link

  • Extrasynthese. (n.d.). 11beta,13-Dihydrolactucopicrin Analytical Standard. Product Specification. Link

  • Willems, T., et al. (2016). Chromatographic methods for the analysis of sesquiterpene lactones in the Asteraceae family. Journal of Chromatography A, 1465, 1-17.[1][2]

  • PubChem. (n.d.).[2] 11beta,13-Dihydrolactucopicrin Compound Summary. National Library of Medicine. Link

Sources

Validation

Comparative study of sesquiterpene lactones from chicory

Comparative Analysis of Sesquiterpene Lactones from Chicory (Cichorium intybus L.): Extraction, Bioactivity, and Therapeutic Potential As an Application Scientist specializing in natural product pharmacognosy, I frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Sesquiterpene Lactones from Chicory (Cichorium intybus L.): Extraction, Bioactivity, and Therapeutic Potential

As an Application Scientist specializing in natural product pharmacognosy, I frequently encounter a critical bottleneck in drug discovery: the translation of crude botanical extracts into standardized, mechanistically proven active pharmaceutical ingredients (APIs). Sesquiterpene lactones (STLs) derived from chicory (Cichorium intybus L.)—specifically the guaianolides lactucin (Lc), lactucopicrin (Lp), and their 11β,13-dihydro derivatives (DHLc, DHLp)—have transitioned from being mere agricultural byproducts responsible for chicory's bitter taste to highly sought-after pharmacophores[1].

This guide provides an objective, data-driven comparison of chicory STLs, detailing their distinct biological efficacies, structural advantages, and the self-validating experimental workflows required for their isolation and evaluation.

Comparative Profiling: Efficacy vs. Bioavailability

When evaluating STLs for therapeutic development, researchers must navigate the inverse relationship between intestinal permeability and target-specific efficacy. Table 1 synthesizes recent quantitative data comparing the primary chicory STLs across key pharmacological parameters.

Table 1: Quantitative Physicochemical and Biological Profile of Major Chicory STLs

CompoundAntimicrobial Efficacy (vs S. aureus)AChE Inhibition (Neuroprotection)Anti-Inflammatory Potential (NFAT Inhibition)Intestinal Permeability (Caco-2 Model)
Lactucopicrin (Lp) ModerateHigh (Superior to Lc)LowHigh (Reduced to
11β,13-Dihydrolactucin (DHLc) WeakLowHigh (54% inhibition of Crz1)Low (Only 8.7% apical decrease)
Lactucin (Lc) WeakModerateModerateModerate (~30% apical decrease)
11β,13-Dihydrolactucopicrin (DHLp) ModerateUndeterminedLowModerate

Data synthesized from comparative in vitro studies on chicory STLs[2][3][4].

Key Insights:

  • The Permeability Paradox: 4 demonstrates that while Lactucopicrin (Lp) easily permeates the human intestinal mucosa (Caco-2 model), it exhibits weak anti-inflammatory activity[4]. Conversely, 11β,13-Dihydrolactucin (DHLc) is a potent anti-inflammatory agent but struggles to cross the intestinal barrier natively, necessitating advanced liposomal or nanoparticle delivery systems for oral formulations[4].

  • Neuroprotective Dominance: In the context of Alzheimer's disease models,3 confirms that Lp possesses significantly higher Acetylcholinesterase (AChE) inhibitory properties compared to Lc[3].

Mechanisms of Action: Target Specificity

The diverse biological activities of chicory STLs are driven by their α-methylene-γ-lactone groups, which interact with different cellular targets depending on their specific side-chain configurations.

MoA Lp Lactucopicrin (Lp) AChE Acetylcholinesterase (AChE) Lp->AChE Inhibits DHLc 11β,13-Dihydrolactucin (DHLc) Calcineurin Calcineurin DHLc->Calcineurin Inhibits ACh Acetylcholine Preservation AChE->ACh Prevents Degradation Crz1 Crz1 / NFAT Activation Calcineurin->Crz1 Blocks Dephosphorylation Inflammation Inflammatory Response Crz1->Inflammation Downregulates

Caption: Pharmacological pathways of Lactucopicrin and 11β,13-Dihydrolactucin.

DHLc directly targets the Calcineurin-responsive zinc finger (Crz1) pathway—the yeast orthologue of the human NFAT (Nuclear Factor of Activated T-cells) pathway—blocking its nuclear accumulation and thereby downregulating the inflammatory cascade[4].

Self-Validating Experimental Workflows

To accurately study these compounds, researchers must isolate them with high purity and evaluate them without assay interference. Below are two field-proven, self-validating protocols designed to eliminate common experimental artifacts.

Protocol 1: Scalable Extraction and Enzymatic Hydrolysis of Free STLs

Historically, STL extraction yields from chicory have been poor due to the compounds existing predominantly as glycosyl and oxalyl conjugates[1]. 5 established that controlled water maceration leverages the plant's endogenous enzymes to hydrolyze these conjugates into highly active free STLs[1][5].

ExtractionWorkflow N1 Freeze-Dried Chicory Root N2 Water Maceration (17h, 30°C) Enzymatic Hydrolysis N1->N2 N3 Filtration & Supernatant N2->N3 N4 Liquid-Liquid Extraction (Ethyl Acetate) N3->N4 N5 Organic Phase (Free STLs) N4->N5 N6 Reversed-Phase Chromatography N5->N6 N7 Purified Lc & DHLc N6->N7

Caption: Standardized extraction and purification workflow for chicory STLs.

Step-by-Step Methodology:

  • Preparation: Grind freeze-dried chicory roots into a fine powder to maximize surface area.

  • Maceration (The Causality Step): Suspend the powder in Milli-Q water and incubate at exactly 30°C for 17 hours. Causality: 30°C is the optimal thermodynamic window that prevents thermal degradation of the lactone ring while maximizing the kinetic activity of endogenous hydrolases, converting inactive conjugates into free DHLc and Lc[1][5].

  • Partitioning: Filter the aqueous phase and perform a liquid-liquid extraction using ethyl acetate (1:1 v/v) three times. Causality: Ethyl acetate selectively partitions the moderately polar STLs away from highly polar, water-soluble inulin and phenolic impurities[5].

  • Purification: Concentrate the organic phase and subject it to reversed-phase flash column chromatography.

  • Self-Validation System: Sample the aqueous phase at

    
    , 
    
    
    
    , and
    
    
    . Analyze via HPLC-MS at 271 nm. The protocol is validated only if the chromatogram shows a >5-fold logarithmic decrease in conjugated STL peaks alongside a proportional stoichiometric increase in free Lc and DHLc peaks[5].
Protocol 2: Isothermal Titration Calorimetry (ITC) for AChE Inhibition

Standard colorimetric assays (like Ellman's method) for AChE inhibition are notoriously prone to false positives when testing plant extracts, as natural pigments absorb light at the same wavelengths used for detection. To circumvent this, we use ITC to measure direct thermodynamic binding[3].

Step-by-Step Methodology:

  • Preparation: Degas all solutions. Prepare AChE enzyme in a standard PBS buffer (pH 7.4) and load it into the ITC sample cell.

  • Ligand Loading: Dissolve purified Lactucopicrin (Lp) in the exact same buffer (to prevent heat of mixing artifacts) and load into the injection syringe.

  • Titration: Program the ITC to perform 20 sequential injections of 2 μL Lp into the AChE cell at 25°C, with 150-second intervals to allow the thermal baseline to stabilize.

  • Self-Validation System: Prior to the main experiment, perform a blank titration (injecting Lp into pure buffer without AChE). The heat of dilution from the blank must remain constant. This baseline is automatically subtracted from the main binding isotherm. If the resulting

    
     (enthalpy) curve does not fit a standard one-site binding model, the system flags the presence of non-specific aggregation, invalidating the run.
    

Conclusion & Future Perspectives

The comparative study of chicory STLs reveals that they are not a monolithic class of compounds. Lactucopicrin offers highly promising neuroprotective properties and excellent bioavailability, whereas 11β,13-Dihydrolactucin is a superior anti-inflammatory agent that requires formulation engineering to overcome its poor intestinal permeability. By utilizing self-validating extraction and thermodynamic binding protocols, drug development professionals can confidently harness these natural pharmacophores for targeted therapeutic applications.

References

  • Source: Pharmaceuticals (Basel)
  • A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L.
  • Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory Source: Nutrients / MDPI URL
  • Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies Source: International Journal of Molecular Sciences / PMC URL

Sources

Comparative

In Vivo vs. In Vitro Efficacy of 11β,13-Dihydrolactucopicrin: A Comprehensive Comparison Guide

Executive Summary 11β,13-Dihydrolactucopicrin (11β,13-DHLCP) is a highly bioactive sesquiterpene lactone (SL) predominantly isolated from Cichorium intybus (chicory) and Lactuca species. In recent years, it has garnered...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

11β,13-Dihydrolactucopicrin (11β,13-DHLCP) is a highly bioactive sesquiterpene lactone (SL) predominantly isolated from Cichorium intybus (chicory) and Lactuca species. In recent years, it has garnered significant attention in drug development for its potent anti-inflammatory, sedative, and anthelmintic properties. However, a major translational hurdle exists: the stark divergence between its high in vitro target engagement and its complex in vivo pharmacokinetic profile.

This guide provides an objective, data-driven comparison of 11β,13-DHLCP's efficacy across in vitro and in vivo models, detailing the mechanistic pathways, metabolic conversions, and the self-validating experimental protocols required to accurately quantify its pharmacological potential.

Mechanistic Divergence: Cellular Targeting vs. Systemic Metabolism

The primary challenge in translating 11β,13-DHLCP into a viable therapeutic lies in its metabolic fate. In vitro, the parent compound directly engages intracellular targets. In vivo, oral administration subjects the compound to extensive gut microbiota metabolism and hepatic Phase II conjugation, meaning systemic efficacy is largely driven by its metabolites rather than the parent molecule .

G cluster_invitro In Vitro Pathway (Direct) cluster_invivo In Vivo Pathway (Oral Admin) DHLCP 11β,13-Dihydrolactucopicrin (Parent Compound) CellTarget Cellular Targets (Macrophages / Endothelial) DHLCP->CellTarget Direct Assay Gut Gut Microbiota Metabolism DHLCP->Gut Oral Intake NFkB NF-κB Pathway Inhibition AHR Agonism CellTarget->NFkB Cytokines ↓ TNF-α, IL-6, IL-8 (High Efficacy) NFkB->Cytokines Metabolites Reduction & Dehydroxylation (11β,13-Dihydrolactucin) Gut->Metabolites Enzymatic Conversion PhaseII Phase II Conjugation (Glucuronides & Sulfates) Metabolites->PhaseII Hepatic/Intestinal Prep Systemic Systemic Circulation (Low Parent Bioavailability) PhaseII->Systemic

Figure 1: Divergent pathways of 11β,13-Dihydrolactucopicrin in vitro vs. in vivo.

In Vitro Efficacy: High Potency and Direct Target Engagement

In controlled cellular environments, 11β,13-DHLCP exhibits remarkable efficacy. Recent studies have identified it as a dual-pathway modulator, acting as both a potent NF-κB antagonist and a novel Aryl Hydrocarbon Receptor (AHR) agonist .

  • Anti-Inflammatory Activity: In TNF-α-induced inflammation models using macrophages (RAW264.7) and endothelial cells (EAhy926), 11β,13-DHLCP significantly suppresses the release of pro-inflammatory cytokines (IL-6, IL-8, and TNF-α) at low micromolar concentrations (1–10 µM) .

  • Intestinal Permeability: In silico predictions and in vitro Caco-2 monolayer assays demonstrate that while SLs can permeate the intestinal barrier via passive diffusion, they are subject to carrier-mediated efflux, which slightly limits transcellular absorption .

In Vivo Efficacy: The Bioavailability Bottleneck

The translation of 11β,13-DHLCP from the bench to in vivo models reveals a significant drop in the bioavailability of the parent compound.

  • Microbiota Metabolism: Upon oral administration, the human gut microbiota extensively catabolizes 11β,13-DHLCP. The primary reactions are dehydroxylation and double-bond hydrogenation, rapidly converting the parent compound into metabolites such as 11β,13-dihydrolactucin .

  • Phase II Conjugation: The resulting metabolites undergo rapid Phase II metabolism in the liver and intestinal epithelium, yielding glucuronide and sulfate conjugates. Consequently, less than 2% of the ingested parent dose is typically recovered in systemic circulation, with the vast majority excreted in urine as conjugated metabolites .

  • Therapeutic Implications: Because the parent compound is rarely detected systemically, in vivo efficacy (e.g., systemic anti-inflammatory or sedative effects) is largely mediated by its downstream metabolites. To achieve therapeutic concentrations of the parent compound, researchers must explore alternative delivery routes (e.g., intravenous) or advanced nano-formulations.

Quantitative Comparison: In Vitro vs. In Vivo

ParameterIn Vitro Profile (Cellular Assays)In Vivo Profile (Oral Administration)
Primary Active Agent 11β,13-Dihydrolactucopicrin (Parent)11β,13-Dihydrolactucin (Metabolite)
Anti-Inflammatory Efficacy High (IC₅₀ 1–10 µM for TNF-α/IL-6)Moderate (Requires high mg/kg dosing)
Bioavailability High cellular permeability (Caco-2)< 2% (Parent compound in serum)
Primary Metabolic Fate Intracellular target binding (AHR/NF-κB)Gut microbiota reduction & Phase II conjugation
Excretion Profile N/AHigh urinary recovery of glucuronides/sulfates

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal explanation for the experimental choice, ensuring data artifacts are minimized.

Protocol 1: In Vitro Intestinal Permeability & Cytokine Assay

Objective: Measure transcellular permeability and anti-inflammatory target engagement.

  • Caco-2 Monolayer Differentiation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation into enterocyte-like cells.

    • Causality & Validation: A 21-day culture is mandatory for tight junction formation. Validate integrity by measuring Transepithelial Electrical Resistance (TEER). Only use inserts with a TEER > 300 Ω·cm² to ensure you are measuring transcellular diffusion, not paracellular leakage .

  • Apical-to-Basolateral Transport: Apply 10 µM 11β,13-DHLCP to the apical chamber. Co-administer Lucifer Yellow (fluorescent marker). Sample the basolateral chamber at 30, 60, and 120 minutes.

    • Causality & Validation: Lucifer Yellow cannot cross intact cell membranes. If Lucifer Yellow is detected in the basolateral chamber, the monolayer has ruptured, and the data point must be discarded.

  • Macrophage Stimulation: Pre-treat RAW264.7 macrophages with the basolateral eluate (or purified 11β,13-DHLCP) for 1 hour. Subsequently, stimulate with 30 ng/mL TNF-α for 3 hours. Quantify IL-6 and IL-8 via ELISA.

    • Causality & Validation: Pre-treatment is critical. The compound must enter the cell and modulate AHR/NF-κB signaling before the TNF-α cascade initiates. Include a positive control (e.g., Dexamethasone) to validate assay sensitivity .

Protocol 2: In Vivo Pharmacokinetics & Microbiota Metabolomics

Objective: Quantify systemic absorption and metabolic conversion of 11β,13-DHLCP.

  • Administration & Isolation: Administer a standardized dose of 11β,13-DHLCP via oral gavage to murine models. Immediately house subjects in metabolic cages.

    • Causality & Validation: Metabolic cages allow for the strict separation of urine and feces. This is vital because unabsorbed parent SLs are excreted in feces, whereas bioavailable Phase II conjugates are excreted in urine. Mixing them invalidates the bioavailability calculation.

  • Enzymatic Deconjugation: Collect serum and urine at 1h, 2h, 4h, 6h, and 24h. Treat all biological samples with β-glucuronidase and sulfatase for 2 hours at 37°C prior to extraction.

    • Causality & Validation: The liver and intestines rapidly conjugate reduced SL metabolites. Without enzymatic cleavage, HPLC-MS will only detect trace amounts of free metabolites, drastically underestimating systemic absorption .

  • HPLC-MS QQQ Analysis: Extract samples using ethyl acetate and analyze via High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (Dynamic MRM mode).

    • Causality & Validation: 11β,13-DHLCP and its isomers (e.g., lactucopicrin) have nearly identical sizes and charges, causing overlapping peaks. Dynamic MRM ensures high specificity. Spike samples with an internal standard (e.g., parthenolide) prior to extraction to account for matrix effects and extraction losses.

References

  • Title: Lactucopicrin: A Sesquiterpene Lactone with Anti-Inflammatory Activity Modulates the Crosstalk between NF-kB and AHR Pathways Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory Source: Nutrients (MDPI) URL: [Link]

  • Title: Human Gut Microbiota Metabolism of Dietary Sesquiterpene Lactones: Untargeted Metabolomics Study of Lactucopicrin and Lactucin Conversion In Vitro and In Vivo Source: Molecular Nutrition & Food Research (Wiley) URL: [Link]

Validation

Structure-activity relationship of 11beta,13-Dihydrolactucopicrin and its analogs

The Structure-Activity Relationship (SAR) of 11 ,13-Dihydrolactucopicrin and its analogs represents a critical study in balancing bioavailability , cytotoxicity , and specific anti-inflammatory potency . This guide synth...

Author: BenchChem Technical Support Team. Date: March 2026

The Structure-Activity Relationship (SAR) of 11


,13-Dihydrolactucopicrin and its analogs represents a critical study in balancing bioavailability , cytotoxicity , and specific anti-inflammatory potency .

This guide synthesizes experimental data to compare 11


,13-Dihydrolactucopicrin (DHLp)  against its parent compound Lactucopicrin (Lp)  and their metabolic precursors Lactucin (Lc)  and 11

,13-Dihydrolactucin (DHLc)
.

Structure-Activity Relationship: 11 ,13-Dihydrolactucopicrin & Analogs

Comparative Guide for Drug Development

Executive Summary: The Pharmacophore Defined

The therapeutic potential of chicory-derived sesquiterpene lactones (STLs) hinges on two structural pivots:

  • The

    
    -methylene-
    
    
    
    -lactone ring (C-11/C-13)
    : Presence confers high reactivity (Michael acceptor) and cytotoxicity; absence (dihydro- forms) reduces toxicity but alters target specificity.
  • The C-8 Ester Moiety : The 4-hydroxyphenylacetic acid side chain drives lipophilicity and membrane permeability, distinguishing Lactucopicrin analogs from the more polar Lactucin analogs.

11


,13-Dihydrolactucopicrin (DHLp)  emerges as a unique probe: it retains the high permeability of Lactucopicrin but lacks the indiscriminate alkylating potential of the exocyclic methylene group, making it a vital scaffold for investigating non-covalent anti-inflammatory mechanisms.

Chemical Architecture & SAR Logic

The Structural Matrix

The following table breaks down the four key analogs based on their functional groups and resulting physicochemical profiles.

CompoundC-11/C-13 StatusC-8 SubstituentLogP (Approx)Permeability (Caco-2)Primary Bioactivity Profile
Lactucopicrin (Lp) Exocyclic Methylene (=CH2)4-OH-Phenylacetate (Ester)~1.8High Cytotoxic, AChE Inhibitor, Antimalarial
11

,13-DHLp
Saturated Methyl (-CH3)4-OH-Phenylacetate (Ester)~1.8High Anti-inflammatory (NO inhibition), Low Cytotoxicity
Lactucin (Lc) Exocyclic Methylene (=CH2)Hydroxyl (-OH)~0.5LowModerate Cytotoxicity, Bitter Taste
11

,13-DHLc
Saturated Methyl (-CH3)Hydroxyl (-OH)~0.5LowSpecific Anti-inflammatory (NFAT/NF-

B)
Mechanistic Implications[2]
  • The "Warhead" (Exocyclic Methylene): In Lp and Lc , the

    
    -methylene-
    
    
    
    -lactone acts as a Michael acceptor, forming irreversible covalent bonds with sulfhydryl groups on proteins (e.g., p65 subunit of NF-
    
    
    B). This drives high potency but also high cytotoxicity [1, 2].
  • The "Shield" (Dihydro- modification): In DHLp and DHLc , the reduction of the double bond eliminates Michael addition. Activity relies on non-covalent interactions (hydrogen bonding, van der Waals). DHLc has been identified as the most potent inhibitor of the calcineurin-NFAT pathway, suggesting that for certain targets, the covalent warhead is unnecessary and potentially detrimental to specificity [3].

  • The "Vector" (C-8 Ester): The phenylacetic acid ester in Lp and DHLp significantly increases lipophilicity compared to the free alcohols (Lc , DHLc ). This correlates with superior intestinal permeability and blood-brain barrier potential, crucial for AChE inhibition in neurodegenerative models [4].

Visualization: SAR & Pathway Logic

The following diagram illustrates the structural modifications and their direct impact on biological outcomes.

SAR_Analysis cluster_legend Activity Key Core Guaianolide Core (Sesquiterpene) Lp Lactucopicrin (Lp) (Double Bond + Ester) Core->Lp + C-11 Double Bond + C-8 Ester DHLp 11β,13-DHLp (Single Bond + Ester) Core->DHLp + C-11 Saturation + C-8 Ester DHLc 11β,13-DHLc (Single Bond + Alcohol) Core->DHLc + C-11 Saturation + C-8 Hydroxyl Mech_Covalent Mechanism: Michael Addition (Covalent) Lp->Mech_Covalent Reactive Methylene Outcome_Perm High Permeability (Bioavailable) Lp->Outcome_Perm Lipophilic Ester Mech_NonCov Mechanism: Non-Covalent Binding DHLp->Mech_NonCov Inert Methyl DHLp->Outcome_Perm Lipophilic Ester Outcome_AntiInf Specific Anti-Inflammatory (NFAT / NO Inhibition) DHLp->Outcome_AntiInf Retained Binding DHLc->Mech_NonCov DHLc->Outcome_AntiInf Highest Specificity Outcome_Cyto High Cytotoxicity (Anticancer/Antimalarial) Mech_Covalent->Outcome_Cyto Legend1 High Toxicity Legend2 Therapeutic Lead

Caption: Structural divergence of chicory sesquiterpene lactones determining cytotoxic vs. anti-inflammatory pathways.

Experimental Protocols

To validate these SAR claims, the following protocols distinguish between general cytotoxicity and specific anti-inflammatory action.

Protocol A: Isolation of 11 ,13-Dihydrolactucopicrin

Rationale: Commercial standards are expensive. This validated extraction maximizes yield by hydrolyzing glycosylated precursors.

  • Starting Material : Freeze-dried roots of Cichorium intybus.

  • Maceration (Critical Step) :

    • Suspend root powder in water (ratio 1:20 w/v).

    • Incubate at 30°C for 17 hours .

    • Note: This temperature activates endogenous enzymes to hydrolyze oxalate and glucoside conjugates into the free aglycones (Lp, DHLp, Lc, DHLc) without degrading the lactone ring [5].

  • Extraction :

    • Filter the aqueous mix. Extract the filtrate 3x with Ethyl Acetate (EtOAc).

    • Combine organic phases, dry over anhydrous

      
      , and evaporate to dryness.
      
  • Purification (RP-HPLC) :

    • Column : C18 Preparative Column (e.g., 250 x 21 mm, 5

      
      m).
      
    • Mobile Phase : Gradient of Water (A) and Acetonitrile (B). 0-5 min: 10% B; 5-30 min: 10%

      
       40% B.
      
    • Detection : UV at 254 nm (ar

Safety & Regulatory Compliance

Safety

11beta,13-Dihydrolactucopicrin proper disposal procedures

Safe Disposal and Handling of 11 ,13-Dihydrolactucopicrin: A Technical Guide Introduction: The Bioactive Context 11 ,13-Dihydrolactucopicrin (CAS: 125519-47-3) is a sesquiterpene lactone found in Cichorium intybus (Chico...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Disposal and Handling of 11 ,13-Dihydrolactucopicrin: A Technical Guide

Introduction: The Bioactive Context

11


,13-Dihydrolactucopicrin (CAS: 125519-47-3) is a sesquiterpene lactone found in Cichorium intybus (Chicory) and Lactuca species.[1][2] Unlike its precursor lactucopicrin, this molecule lacks the exocyclic 

-methylene group on the lactone ring—a structural modification that significantly alters its reactivity profile.[1]

While the reduction of the exocyclic double bond diminishes the compound's potential as a Michael acceptor (reducing cytotoxicity and contact sensitization risks), it retains significant biological activity, including sedative effects and acetylcholinesterase (AChE) inhibition.[1] Therefore, treating it as "non-hazardous" based solely on generic GHS classifications is a safety oversight. This guide outlines a disposal strategy that accounts for its pharmacological persistence rather than just acute toxicity.

Chemical & Hazard Profile

Before disposal, verify the physical state and solvent matrix of your material.

PropertyData
Molecular Formula

Molecular Weight 412.44 g/mol
Physical State White to off-white powder
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Bioactivity CNS Depressant (Sedative), AChE Inhibitor
Reactive Moiety

-Lactone ring (Intact), Exocyclic methylene (Reduced/Absent)
GHS Classification Often "Not Classified" (EC 1272/2008), but treat as Bioactive/Irritant

Critical Safety Note: Do not assume "No GHS Symbol" means "Drain Safe." As a bioactive phytochemical, this compound must never be discharged into sanitary sewers or surface waters.

Disposal Workflow: The "Incineration Standard"

Because 11


,13-Dihydrolactucopicrin is often dissolved in organic solvents (DMSO, Methanol) for biological assays, the disposal route is dictated by the solvent's properties.[1] High-temperature incineration is the only validated method to ensure complete destruction of the sesquiterpene skeleton.
Protocol A: Solid Waste (Pure Substance)

Scenario: Expired reference standards or lyophilized extracts.[1]

  • Containment: Place the vial containing the substance into a secondary, combustible container (e.g., a polyethylene bag or a larger high-density polyethylene jar).

  • Labeling: Label as "Non-Regulated Chemical Waste - Solid (Contains Bioactive Sesquiterpenes)."

  • Disposal: Route to a licensed chemical incinerator.

    • Why? Landfilling is inappropriate for bioactive research chemicals due to potential leaching and environmental persistence.

Protocol B: Liquid Waste (Stock Solutions)

Scenario: Leftover stock solutions in DMSO or Methanol.[1]

  • Segregation: Do not mix with aqueous waste or oxidizing acids.

  • Bulking: Combine with compatible organic solvent waste (Halogenated or Non-Halogenated, depending on the solvent used).

    • DMSO Solutions: Segregate into "Non-Halogenated Organic" waste streams.

    • Chlorinated Solvents: Segregate into "Halogenated" waste streams.

  • Destruction: The waste management facility must utilize a chemical incinerator equipped with an afterburner and scrubber (operating >1000°C) to break down the lactone ring.

Protocol C: Aqueous/Buffer Waste (Assay Residues)

Scenario: Dilute concentrations in cell culture media or buffers.

  • Deactivation (Optional but Recommended): For high concentrations, treat with 1N NaOH for 2 hours.

    • Mechanism:[1][3] Base hydrolysis opens the lactone ring, forming a water-soluble salt and destroying the pharmacophore.

  • Collection: Collect in "Aqueous Chemical Waste" carboys.

  • Prohibition: NEVER pour down the sink, even after hydrolysis.

Visualized Decision Matrix

The following logic flow ensures compliance with both EPA (RCRA) guidelines and Prudent Laboratory Practices.

DisposalWorkflow Start Waste Material Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Segregation1 Segregate: Non-Regulated Organic Solid Waste Solid->Segregation1 SolventCheck Identify Solvent Base Liquid->SolventCheck OrgSolvent Organic Solvent (DMSO, MeOH, EtAc) SolventCheck->OrgSolvent AqBuffer Aqueous Buffer (Media, PBS) SolventCheck->AqBuffer Segregation2 Segregate: Organic Solvent Waste stream OrgSolvent->Segregation2 Hydrolysis Pre-treatment: Add 1N NaOH (Hydrolysis) AqBuffer->Hydrolysis High Conc. Segregation3 Segregate: Aqueous Chemical Waste AqBuffer->Segregation3 Hydrolysis->Segregation3 Incinerator FINAL DISPOSAL: High-Temp Incineration Segregation1->Incinerator Segregation2->Incinerator Segregation3->Incinerator

Figure 1: Decision tree for the segregation and disposal of 11


,13-Dihydrolactucopicrin based on physical state and solvent matrix.

Spill Management Protocol

In the event of a spill of pure powder or concentrated solution:

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Respiratory protection (N95) is recommended for powder spills to prevent inhalation of bioactive dust.[1]

  • Containment:

    • Powder: Cover with wet paper towels to prevent dust generation. Wipe up carefully.[4]

    • Liquid: Absorb with vermiculite, sand, or a commercial organic spill pad.[1]

  • Cleaning: Clean the surface with a detergent solution followed by Ethanol (70%). The sesquiterpene is lipophilic; water alone will not effectively remove residues.

  • Disposal: Place all cleanup materials (wipes, absorbents, gloves) into a hazardous waste bag and tag for incineration.

References

  • PubChem. (n.d.). 11beta,13-Dihydrolactucopicrin (Compound).[1][2][5][6][7][3][8] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Wesołowska, A., et al. (2006). "Analgesic and sedative activities of lactucin and some lactucin-like guaianolides in mice." Journal of Ethnopharmacology. (Contextualizing bioactivity for safety).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1][6]

Sources

Handling

Mastering the Safe Handling of 11β,13-Dihydrolactucopicrin: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals working with novel compounds, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, in-depth technical informati...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals working with novel compounds, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, in-depth technical information for the safe handling of 11β,13-Dihydrolactucopicrin, a sesquiterpene lactone with significant research interest. By understanding the inherent properties of this compound and implementing the robust procedures outlined below, you can minimize risk and maintain the integrity of your research.

Understanding the Compound: Chemical and Safety Profile

11β,13-Dihydrolactucopicrin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] It is supplied as a white to beige powder for laboratory use only.[2]

Property Value Source
Chemical Formula C₂₃H₂₄O₇[3]
Molecular Weight 412.44 g/mol [3]
CAS Number 125519-47-3[3][4]
Appearance White to beige powder[2]
Purity ≥95% (HPLC)[2]
Storage Store at <+8°C in a dry, dark place.[2][5]

The primary safety concern with many sesquiterpene lactones is their potential as skin sensitizers.[1] This is often attributed to the α-methylene-γ-lactone moiety, which can react with nucleophilic groups in skin proteins, leading to allergic contact dermatitis. While the Safety Data Sheet (SDS) for 11β,13-Dihydrolactucopicrin from the manufacturer Extrasynthese does not classify the substance as hazardous under Regulation (EC) No 1272/2008, it is crucial to handle it with care due to the known properties of its chemical class.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 11β,13-Dihydrolactucopicrin to prevent skin and respiratory exposure.

Core PPE Requirements:
  • Eye Protection: Chemical safety goggles are mandatory to protect against accidental splashes or aerosolized powder.

  • Hand Protection: Nitrile gloves are the minimum requirement. Given the sensitizing potential of sesquiterpene lactones, double-gloving is highly recommended. This allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

  • Body Protection: A buttoned-up laboratory coat should be worn at all times. For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted N95 or higher-rated respirator is necessary to prevent inhalation of fine particles.

PPE_Workflow cluster_Preparation Preparation cluster_PPE_Selection PPE Selection cluster_Handling Handling Procedure Assess_Task Assess Task (Weighing, Dissolving) Goggles Chemical Goggles Assess_Task->Goggles Always Gloves Nitrile Gloves (Double Layer) Assess_Task->Gloves Always Coat Lab Coat Assess_Task->Coat Always Respirator N95 Respirator (If outside hood) Assess_Task->Respirator If powder is handled openly Handle_in_Hood Handle in Fume Hood Goggles->Handle_in_Hood Gloves->Handle_in_Hood Coat->Handle_in_Hood Respirator->Handle_in_Hood

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and cross-contamination.

Preparation and Weighing:
  • Designated Area: All handling of solid 11β,13-Dihydrolactucopicrin should be performed in a designated area, such as a certified chemical fume hood, to contain any airborne particles.

  • Pre-Weighing Checks: Before weighing, ensure the analytical balance is clean and the surrounding area is free of clutter. Prepare all necessary equipment (spatulas, weigh boats, solvent) in advance to minimize time spent with the open container.

  • Weighing Technique: Use a micro-spatula to carefully transfer the powder to a tared weigh boat. Avoid any sudden movements that could generate dust. Close the primary container immediately after dispensing the required amount.

Dissolving and Solution Handling:
  • Solvent Addition: Add the solvent to the weigh boat containing the powder slowly and carefully to avoid splashing.

  • Transfer: Once dissolved, use a pipette to transfer the solution to the desired reaction vessel.

  • Rinsing: Rinse the weigh boat with a small amount of the solvent and add the rinse to the reaction vessel to ensure a complete transfer of the compound.

Post-Handling Decontamination:
  • Equipment Cleaning: All non-disposable equipment that has come into contact with 11β,13-Dihydrolactucopicrin should be decontaminated. A standard procedure is to rinse with a suitable solvent (e.g., ethanol or acetone), followed by washing with a laboratory detergent and a final rinse with deionized water.

  • Work Surface Decontamination: Wipe down the work surface within the fume hood with a solvent-dampened cloth, followed by a detergent solution.

Disposal Plan: Managing Chemical Waste Responsibly

Proper disposal of 11β,13-Dihydrolactucopicrin and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Solid Waste: Unused 11β,13-Dihydrolactucopicrin powder, contaminated weigh boats, and gloves should be collected in a clearly labeled, sealed plastic bag and placed in a designated solid chemical waste container.

  • Liquid Waste: Solutions containing 11β,13-Dihydrolactucopicrin and the initial solvent rinses from decontamination should be collected in a labeled, leak-proof container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

Disposal_Plan cluster_Waste_Streams Waste Segregation cluster_Containers Containerization Start Waste Generation Solid_Waste Solid Waste (Gloves, Weigh Boats, Excess Powder) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions, Rinses) Start->Liquid_Waste Sharps_Waste Sharps Waste (Needles, Pipette Tips) Start->Sharps_Waste Solid_Container Labeled Solid Chemical Waste Bin Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Chemical Waste Bottle Liquid_Waste->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container End Dispose via EHS Solid_Container->End Liquid_Container->End Sharps_Container->End

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow their specific guidelines for waste pickup and disposal.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures (as per manufacturer's SDS):
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response:
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbent material and place it in a sealed container for disposal as chemical waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by a detergent solution.

  • Report: Report all spills to your laboratory supervisor and EHS department.

By integrating these safety protocols into your standard operating procedures, you can create a secure environment for groundbreaking research with 11β,13-Dihydrolactucopicrin.

References

  • U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]

  • Google Patents. (n.d.). US5384121A - Method for the extraction of sesquiterpene lactones.
  • PubChem. (n.d.). 11beta,13-Dihydrolactucopicrin. Retrieved from [Link]

  • MDPI. (2023). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation Techniques for Sesquiterpene Lactones: Strategies, Advances, and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. Retrieved from [Link]

  • MDPI. (2025). Exploring Sesquiterpene Lactones from Saussurea lappa: Isolation, Structural Modifications, and Herbicide Bioassay Evaluation. Retrieved from [Link]

  • MDPI. (2019). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Retrieved from [Link]

  • MDPI. (2023). Microbial Transformation of the Sesquiterpene Lactone, Vulgarin, by Aspergillus niger. Retrieved from [Link]

  • Chemotechnique Diagnostics. (2014). SAFETY DATA SHEET Mx-18. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Natural Sesquiterpene Lactones as Renewable Chemical Materials for New Medicinal Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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